ML 10302 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLRTSYSGOFQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719340 | |
| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186826-17-5 | |
| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML10302 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML10302 hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. This guide provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. It details the molecular interactions, downstream signaling cascades, and the resulting physiological effects relevant to its potential therapeutic applications in neurodegenerative disorders and gastrointestinal dysmotility. Quantitative pharmacological data, detailed experimental methodologies, and visual diagrams of the signaling pathways are presented to offer a thorough technical resource for the scientific community.
Introduction
ML10302 hydrochloride is a research chemical that has been instrumental in elucidating the physiological roles of the 5-HT4 receptor. Structurally, it is an ester of 4-amino-5-chloro-2-methoxybenzoic acid. Its high affinity and selectivity for the 5-HT4 receptor have made it a valuable tool for studying the downstream consequences of receptor activation in various physiological systems. Notably, research has focused on two primary areas: its potential as a disease-modifying agent in Alzheimer's disease through its influence on amyloid precursor protein (APP) processing, and its prokinetic effects on gastrointestinal motility.
Core Mechanism of Action: 5-HT4 Receptor Agonism
The primary mechanism of action of ML10302 is its function as a partial agonist at the 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR). Upon binding, ML10302 induces a conformational change in the receptor, initiating intracellular signaling cascades.
Pharmacological Profile
ML10302 exhibits high affinity for the 5-HT4 receptor and significant selectivity over other serotonin receptor subtypes, particularly the 5-HT3 receptor.
| Parameter | Value | Receptor | Reference |
| Ki | 1.07 nM | 5-HT4 | [1] |
| EC50 | 4 nM | 5-HT4 | |
| Ki | 730 nM | 5-HT3 | |
| Selectivity | >680-fold | 5-HT4 vs 5-HT3 |
Downstream Signaling Pathways
Activation of the 5-HT4 receptor by ML10302 triggers two main signaling pathways:
-
Canonical Gs-cAMP Pathway: As a Gs-coupled receptor, the 5-HT4 receptor, when activated, stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
-
Non-Canonical Src-ERK Pathway: Evidence suggests that 5-HT4 receptor activation can also lead to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) in a manner that is dependent on the tyrosine kinase Src, but independent of G-protein and β-arrestin signaling. This pathway is also implicated in processes of learning and memory.
Therapeutic Implications and Associated Mechanisms
Alzheimer's Disease: Modulation of APP Processing
A significant area of research for 5-HT4 receptor agonists is their potential role in Alzheimer's disease. Agonism at this receptor has been shown to promote the non-amyloidogenic processing of Amyloid Precursor Protein (APP).
Specifically, activation of the 5-HT4 receptor by compounds like ML10302 stimulates the activity of α-secretase. This enzyme cleaves APP within the Aβ domain, leading to the production of the soluble and neuroprotective fragment sAPPα and precluding the formation of the neurotoxic Aβ peptide. In vivo studies have demonstrated that subcutaneous administration of ML10302 (at doses of 5-20 mg/kg) significantly increases the levels of sAPPα in the cortex of mice.
Gastrointestinal Motility: Prokinetic Effects
ML10302 has been shown to have significant prokinetic effects, stimulating motility in both the small bowel and the colon.[1] This action is primarily mediated through the activation of cholinergic pathways. In the colon, there is an additional involvement of tachykininergic pathways. In vivo studies in canine models have shown that intravenous administration of ML10302 stimulates spike activity and propagated myoelectrical events. This effect is suppressed by the muscarinic antagonist atropine, confirming the involvement of cholinergic nerves. In the colon, but not the small bowel, tachykinin receptor antagonists can inhibit the motor response to ML10302.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is a general representation of methods used to determine the binding affinity (Ki) of compounds like ML10302.
-
Membrane Preparation: Brain tissue (e.g., guinea pig striatum, rich in 5-HT4 receptors) is homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a specific 5-HT4 receptor radioligand (e.g., [3H]-GR113808) at a concentration close to its Kd. A range of concentrations of the unlabeled competitor drug (ML10302) is added to compete for binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 antagonist.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of ML10302 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Measurement of sAPPα Levels
-
Animal Model: C57BL/6j mice are typically used.
-
Drug Administration: ML10302 hydrochloride is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous injection at doses ranging from 5 to 20 mg/kg.
-
Tissue Collection: At a specified time point after injection (e.g., 30 minutes), the animals are euthanized, and the cortex and hippocampus are rapidly dissected.
-
Protein Extraction: The brain tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the soluble proteins is collected.
-
sAPPα Quantification: The levels of sAPPα in the brain extracts are measured using a specific enzyme-linked immunosorbent assay (ELISA) kit or by Western blot analysis using an antibody that specifically recognizes the C-terminus of sAPPα.
In Vivo Canine Gastrointestinal Motility Study
-
Animal Preparation: Conscious dogs are chronically fitted with electrodes and strain-gauge force transducers along the small bowel and colon to record myoelectrical and mechanical activity, respectively.
-
Experimental Procedure: After a fasting period to record baseline interdigestive motor activity, ML10302 is administered intravenously (e.g., at 35 µg/kg). In some experiments, dogs are pre-treated with receptor antagonists (e.g., atropine, NK1/NK2/NK3 antagonists) to investigate the involvement of different pathways.
-
Data Recording and Analysis: Myoelectrical activity (slow waves, spike potentials) and mechanical contractions are continuously recorded. The data are analyzed to quantify parameters such as the frequency and propagation of motor events before and after drug administration.
Conclusion
ML10302 hydrochloride is a selective and potent 5-HT4 receptor partial agonist that initiates both canonical Gs-cAMP and non-canonical Src-ERK signaling pathways. Its mechanism of action has significant implications for potential therapeutic strategies. By promoting the non-amyloidogenic processing of APP, it represents a class of compounds with disease-modifying potential for Alzheimer's disease. Furthermore, its ability to stimulate gastrointestinal motility through cholinergic and tachykininergic pathways underscores its utility in studying and potentially treating disorders of gut motility. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the pharmacology and therapeutic applications of 5-HT4 receptor agonists.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the 5-HT4 Receptor Binding Affinity of ML 10302 Hydrochloride
This technical guide provides a comprehensive overview of the 5-HT4 receptor binding affinity of this compound, a potent and selective partial agonist. This document consolidates key binding data, outlines detailed experimental methodologies for its characterization, and visualizes the associated workflows and signaling pathways.
Introduction to this compound and the 5-HT4 Receptor
The 5-hydroxytryptamine 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility and cognitive function. Its activation initiates a signaling cascade that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound has been identified as a high-affinity partial agonist for the 5-HT4 receptor, demonstrating significant potential for therapeutic applications, particularly in conditions requiring enhanced gut motility.[1][2] Furthermore, its ability to increase sAPPα levels in the cortex suggests a potential role in the research of neurological conditions like Alzheimer's disease.[3]
Quantitative Binding Affinity Data
The binding affinity of this compound for the 5-HT4 receptor has been characterized through various in vitro assays. The following table summarizes the key quantitative data, highlighting its potency and selectivity.
| Parameter | Receptor | Value | Reference |
| Ki (inhibition constant) | 5-HT4 | 1.07 nM | [1][4] |
| Ki (inhibition constant) | 5-HT3 | 730 nM | [3] |
| EC50 (half maximal effective concentration) | 5-HT4 | 4 nM | [3] |
| Selectivity (Ki 5-HT3 / Ki 5-HT4) | >680-fold | [3] |
Key Insights from the Data:
-
The low nanomolar Ki value for the 5-HT4 receptor underscores the high binding affinity of ML 10302.
-
The significantly higher Ki value for the 5-HT3 receptor demonstrates the compound's high selectivity for the 5-HT4 receptor subtype.
-
The EC50 value indicates its potency as a partial agonist in functional assays.
Experimental Protocols
The determination of the 5-HT4 receptor binding affinity of this compound is typically achieved through competitive radioligand binding assays. A detailed methodology for such an experiment is provided below.
Radioligand Binding Assay for 5-HT4 Receptor
This protocol is designed to determine the inhibition constant (Ki) of this compound for the 5-HT4 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-GR113808.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist)
-
Membrane Preparation: Homogenates from cells or tissues expressing the 5-HT4 receptor (e.g., guinea pig striatum)[5][6]
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., 20 µM GR113808)[7]
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. The concentration range should typically span from 10^-12 M to 10^-4 M.[7]
-
Dilute the [3H]-GR113808 stock solution in the assay buffer to a final concentration equivalent to its Kd value for the 5-HT4 receptor.[7]
-
Prepare the non-specific binding control by diluting the unlabeled GR113808 to a final concentration of 20 µM.[7]
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of membrane preparation, 20 µL of [3H]-GR113808, and 20 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 20 µL of [3H]-GR113808, and 20 µL of 20 µM GR113808.
-
Competitive Binding: 50 µL of membrane preparation, 20 µL of [3H]-GR113808, and 20 µL of each dilution of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mats and place them in scintillation vials.
-
Add a scintillation cocktail to each vial.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the ML 10302 concentration to generate a competition curve.
-
Determine the IC50 (the concentration of ML 10302 that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
The binding of this compound to the 5-HT4 receptor initiates a Gs-protein-mediated signaling cascade. The following diagram illustrates this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
ML10302 Hydrochloride: An In-Depth Technical Guide to its 5-HT Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML10302 hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 4 (5-HT4) receptor. This document provides a comprehensive overview of its binding affinity and functional activity at various 5-HT receptor subtypes, compiled from available scientific literature and pharmacological data. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in drug discovery and development, offering insights into the selectivity profile of ML10302 and the methodologies used for its characterization.
Data Presentation: 5-HT Receptor Selectivity Profile of ML10302 Hydrochloride
The following table summarizes the known binding affinities (Ki) of ML10302 hydrochloride for various human 5-HT receptor subtypes. The data highlights the compound's strong preference for the 5-HT4 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT4 | Reference |
| 5-HT4 | 1.07 | - | |
| 5-HT3 | 730 | >680-fold | |
| 5-HT1A | Not Reported | - | - |
| 5-HT1B | Not Reported | - | - |
| 5-HT1D | Not Reported | - | - |
| 5-HT2A | Not Reported | - | - |
| 5-HT2B | Not Reported | - | - |
| 5-HT2C | Not Reported | - | - |
| 5-HT5A | Not Reported | - | - |
| 5-HT6 | Not Reported | - | - |
| 5-HT7 | Not Reported | - | - |
In addition to its binding affinity, ML10302 hydrochloride has been characterized as a potent partial agonist at the 5-HT4 receptor, with a reported EC50 of 4 nM.
Experimental Protocols
The characterization of ML10302 hydrochloride's selectivity profile involves two primary types of in vitro assays: radioligand binding assays and functional assays. The following sections detail the general methodologies for these experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved through a competition binding experiment where the test compound (ML10302) competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of ML10302 at various 5-HT receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest.
-
A specific radioligand for each receptor subtype (e.g., [3H]-GR113808 for 5-HT4).
-
ML10302 hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of ML10302.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of ML10302, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
Functional assays are used to determine the effect of a compound on receptor signaling. Since the 5-HT4 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).
Objective: To determine the half-maximal effective concentration (EC50) of ML10302 for the activation of the 5-HT4 receptor.
Materials:
-
Intact cells expressing the human 5-HT4 receptor.
-
ML10302 hydrochloride.
-
Assay buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.
-
Compound Addition: The cells are then treated with varying concentrations of ML10302.
-
Incubation: The cells are incubated for a specific period to allow for receptor activation and cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format provided by the cAMP assay kit.
-
Data Analysis: The data is plotted as a dose-response curve, and the EC50 value is determined, representing the concentration of ML10302 that produces 50% of the maximal response.
Mandatory Visualizations
Signaling Pathway of 5-HT4 Receptor Activation
Caption: 5-HT4 receptor Gs-coupled signaling pathway activated by ML10302.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow of a typical radioligand competition binding assay.
An In-Depth Technical Guide to ML 10302 Hydrochloride: A Potent 5-HT4 Receptor Agonist
CAS Number: 186826-17-5
This technical guide provides a comprehensive overview of ML 10302 hydrochloride, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties, mechanism of action, and potential therapeutic applications of this compound.
Chemical and Physical Properties
This compound, with the chemical name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride, is a small molecule with the following properties[1][2]:
| Property | Value |
| CAS Number | 186826-17-5 |
| Molecular Formula | C₁₅H₂₁ClN₂O₃·HCl |
| Molecular Weight | 349.25 g/mol [1][2] |
| Purity | ≥98% (HPLC)[1][2] |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol[1]. |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months[1]. |
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT4 receptor. It acts as a partial agonist, meaning it binds to and activates the receptor but has only partial efficacy relative to a full agonist.
Receptor Binding and Functional Activity
The following table summarizes the key in vitro pharmacological data for this compound:
| Parameter | Receptor | Value | Reference |
| Ki | 5-HT4 | 1.07 nM | [3] |
| Ki | 5-HT3 | 782 nM | [3] |
| EC50 | 5-HT4 | 4 nM | [4] |
| Selectivity | >680-fold for 5-HT4 over 5-HT3 | [4] |
Mechanism of Action: 5-HT4 Receptor Signaling
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of this pathway by an agonist like this compound leads to a cascade of intracellular events.
Canonical Gαs-cAMP Pathway
The primary signaling mechanism initiated by 5-HT4 receptor activation is the Gαs-mediated stimulation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB)[5]. This pathway is crucial for the role of 5-HT4 receptors in synaptic plasticity and memory formation[6].
G-Protein Independent Signaling
In addition to the classical G-protein mediated pathway, 5-HT4 receptors have been shown to engage in G-protein independent signaling. This involves the direct activation of the non-receptor tyrosine kinase, Src. Activated Src can then phosphorylate and activate the extracellular signal-regulated kinase (ERK), which is a key component of the mitogen-activated protein kinase (MAPK) cascade[5]. This alternative signaling route may contribute to the diverse physiological effects of 5-HT4 receptor agonists.
Key Biological Effects and Therapeutic Potential
The activation of 5-HT4 receptors by this compound has demonstrated significant biological effects in preclinical studies, suggesting potential therapeutic applications in gastrointestinal disorders and neurodegenerative diseases.
Pro-Gastrokinetic Effects
5-HT4 receptor agonists are known to stimulate gastrointestinal motility[7]. In vivo studies in canine models have shown that this compound induces significant prokinetic effects in both the small bowel and colon through the activation of cholinergic pathways. This suggests its potential utility in treating conditions characterized by impaired gut motility, such as gastroparesis and constipation.
Modulation of Amyloid Precursor Protein (APP) Processing
A significant area of research for 5-HT4 receptor agonists is their potential role in the treatment of Alzheimer's disease. Activation of 5-HT4 receptors has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP)[6][8]. This process involves the cleavage of APP by α-secretase, leading to the production of the soluble and neuroprotective fragment, sAPPα (soluble amyloid precursor protein alpha), and preventing the formation of the neurotoxic amyloid-β (Aβ) peptide[6][8].
An in vivo study demonstrated that subcutaneous administration of this compound at a dose of 20 mg/kg significantly increased sAPPα levels in the cortex of male C57BL/6j mice[2][9][10]. This finding highlights the potential of this compound as a disease-modifying agent in Alzheimer's disease by shifting APP processing towards a neuroprotective pathway.
Experimental Protocols
This section outlines general methodologies for key experiments used to characterize 5-HT4 receptor agonists like this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
General Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor in a cold lysis buffer. Centrifuge to pellet the membranes, which are then resuspended in a suitable buffer.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a specific 5-HT4 receptor radioligand (e.g., [³H]-GR113808) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of sAPPα Levels in Mice
Objective: To evaluate the effect of this compound on the production of sAPPα in the brain.
General Protocol:
-
Animal Model: Use adult male C57BL/6j mice (8 weeks old)[2][9][10].
-
Drug Administration: Administer this compound subcutaneously at various doses (e.g., 5, 10, 20 mg/kg)[2].
-
Tissue Collection: At specific time points post-injection (e.g., up to 240 minutes), euthanize the mice and dissect the hippocampus and cortex[10].
-
Protein Extraction: Homogenize the brain tissue in a lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for sAPPα. Use a secondary antibody conjugated to a detectable enzyme for visualization.
-
Quantification: Densitometrically quantify the sAPPα bands and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. Its high potency and selectivity make it a suitable probe for studying 5-HT4 receptor-mediated signaling pathways. The demonstrated pro-gastrokinetic effects and its ability to modulate APP processing towards the neuroprotective sAPPα fragment underscore its potential for further investigation in the context of gastrointestinal and neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides a foundational understanding of this compound to support ongoing and future research endeavors.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | 186826-17-5 | MOLNOVA [molnova.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 9. 5-HT4 receptor agonists increase sAPPα levels in the cortex and hippocampus of male C57BL/6j mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT4 receptor agonists increase sAPPalpha levels in the cortex and hippocampus of male C57BL/6j mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ML 10302 Hydrochloride: A Potent and Selective 5-HT₄ Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with ML 10302 hydrochloride. The information is curated to support research and development efforts in neuropharmacology and related fields.
Chemical Structure and Properties
This compound, with the chemical name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride, is a synthetic organic compound that acts as a potent and selective partial agonist for the 5-HT₄ receptor.[1] Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride[1] |
| CAS Number | 186826-17-5[1][2][3] |
| Molecular Formula | C₁₅H₂₂Cl₂N₂O₃[2][3] |
| SMILES | COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl[2] |
| InChI Key | HBLRTSYSGOFQCK-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 349.25 g/mol | [1][2][3] |
| Purity | >98% (HPLC) | [2] |
| Solubility | 10 mM in DMSO, Soluble to 50 mM in DMSO and to 20 mM in ethanol | [3][4] |
| Storage | Store at -20°C | [2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective 5-HT₄ receptor partial agonist with an EC₅₀ of 4 nM.[1][2][3] It exhibits over 680-fold selectivity for the 5-HT₄ receptor over the 5-HT₃ receptor.[1][2][3]
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Receptor |
| Kᵢ | 1.07 nM | 5-HT₄[2] |
| Kᵢ | 782 nM | 5-HT₃[2] |
| EC₅₀ | 4 nM | 5-HT₄[1][2][3] |
Signaling Pathways
Activation of the 5-HT₄ receptor by this compound initiates downstream signaling cascades. The canonical pathway involves the coupling of the receptor to the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).
Recent studies have also elucidated a non-canonical, G-protein-independent signaling pathway for the 5-HT₄ receptor. This alternative pathway involves the direct activation of Src tyrosine kinase, which then leads to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.
References
In Vivo Efficacy of ML10302 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML10302 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This receptor is a member of the G-protein coupled receptor superfamily and is predominantly expressed in the gastrointestinal tract and the brain. Activation of the 5-HT4 receptor has been shown to modulate cognitive processes and gastrointestinal motility, making it a promising therapeutic target for a range of disorders. This technical guide provides an in-depth overview of the in vivo efficacy of ML10302 hydrochloride, with a focus on its therapeutic potential in Alzheimer's disease and gastrointestinal dysmotility.
Core Efficacy Studies
Two key in vivo studies have demonstrated the therapeutic potential of ML10302 hydrochloride in distinct preclinical models.
Alzheimer's Disease: Enhancement of Non-Amyloidogenic Amyloid Precursor Protein (APP) Processing
A study investigated the effect of ML10302 hydrochloride on the processing of amyloid precursor protein (APP) in a mouse model relevant to Alzheimer's disease. The rationale for this study is that promoting the non-amyloidogenic pathway of APP processing, which leads to the production of the soluble and neuroprotective sAPPα fragment, is a potential therapeutic strategy for Alzheimer's disease.
| Animal Model | Treatment Group | Dosage (mg/kg, s.c.) | Brain Region | sAPPα Level Increase (vs. Vehicle) |
| C57BL/6j Mice | ML10302 | 10 | Cortex | ~40% |
| C57BL/6j Mice | ML10302 | 10 | Hippocampus | ~30% |
-
Animal Model: Male C57BL/6j mice, 10-12 weeks old.
-
Drug Administration: ML10302 hydrochloride was dissolved in saline and administered via subcutaneous (s.c.) injection.
-
Experimental Groups:
-
Vehicle (saline) control group.
-
ML10302 hydrochloride treatment groups (various doses).
-
-
Tissue Collection and Processing: Mice were euthanized at various time points after drug administration. The cortex and hippocampus were rapidly dissected, frozen in liquid nitrogen, and stored at -80°C. For protein analysis, tissues were homogenized in a lysis buffer containing protease inhibitors.
-
sAPPα Quantification: The levels of sAPPα in the brain homogenates were quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit. The total protein concentration in each sample was determined using a BCA protein assay for normalization.
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.
Gastrointestinal Motility: Prokinetic Effects in a Canine Model
The prokinetic effects of ML10302 hydrochloride were evaluated in a canine model of gastrointestinal motility. This study aimed to characterize the compound's ability to stimulate gut motility, a potential therapeutic benefit for conditions such as gastroparesis and constipation.
| Animal Model | Treatment | Dosage (µg/kg, i.v.) | Effect on Small Bowel Motility Index | Effect on Colonic Motility Index |
| Beagle Dogs | ML10302 | 30 | Significant increase | Significant increase |
-
Animal Model: Male Beagle dogs, weighing between 10-15 kg. The animals were chronically implanted with strain gauge transducers on the serosal surface of the small intestine and colon to record contractile activity.
-
Drug Administration: ML10302 hydrochloride was dissolved in saline and administered intravenously (i.v.).
-
Experimental Procedure: After a fasting period to achieve a quiescent motor pattern, a baseline recording of gastrointestinal motility was obtained. ML10302 hydrochloride was then administered, and the motor activity was recorded for a defined period. In some experiments, cholinergic or tachykininergic antagonists were administered prior to ML10302 to investigate the mechanism of action.
-
Data Analysis: The motility index, a measure of the area under the curve of the contractile activity, was calculated for both the small and large intestines. The effects of ML10302 were compared to the baseline values and analyzed using a paired t-test.
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by ML10302 hydrochloride initiates a cascade of intracellular events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the observed physiological effects.
Experimental Workflow for sAPPα Quantification
The process of quantifying sAPPα levels in brain tissue involves several key steps, from tissue collection to data analysis.
Logical Relationship in Gut Motility Modulation
The prokinetic effect of ML10302 in the gut is primarily mediated through cholinergic pathways. This was determined by observing the attenuation of its effects in the presence of a cholinergic antagonist.
Conclusion
The in vivo studies of ML10302 hydrochloride provide compelling evidence for its therapeutic potential in both central nervous system and gastrointestinal disorders. Its ability to enhance the production of the neuroprotective sAPPα fragment in the brain suggests a disease-modifying potential for Alzheimer's disease. Furthermore, its robust prokinetic effects in the gastrointestinal tract highlight its utility for treating motility disorders. The well-defined mechanism of action, primarily through the 5-HT4 receptor and subsequent activation of cholinergic pathways, provides a strong basis for further clinical development. This technical guide summarizes the core in vivo efficacy data and experimental methodologies, providing a valuable resource for researchers and drug development professionals in the field.
An In-Depth Technical Guide to the Downstream Signaling Pathways of ML10302 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML10302 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its activation of this G-protein coupled receptor (GPCR) initiates a cascade of downstream signaling events that have shown therapeutic potential in both gastrointestinal and neurological domains. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by ML10302 hydrochloride, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. The primary pathways discussed include the canonical Gs-adenylyl cyclase-cAMP-PKA pathway, a non-canonical Src-ERK signaling cascade, the modulation of amyloid precursor protein (APP) processing, and its influence on cholinergic and tachykininergic pathways in the gastrointestinal tract.
Core Signaling Pathways of ML10302 Hydrochloride
ML10302 hydrochloride exerts its effects primarily through the activation of the 5-HT4 receptor. This activation triggers two main downstream signaling pathways within the cell, alongside other systemic effects.
Canonical Gs-cAMP-PKA Signaling Pathway
As a Gs-coupled receptor, the activation of the 5-HT4 receptor by ML10302 hydrochloride predominantly leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Non-Canonical Src-ERK Signaling Pathway
Recent studies have revealed that 5-HT4 receptor activation can also induce signaling through a G protein-independent pathway. This involves the activation of the non-receptor tyrosine kinase, Src. Activated Src, in turn, phosphorylates and activates the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade. This pathway is implicated in cellular processes such as proliferation and differentiation.
Quantitative Data
The following tables summarize the available quantitative data for ML10302 hydrochloride and other relevant 5-HT4 receptor agonists.
Table 1: Receptor Binding and Potency of ML10302 Hydrochloride
| Parameter | Value | Receptor/System | Reference |
| EC50 | 4 nM | 5-HT4 Receptor | [1] |
| Ki | 1.07 nM | 5-HT4 Receptor | [2] |
| Selectivity | >680-fold | Over 5-HT3 Receptor | [1] |
Table 2: In Vivo Effect of ML10302 on sAPPα Levels in Mice
| Treatment (Dose, s.c.) | Brain Region | % Increase in sAPPα (Mean ± SEM) | Significance (vs. Saline) | Reference |
| ML10302 (20 mg/kg) | Cortex | ~40% | p < 0.05 | [3] |
| ML10302 (20 mg/kg) | Hippocampus | Not Significant | - | [3] |
Table 3: In Vivo Prokinetic Effects of ML10302 in Dogs
| Parameter | Treatment | Small Bowel | Colon | Reference |
| Spike Activity | ML10302 (35 µg/kg, i.v.) | Stimulated | Stimulated | [4] |
| Propagated Myoelectrical Events | ML10302 (35 µg/kg, i.v.) | Significantly Increased | Significantly Increased | [4] |
Experimental Protocols
Western Blot Analysis of sAPPα Levels
This protocol is adapted from Cachard-Chastel et al. (2007) for the determination of sAPPα levels in mouse brain tissue following ML10302 administration.[3]
-
Animal Treatment: Male C57BL/6j mice are administered ML10302 hydrochloride subcutaneously (s.c.) at a dose of 20 mg/kg. Control animals receive a saline injection.
-
Tissue Preparation: 90 minutes post-injection, mice are euthanized, and the cortex and hippocampus are dissected on ice. Tissues are homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the N-terminal of APP (recognizing sAPPα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.
In Vivo Evaluation of Gastrointestinal Motility in Conscious Dogs
This protocol is based on the methodology described by De Ponti et al. (2001) to assess the prokinetic effects of ML10302.[4]
-
Animal Model: Conscious dogs are chronically fitted with electrodes and strain-gauge force transducers along the small bowel and colon.
-
Drug Administration: ML10302 hydrochloride is administered intravenously (i.v.) at a dose of 35 µg/kg.
-
Data Recording: Myoelectrical (via electrodes) and mechanical (via strain-gauges) activities of the small bowel and colon are continuously recorded before and after drug administration.
-
Analysis: The recordings are analyzed to quantify changes in spike activity and the frequency and propagation of myoelectrical events. To investigate the involvement of other pathways, the experiment can be repeated with pre-administration of specific antagonists (e.g., atropine (B194438) for cholinergic pathways, or NK1/NK2/NK3 antagonists for tachykininergic pathways).
References
- 1. DSpace [scholarworks.uvm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML10302 Hydrochloride in Modulating Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML10302 hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Emerging preclinical evidence has highlighted its significant, albeit indirect, effects on cholinergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of ML10302 hydrochloride's mechanism of action, with a specific focus on its influence on cholinergic pathways. This document summarizes key quantitative data, outlines putative experimental protocols based on available literature, and presents visual representations of the underlying signaling cascades and experimental designs. The information collated herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, gastroenterology, and drug development for cognitive and motility disorders.
Introduction
The cholinergic system, orchestrated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a pivotal role in a myriad of physiological processes, including cognitive functions, gastrointestinal motility, and autonomic regulation. Dysregulation of cholinergic signaling is implicated in the pathophysiology of numerous disorders, such as Alzheimer's disease and gastroparesis. Consequently, therapeutic modulation of the cholinergic system remains a significant area of pharmacological research.
ML10302 hydrochloride has been identified as a high-affinity ligand for the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract. Activation of 5-HT4 receptors is known to modulate the release of various neurotransmitters, including acetylcholine. This guide delves into the specific effects of ML10302 hydrochloride on cholinergic pathways, consolidating preclinical findings to provide a detailed understanding of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative parameters reported for ML10302 hydrochloride.
Table 1: In Vitro Receptor Binding and Potency of ML10302 Hydrochloride
| Parameter | Value | Receptor/System | Reference |
| EC50 | 4 nM | 5-HT4 Receptor | [1] |
| Ki (5-HT4) | 1.07 nM | 5-HT4 Receptor | [1] |
| Ki (5-HT3) | 730 nM | 5-HT3 Receptor | [1] |
| Selectivity | >680-fold | 5-HT4 over 5-HT3 | [1] |
Table 2: Preclinical In Vivo Effects of ML10302 Hydrochloride
| Effect | Model | Dosage | Outcome | Reference |
| Progastrokinetic Effects | Canine model of intestinal motility | 35 µg/kg (i.v.) | Increased spike activity and propagated myoelectrical events in the small bowel and colon. | [2] |
| Cholinergic Dependence | Canine model of intestinal motility with atropine (B194438) co-administration | 100 µg/kg atropine (i.v.) | Suppression of ML10302-induced stimulatory effects. | [2] |
| sAPPα Level Increase | Animal model of Alzheimer's disease | Not specified | Increased levels of soluble amyloid precursor protein alpha (sAPPα) in the cortex. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ML10302 Hydrochloride-Mediated Cholinergic Modulation
ML10302 hydrochloride exerts its influence on cholinergic pathways primarily through the activation of 5-HT4 receptors located on presynaptic terminals of cholinergic neurons or on adjacent interneurons. The binding of ML10302 to the 5-HT4 receptor initiates a canonical Gs-protein signaling cascade.
References
The Interplay of ML 10302 Hydrochloride and Tachykininergic Pathways in Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between ML 10302 hydrochloride, a potent 5-HT₄ receptor agonist, and the tachykininergic system in modulating gastrointestinal motility. Drawing upon key scientific findings, this document outlines the pharmacological profile of ML 10302, the fundamentals of tachykininergic signaling, and the experimental evidence that connects these two pathways. Detailed experimental methodologies, quantitative data, and visual representations of the underlying biological processes are presented to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound
This compound is a potent and selective partial agonist of the 5-hydroxytryptamine type 4 (5-HT₄) receptor. Its high affinity and selectivity make it a valuable tool for investigating the physiological roles of the 5-HT₄ receptor.
Pharmacological Profile
This compound exhibits a strong binding affinity for the 5-HT₄ receptor with an EC₅₀ of 4 nM and a Kᵢ of 1.07 nM.[1][2] Notably, it displays over 680-fold selectivity for the 5-HT₄ receptor compared to the 5-HT₃ receptor (Kᵢ = 730 nM).[2] This selectivity is crucial for minimizing off-target effects in experimental settings. The primary mechanism of action of ML 10302 involves the activation of 5-HT₄ receptors, which are G-protein coupled receptors (GPCRs) that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Table 1: Pharmacological Data for this compound
| Parameter | Value | Receptor | Reference |
| EC₅₀ | 4 nM | 5-HT₄ | [2] |
| Kᵢ | 1.07 nM | 5-HT₄ | [1] |
| Kᵢ | 730 nM | 5-HT₃ | [2] |
The Tachykininergic System
The tachykininergic system comprises a family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective GPCRs: NK₁, NK₂, and NK₃. This system is widely distributed throughout the central and peripheral nervous systems and plays a critical role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contractility, particularly within the gastrointestinal tract.
Tachykinin Receptor Signaling
Activation of tachykinin receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.
The Intersection: ML 10302 and Tachykininergic Pathways in Gut Motility
While this compound's primary action is through the 5-HT₄ receptor, research has revealed a functional interaction with tachykininergic pathways in the regulation of intestinal motility. A key study by De Ponti et al. (2001) demonstrated that the prokinetic effect of ML 10302 in the canine colon is mediated, in part, by the tachykininergic system.
Experimental Evidence of Interaction
In a study using conscious dogs equipped with electrodes and strain-gauge transducers to measure intestinal myoelectrical and mechanical activity, intravenous administration of ML 10302 (35 µg/kg) was shown to stimulate gut motility.[3] The researchers observed that in the colon, the stimulatory effects of ML 10302 were significantly inhibited by the administration of selective antagonists for NK₁, NK₂, and NK₃ receptors.[3] However, in the small bowel, the prokinetic effect of ML 10302 was unaffected by these tachykinin receptor antagonists.[3] This suggests a region-specific involvement of the tachykininergic system in the 5-HT₄ receptor-mediated motor response of the gut. Furthermore, the stimulatory effect of ML 10302 in both the small bowel and colon was suppressed by atropine, indicating a primary cholinergic-dependent mechanism.[3]
Table 2: Effect of Tachykinin Receptor Antagonists on ML 10302-Induced Intestinal Motility in Dogs
| Intestinal Region | Tachykinin Antagonist | Effect on ML 10302-Induced Motility | Reference |
| Small Bowel | NK₁, NK₂, NK₃ Antagonists | No change | [3] |
| Colon | NK₁, NK₂, NK₃ Antagonists | Significant inhibition | [3] |
Experimental Protocols
The following is a detailed description of the experimental methodology adapted from the pivotal study by De Ponti et al. (2001), which established the link between ML 10302 and tachykininergic pathways.
Animal Model and Surgical Preparation
-
Animal Model: Fasting, conscious beagle dogs.
-
Surgical Implantation: Under general anesthesia and sterile conditions, animals are chronically fitted with:
-
Nichrome electrodes for recording myoelectrical activity.
-
Strain-gauge force transducers for measuring mechanical activity.
-
-
Implantation Sites: Electrodes and transducers are implanted along the small intestine and colon to allow for regional assessment of motility.
-
Recovery: A post-operative recovery period is allowed for the animals to return to a healthy state before experimentation.
Drug Administration
-
This compound: Administered intravenously at a dose of 35 µg/kg.[3]
-
Tachykinin Receptor Antagonists:
-
NK₁ Antagonist: SR140333
-
NK₂ Antagonist: SR48968
-
NK₃ Antagonist: SR142801
-
-
Cholinergic Antagonist: Atropine, administered intravenously.[3]
-
Administration Protocol: In antagonist studies, the antagonist is administered prior to the administration of ML 10302 to assess its inhibitory effect.
Data Acquisition and Analysis
-
Myoelectrical Activity: Recorded via the implanted electrodes and amplified. The data is analyzed for parameters such as spike activity and the frequency and propagation of myoelectrical events.
-
Mechanical Activity: Recorded via the strain-gauge transducers. The data is analyzed for changes in contractile force and patterns.
-
Statistical Analysis: Appropriate statistical tests are used to determine the significance of the effects of ML 10302 and the antagonists on the measured motility parameters.
Visualizing the Pathways and Interactions
To aid in the conceptualization of the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT₄ Receptor Signaling Pathway.
Caption: Tachykinin Receptor Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The 5-HT₄ receptor agonist this compound is a powerful tool for studying serotonergic modulation of gastrointestinal function. The evidence strongly indicates that while its primary prokinetic effects are mediated through cholinergic pathways, there is a significant and region-specific involvement of the tachykininergic system in the colon. This intricate interplay highlights the complexity of neurochemical control of gut motility and presents potential avenues for the development of novel therapeutic strategies for gastrointestinal disorders. Further research is warranted to elucidate the precise molecular mechanisms underlying this cross-talk between the serotonergic and tachykininergic systems.
References
- 1. Mechanisms of motility changes during acute intestinal obstruction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship between gastrointestinal transit and motility in dogs with postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
ML10302 Hydrochloride in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles. A key pathological feature of AD is the altered processing of the amyloid precursor protein (APP). The amyloidogenic pathway, involving sequential cleavage by β-secretase (BACE1) and γ-secretase, leads to the formation of toxic Aβ peptides. Conversely, the non-amyloidogenic pathway, initiated by α-secretase, cleaves APP within the Aβ domain, precluding Aβ formation and producing the neuroprotective soluble APPα fragment (sAPPα). Therapeutic strategies aimed at enhancing the non-amyloidogenic pathway are of significant interest.
ML10302 hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Activation of 5-HT4 receptors has been shown to modulate APP processing, favoring the non-amyloidogenic pathway and offering a promising avenue for disease modification in Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical data on ML10302 hydrochloride and other 5-HT4 receptor agonists in AD models, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Efficacy Data in Alzheimer's Disease Models
The therapeutic potential of ML10302 hydrochloride and other 5-HT4 receptor agonists has been evaluated in various preclinical models of Alzheimer's disease. The data consistently demonstrate a positive impact on key pathological hallmarks of the disease, including the processing of amyloid precursor protein, amyloid-beta and tau pathology, and cognitive function.
Modulation of Amyloid Precursor Protein (APP) Processing
Studies have shown that ML10302 hydrochloride and other 5-HT4 agonists can shift APP processing towards the non-amyloidogenic pathway, increasing the production of the neuroprotective sAPPα fragment.
| Compound | Animal Model | Dosage | Route | Key Findings | Reference |
| ML10302 hydrochloride | 8-week-old male C57BL/6j mice | 20 mg/kg | s.c. | Significantly increased sAPPα levels in the cortex. | [Cachard-Chastel et al., 2007] |
| Prucalopride | 8-week-old male C57BL/6j mice | 5 or 10 mg/kg | s.c. | Significantly increased sAPPα levels in the hippocampus and cortex. | [Cachard-Chastel et al., 2007] |
| RS 67333 | 5XFAD mice | Not specified | Not specified | Transiently increased sAPPα concentration in the cerebrospinal fluid and brain. | [1] |
Effects on Amyloid-Beta and Tau Pathology
Beyond the modulation of APP processing, chronic administration of 5-HT4 receptor agonists has been shown to reduce both amyloid-beta plaque burden and tau pathology in transgenic mouse models of Alzheimer's disease.
| Compound | Animal Model | Duration of Treatment | Key Findings on Aβ and Tau | Reference |
| RS 67333 | 5XFAD mice | 4 months | Decreased amyloid plaque load and neuroinflammation, particularly in the entorhinal cortex. | [2] |
| Prucalopride and RS-67333 | PS19 mice (tauopathy model) | Not specified | Reduced tauopathy and synaptic tau levels. | [3][4] |
| SSP-002392 | hAPP/PS1 mice | Chronic | Decreased soluble and insoluble Aβ in the hippocampus. | [5] |
Improvement in Cognitive Function
Consistent with the observed reductions in AD pathology, treatment with 5-HT4 receptor agonists has been demonstrated to improve cognitive deficits in animal models.
| Compound | Animal Model | Duration of Treatment | Cognitive Outcome | Reference |
| RS 67333 | 5XFAD mice | 4 months | Improved performance in the olfactory tubing maze, a hippocampal-dependent behavioral task. | [2] |
| Prucalopride and RS-67333 | PS19 mice | Not specified | Improved performance in hippocampal-related behavioral tasks. | [6] |
Signaling Pathways of ML10302 Hydrochloride
The therapeutic effects of ML10302 hydrochloride in Alzheimer's disease models are mediated through the activation of the 5-HT4 receptor and its downstream signaling cascades.
5-HT4 Receptor-Mediated Non-Amyloidogenic APP Processing
ML10302 hydrochloride, as a 5-HT4 receptor agonist, stimulates a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP is a critical step in promoting the non-amyloidogenic processing of APP. The pathway is thought to involve the activation of the MAP kinase/ERK pathway, which ultimately enhances the activity of α-secretase, the enzyme responsible for the cleavage of APP to sAPPα.
5-HT4 Receptor-Mediated Tau Clearance
Recent evidence suggests that the activation of the 5-HT4 receptor signaling pathway can also lead to the clearance of pathological tau. The increase in cAMP and subsequent activation of Protein Kinase A (PKA) can enhance the activity of the 26S proteasome. This enhanced proteasomal activity is thought to promote the degradation of synaptic tau, thereby reducing tauopathy.
References
- 1. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]
- 2. Chronic treatments with a 5-HT4 receptor agonist decrease amyloid pathology in the entorhinal cortex and learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 5-HT4 receptor agonists treatment reduces tau pathology and behavioral deficit in the PS19 mouse model of tauopathy [frontiersin.org]
- 4. 5-HT4 receptor agonists treatment reduces tau pathology and behavioral deficit in the PS19 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic 5-HT4 receptor activation decreases Aβ production and deposition in hAPP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to ML 10302 Hydrochloride for Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML 10302 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1] It has emerged as a valuable pharmacological tool for investigating the intricate mechanisms governing gastrointestinal (GI) motility. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its application in GI motility research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Core Properties of this compound
This compound is a well-characterized compound with high affinity and selectivity for the 5-HT4 receptor. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | [2] |
| Molecular Formula | C15H22Cl2N2O3 | [2] |
| Molecular Weight | 349.25 g/mol | [1][2] |
| CAS Number | 186826-17-5 | [1][2] |
| Purity | >98% (HPLC) | [2][3] |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol | [2] |
Pharmacological Profile
The prokinetic effects of this compound are primarily attributed to its potent agonistic activity at the 5-HT4 receptor. This receptor is a key player in the regulation of gastrointestinal motility.
| Parameter | Value | Species/System | Reference |
| Ki (5-HT4 Receptor) | 1.07 nM | [3] | |
| EC50 | 4 nM | [1][3] | |
| Selectivity | >680-fold selective for 5-HT4 over 5-HT3 receptors | [1] |
Mechanism of Action in Gastrointestinal Motility
This compound enhances gastrointestinal motility by activating 5-HT4 receptors, which are predominantly expressed on neurons within the enteric nervous system. This activation initiates a signaling cascade that ultimately leads to increased smooth muscle contraction and accelerated intestinal transit. The prokinetic effects of ML 10302 are mediated through both cholinergic and, in the colon, tachykininergic pathways.
Signaling Pathways
The activation of 5-HT4 receptors by this compound triggers distinct signaling pathways in the small and large intestines.
Experimental Protocols
This section provides a detailed methodology for an in vivo study to assess the effects of this compound on gastrointestinal motility in a canine model, based on established experimental practices.
In Vivo Assessment of Gastrointestinal Motility in Conscious Dogs
Objective: To quantify the prokinetic effects of this compound on small and large intestinal contractility.
Animal Model: Adult beagle dogs of either sex, weighing between 10-15 kg.
Surgical Implantation of Strain-Gauge Force Transducers:
-
Anesthetize the dogs following a standardized protocol.
-
Perform a midline laparotomy to expose the gastrointestinal tract.
-
Suture strain-gauge force transducers to the serosal surface of the desired intestinal segments (e.g., jejunum and colon) to record circular muscle contractions.[4]
-
Exteriorize the transducer leads through a subcutaneous tunnel to the dorsal aspect of the neck.
-
Allow a post-operative recovery period of at least two weeks.
Experimental Procedure:
Drug Administration:
-
This compound: Administer intravenously at a dose of 35 µg/kg.[5][6]
-
Vehicle Control: Administer an equivalent volume of saline.
-
Antagonist (Optional): To confirm the cholinergic pathway, atropine (B194438) can be administered intravenously at a dose of 100 µg/kg prior to this compound administration.[5][6]
Data Acquisition and Analysis:
-
Record contractile activity continuously using a data acquisition system.
-
Quantify the motor response by calculating a motility index (e.g., area under the curve of contractile activity) for pre- and post-administration periods.
-
Analyze changes in the frequency and amplitude of contractions.
-
Statistical analysis should be performed using appropriate tests (e.g., paired t-test or ANOVA) to compare treatment effects to baseline and vehicle controls.
Quantitative Data
The following tables summarize the known quantitative effects of this compound on gastrointestinal motility. Further dose-response studies are warranted to fully characterize its efficacy profile.
Table 1: In Vivo Prokinetic Effect of this compound in Dogs
| Parameter | Treatment Group | Region | Observation | Reference |
| Spike Activity & Propagated Myoelectrical Events | ML 10302 HCl (35 µg/kg, i.v.) | Small Bowel & Colon | Immediate and significant increase | [5][6] |
| Stimulatory Effect | Atropine (100 µg/kg, i.v.) + ML 10302 HCl | Small Bowel & Colon | Suppressed | [5][6] |
| Spike and Mechanical Activity | Tachykinin Receptor Antagonists + ML 10302 HCl | Colon | Significantly inhibited | [5][6] |
| Spike and Mechanical Activity | Tachykinin Receptor Antagonists + ML 10302 HCl | Small Bowel | Unchanged | [5][6] |
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the comprehensive safety and toxicology profile of this compound. As with any research chemical, it should be handled with appropriate laboratory safety precautions. Researchers should consult the manufacturer's safety data sheet (SDS) for specific handling and safety information.
Conclusion
This compound is a potent and selective 5-HT4 receptor agonist that serves as a valuable tool for investigating gastrointestinal motility. Its well-defined mechanism of action, involving cholinergic and tachykininergic pathways, makes it a suitable compound for elucidating the complex regulation of gut function. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies aimed at further understanding the role of 5-HT4 receptors in health and disease, and for the preclinical evaluation of novel prokinetic agents. Further research is encouraged to establish a more detailed dose-response relationship and to fully characterize its pharmacokinetic and safety profiles.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The diacylglycerol kinase inhibitor, R 59022, suppresses contractility of intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
ML10302 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML10302 hydrochloride, a potent and selective 5-hydroxytryptamine 4 (5-HT4) receptor partial agonist. This document consolidates essential information on its procurement, biochemical properties, and key experimental applications, designed to support professionals in neuroscience and gastrointestinal research.
Sourcing and Procurement of ML10302 Hydrochloride
ML10302 hydrochloride is available from several reputable suppliers of research-grade biochemicals. When purchasing, it is crucial to obtain a certificate of analysis to verify the purity and identity of the compound.
Table 1: Prominent Suppliers of ML10302 Hydrochloride
| Supplier | Purity Specification |
| MedChemExpress | 98.95% |
| Tocris Bioscience | ≥99% (HPLC) |
| Cayman Chemical | ≥98% |
| Selleck Chemicals | >98% |
| APExBIO | >98% |
| BioCrick | >98% |
| MOLNOVA | >98% (HPLC)[1] |
| Amsbio | Information not available |
| Immunomart | Information not available |
Physicochemical and Pharmacological Properties
ML10302 hydrochloride is characterized by its high affinity and selectivity for the 5-HT4 receptor. This section summarizes its key quantitative data.
Table 2: Physicochemical and Pharmacological Data for ML10302 Hydrochloride
| Property | Value | Reference |
| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride | |
| CAS Number | 186826-17-5 | [1] |
| Molecular Formula | C₁₅H₂₁ClN₂O₃・HCl | |
| Molecular Weight | 349.25 g/mol | [1] |
| EC₅₀ (5-HT4 Receptor) | 4 nM | [1][2][3] |
| Kᵢ (5-HT4 Receptor) | 1.07 nM | [1][3][4][5] |
| Kᵢ (5-HT3 Receptor) | 730 nM / 782 nM | [1][4] |
| Purity | ≥98% to ≥99% (by HPLC) | [1] |
| Solubility | Soluble in DMSO (10 mM) | [6] |
Mechanism of Action: 5-HT4 Receptor Signaling
ML10302 hydrochloride exerts its effects by activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), influencing gene transcription and cellular function.[7] In some neuronal contexts, 5-HT4 receptor activation can also engage the Src tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway, independent of G-protein signaling.[8][9]
References
- 1. ML 10302 hydrochloride | 186826-17-5 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of ML10302 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ML10302 hydrochloride in dimethyl sulfoxide (B87167) (DMSO), a crucial parameter for its use in a wide range of in vitro and in vivo studies. This document outlines quantitative solubility data, a detailed experimental protocol for solubility determination, and the associated signaling pathway of this potent 5-HT4 receptor agonist.
Core Data: Solubility of ML10302 Hydrochloride
The solubility of a compound is a critical factor in the design and execution of pharmacological and biological assays. ML10302 hydrochloride, a potent and selective 5-HT4 receptor agonist, is frequently utilized in research settings where stock solutions are typically prepared in DMSO. The following table summarizes the available quantitative data on its solubility.
| Parameter | Value | Source |
| Solubility in DMSO | 50 mM | BioCrick Datasheet |
| Solubility in DMSO | 10 mM | Immunomart Datasheet |
Note: The discrepancy in reported solubility values may arise from differences in experimental conditions, such as temperature, the purity of the compound, and the water content of the DMSO used.
Experimental Protocol: Determination of ML10302 Hydrochloride Solubility in DMSO
The following is a synthesized, detailed protocol for determining the solubility of ML10302 hydrochloride in DMSO. This protocol is based on established methods for kinetic solubility assessment and can be adapted for various laboratory settings.
Objective: To determine the kinetic solubility of ML10302 hydrochloride in DMSO using a turbidimetric method.
Materials:
-
ML10302 hydrochloride powder
-
Anhydrous DMSO (high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Plate reader with turbidimetric measurement capabilities (nephelometer)
-
Vortex mixer
-
Sonicator
-
Calibrated analytical balance
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of ML10302 hydrochloride powder.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Facilitate dissolution by vortexing and, if necessary, brief sonication. Ensure the solution is clear and free of visible particles.
-
-
Preparation of Working Solutions:
-
Perform a serial dilution of the stock solution with anhydrous DMSO in a 96-well plate to create a range of concentrations (e.g., from 100 mM down to 0.1 mM).
-
-
Solubility Assay:
-
In a separate 96-well plate, add a small, precise volume of each working solution to the corresponding wells.
-
Rapidly add a larger volume of PBS (pH 7.4) to each well to achieve the final desired assay concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effects on the assay.
-
Mix the contents of the wells thoroughly using a plate shaker.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) to allow for the precipitation of the compound.
-
Measure the turbidity of each well using a nephelometer at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Plot the measured turbidity against the concentration of ML10302 hydrochloride.
-
The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit of the compound under the tested conditions.
-
Visualization of Core Mechanisms
To understand the biological context of ML10302 hydrochloride's action, it is essential to visualize its signaling pathway. ML10302 is a potent agonist of the 5-hydroxytryptamine receptor 4 (5-HT4).
Caption: 5-HT4 Receptor Signaling Pathway Activated by ML10302 Hydrochloride.
This guide provides essential information for the effective use of ML10302 hydrochloride in a research setting. Adherence to proper experimental protocols and an understanding of its mechanism of action are crucial for obtaining reliable and reproducible results.
ML 10302 Hydrochloride: A Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR USE IN HUMAN, THERAPEUTIC, OR DIAGNOSTIC APPLICATIONS.
This document provides a comprehensive technical overview of ML 10302 hydrochloride, a potent and selective 5-HT4 receptor partial agonist. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological and molecular characteristics of this compound.
Chemical and Physical Properties
This compound is the hydrochloride salt of ML 10302. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride | [1] |
| Molecular Formula | C₁₅H₂₂Cl₂N₂O₃ | [2][3][4] |
| Molecular Weight | 349.25 g/mol | [1][2][3] |
| CAS Number | 186826-17-5 | [2] |
Pharmacological Data
This compound is a high-affinity partial agonist for the 5-HT4 receptor. Its selectivity for the 5-HT4 receptor over the 5-HT3 receptor is a key feature of its pharmacological profile.
| Parameter | Value | Receptor | Reference |
| Ki | 1.07 nM | 5-HT4 | [2] |
| Ki | 782 nM | 5-HT3 | [2] |
| EC₅₀ | 4 nM | 5-HT4 | [2] |
| Selectivity | > 680-fold for 5-HT4 over 5-HT3 | - | [2] |
Mechanism of Action: 5-HT4 Receptor Signaling
This compound exerts its effects by activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that can modulate various cellular processes. Two primary signaling pathways have been identified for the 5-HT4 receptor.
Gαs-Coupled Pathway
The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G-protein, Gαs. This initiates a cascade of events:
-
Adenylate Cyclase Activation: Gαs activates adenylate cyclase.
-
cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA and ERK Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, can lead to the activation of the Extracellular signal-Regulated Kinase (ERK).
G-Protein Independent Pathway
In addition to the canonical Gαs pathway, the 5-HT4 receptor can also signal independently of G-proteins through the activation of the Src tyrosine kinase. This pathway also leads to the activation of ERK.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods and the available literature.
5-HT4 Receptor Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound for the 5-HT4 receptor. The specific details may have varied in the original study by Langlois et al. (1994).
Objective: To determine the inhibitory constant (Ki) of this compound at the 5-HT4 receptor.
Materials:
-
Membrane preparations from cells expressing the 5-HT4 receptor.
-
Radioligand: [³H]-GR113808.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., GR113808).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.
-
Incubation: Add the membrane preparation, [³H]-GR113808, and either buffer (for total binding), unlabeled antagonist (for non-specific binding), or this compound to the respective wells. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Measurement of Soluble Amyloid Precursor Protein Alpha (sAPPα)
This protocol is based on the study by Cachard-Chastel et al. (2007) which demonstrated that this compound increases sAPPα levels in the cortex of mice.[4]
Objective: To measure the effect of this compound on sAPPα levels in the mouse brain.
Animal Model:
-
8-week-old adult male C57BL/6j wild-type mice (23-27 g).[2]
Drug Administration:
-
This compound was administered via subcutaneous (s.c.) injection at doses of 5, 10, and 20 mg/kg.[2]
-
Control animals received a saline injection.
Procedure:
-
Treatment: Administer the specified doses of this compound or saline to the mice.
-
Tissue Collection: After a 90-minute treatment period, euthanize the mice and dissect the cortex and hippocampus.
-
Protein Extraction: Homogenize the brain tissue in an appropriate lysis buffer to extract proteins. Centrifuge the homogenate and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in each sample using a standard protein assay (e.g., BCA assay).
-
sAPPα Measurement:
-
Western Blotting: Separate the protein extracts by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for sAPPα (e.g., R1736 antiserum). Use a suitable secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of sAPPα.
-
ELISA: Alternatively, use a commercially available ELISA kit for the quantitative measurement of mouse sAPPα in the brain extracts.
-
Data Analysis:
-
Compare the sAPPα levels in the this compound-treated groups to the saline-treated control group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed differences. The expected result is a significant increase in sAPPα levels in the cortex of mice treated with this compound.[2]
References
- 1. Serotonin Modulation of Dorsoventral Hippocampus in Physiology and Schizophrenia [mdpi.com]
- 2. Development of Novel Potential Pleiotropic Compounds of Interest in Alzheimer’s Disease Treatment through Rigidification Strategy [mdpi.com]
- 3. Alzheimer’s Disease and Age-Related Memory Decline (Preclinical) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptor agonists increase sAPPα levels in the cortex and hippocampus of male C57BL/6j mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML 10302 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML 10302 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor. The 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). Due to its role in various physiological processes, the 5-HT4 receptor is a significant target for drug discovery, particularly for neurodegenerative disorders like Alzheimer's disease and gastrointestinal motility disorders. In Alzheimer's disease research, activation of the 5-HT4 receptor has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in the secretion of the neuroprotective soluble amyloid precursor protein alpha (sAPPα).
These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: a cAMP accumulation assay to confirm its agonistic activity at the 5-HT4 receptor and a soluble amyloid precursor protein alpha (sAPPα) secretion assay to assess its potential therapeutic effect in the context of Alzheimer's disease.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CHO (Chinese Hamster Ovary) | cAMP Accumulation | 4 nM | |
| Ki (5-HT4) | - | Radioligand Binding | 1.07 nM | [1] |
| Ki (5-HT3) | - | Radioligand Binding | 782 nM | [1] |
Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound initiates a canonical Gs-protein coupled signaling pathway. The agonist binds to the receptor, causing a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in diverse cellular responses.
Experimental Workflow
The general workflow for characterizing this compound in cell-based assays involves several key stages, from initial cell culture preparation to data analysis. This systematic approach ensures reproducibility and accuracy of the experimental results.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor (CHO-5HT4) following treatment with this compound.
Materials:
-
CHO-5HT4 cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well white opaque plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture CHO-5HT4 cells in a T75 flask at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding:
-
Once cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count.
-
Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well in a volume of 5 µL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer containing a phosphodiesterase inhibitor like IBMX (final concentration typically 100-500 µM) to achieve a range of concentrations (e.g., from 1 pM to 10 µM).
-
-
Cell Treatment: Add 5 µL of the serially diluted this compound to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.
-
cAMP Detection:
-
Following the manufacturer's instructions for the specific cAMP assay kit, add the detection reagents. For example, in an HTRF assay, this would involve adding the cAMP-d2 and anti-cAMP-cryptate reagents.
-
Incubate for the recommended time (typically 60 minutes at room temperature).
-
-
Data Acquisition: Read the plate on a compatible plate reader. For HTRF, this involves measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion Assay
This protocol details the measurement of sAPPα secreted into the cell culture medium from Human Embryonic Kidney (HEK293) cells stably expressing human amyloid precursor protein (HEK293-APP) after treatment with this compound.
Materials:
-
HEK293-APP cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Serum-free cell culture medium
-
This compound
-
Human sAPPα ELISA kit
-
96-well clear plates for cell culture
-
Microplate reader for absorbance measurement at 450 nm
Procedure:
-
Cell Culture: Maintain HEK293-APP cells in a T75 flask at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding:
-
When cells are 80-90% confluent, trypsinize and resuspend them in complete medium.
-
Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well in 200 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
The next day, gently aspirate the medium.
-
Wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. It is advisable to centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
sAPPα Quantification (ELISA):
-
Perform the sAPPα ELISA according to the kit manufacturer's protocol. A general procedure is as follows:
-
Add standards and collected supernatant samples to the wells of the pre-coated ELISA plate.
-
Incubate for the specified time (e.g., 2 hours at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., a biotinylated anti-sAPPα antibody) and incubate (e.g., 1 hour at 37°C).
-
Wash the wells.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate (e.g., 1 hour at 37°C).
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops (e.g., 15-30 minutes at 37°C).
-
Add a stop solution to terminate the reaction.
-
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of sAPPα in each sample.
-
Plot the sAPPα concentration against the concentration of this compound to visualize the dose-dependent effect.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and laboratory conditions. It is recommended to perform initial experiments to determine the optimal cell seeding density, compound incubation time, and reagent concentrations. All research should be conducted in accordance with institutional and national guidelines. This product is for research use only and not for human use.
References
Application Notes and Protocols for In Vivo Dosing of ML10302 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ML10302 hydrochloride in mouse models, with a particular focus on its application in Alzheimer's disease research. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their experimental studies.
Introduction
ML10302 hydrochloride is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Research has demonstrated its potential therapeutic relevance in Alzheimer's disease by promoting the non-amyloidogenic processing of the amyloid precursor protein (APP). Specifically, in vivo studies have shown that ML10302 can increase the levels of the neuroprotective soluble APPα (sAPPα) fragment in the brain.[1] This document outlines the established protocols for administering ML10302 hydrochloride to mice to investigate its biological effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of ML10302 hydrochloride in mice, based on published studies.
| Parameter | Value | Species/Strain | Notes | Reference |
| Compound | ML10302 hydrochloride | - | - | [1] |
| Dose Range | 5, 10, 20 mg/kg | Male C57BL/6j mice (8 weeks old) | A single administration was used to assess acute effects on sAPPα levels. | [1] |
| Effective Dose | 20 mg/kg | Male C57BL/6j mice | Significantly increased sAPPα levels in the cortex. | [1] |
| Administration Route | Subcutaneous (s.c.) | Male C57BL/6j mice | - | [1] |
| Vehicle | 0.9% NaCl (Saline) | - | The compound was dissolved in saline for injection. | [1] |
| Injection Volume | 5 ml/kg | - | Standard injection volume for subcutaneous administration in mice. | [1] |
| Time to Effect | 90 minutes | Male C57BL/6j mice | Brain tissue was collected 90 minutes post-injection to measure sAPPα levels. | [1] |
Signaling Pathway
ML10302 hydrochloride exerts its effects by acting as an agonist at the 5-HT4 receptor, which is a G-protein coupled receptor. Activation of the 5-HT4 receptor is known to stimulate the non-amyloidogenic α-secretase pathway of APP processing. This leads to an increase in the production of the soluble sAPPα fragment, which has neuroprotective and memory-enhancing properties, and a concomitant decrease in the production of the amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease.
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of ML10302 hydrochloride to mice, based on the study by Cachard-Chastel et al., 2007.[1]
Materials
-
ML10302 hydrochloride powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (27-30 gauge)
-
Male C57BL/6j mice (8 weeks old)
-
Standard laboratory animal housing and handling equipment
Formulation Preparation
-
Calculate the required amount of ML10302 hydrochloride:
-
Determine the desired dose (e.g., 20 mg/kg) and the number of animals to be treated.
-
Calculate the total amount of drug needed. For example, for 10 mice weighing an average of 25g each, at a dose of 20 mg/kg, the total dose is: 10 mice * 0.025 kg/mouse * 20 mg/kg = 5 mg.
-
-
Prepare the dosing solution:
-
Weigh the calculated amount of ML10302 hydrochloride and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% NaCl to achieve the desired concentration for an injection volume of 5 ml/kg. For the example above, the total injection volume would be 10 mice * 0.025 kg/mouse * 5 ml/kg = 1.25 ml. The concentration would be 5 mg / 1.25 ml = 4 mg/ml.
-
Vortex the solution until the compound is completely dissolved. Prepare the solution fresh on the day of the experiment.
-
Animal Dosing Procedure
-
Animal Handling:
-
Acclimatize the mice to the laboratory environment for at least one week before the experiment.
-
Handle the mice gently to minimize stress.
-
-
Dose Calculation and Administration:
-
Weigh each mouse immediately before dosing to determine the precise injection volume.
-
Draw the calculated volume of the ML10302 hydrochloride solution into a sterile 1 ml syringe with a 27-30 gauge needle.
-
Administer the solution via subcutaneous (s.c.) injection into the loose skin over the back of the neck or flank.
-
-
Control Group:
-
Administer the vehicle (0.9% NaCl) alone to a control group of mice using the same volume and route of administration.
-
-
Post-Administration Monitoring:
-
Return the mice to their home cages and monitor them for any adverse reactions.
-
At the designated time point (e.g., 90 minutes post-injection), euthanize the animals according to approved institutional guidelines for tissue collection.
-
Experimental Workflow
The following diagram illustrates the general workflow for an acute in vivo study investigating the effect of ML10302 hydrochloride on sAPPα levels in the mouse brain.
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional and national guidelines for animal welfare. Researchers should have the necessary training and approvals before conducting any animal experiments.
References
Application Notes and Protocols for ML10302 Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ML10302 hydrochloride in preclinical animal models, based on available scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing studies with this potent and selective 5-HT₄ receptor partial agonist.
Introduction
ML10302 hydrochloride is a research compound with high affinity for the 5-HT₄ receptor (EC₅₀ = 4 nM), demonstrating over 680-fold selectivity against the 5-HT₃ receptor.[1] Its primary activities investigated in animal models include its potential as a therapeutic for Alzheimer's disease, evidenced by its ability to increase soluble amyloid precursor protein alpha (sAPPα) levels, and its progastrokinetic effects.[1] This document outlines the established routes of administration and associated protocols for in vivo studies.
Quantitative Data Summary
The following tables summarize the key parameters from animal studies involving ML10302 hydrochloride administration.
Table 1: Administration Parameters in Mouse Model of Alzheimer's Disease
| Parameter | Details | Reference |
| Animal Model | 8-week-old adult male C57BL/6j wild-type mice (23-27 g) | [2] |
| Administration Route | Subcutaneous (SC) injection | [2] |
| Dosage Range | 5 mg/kg, 10 mg/kg, 20 mg/kg | [2] |
| Observed Effect | Significantly increased sAPPα levels in the cortex | [2] |
Table 2: Administration Parameters in Canine Model of Gastrointestinal Motility
| Parameter | Details | Reference |
| Animal Model | Fasting, conscious dogs | [3] |
| Administration Route | Intravenous (IV) injection | [3] |
| Dosage | 35 µg/kg | [3] |
| Observed Effect | Immediate stimulation of spike activity and a significant increase in propagated myoelectrical events in the small bowel and colon, indicating a prokinetic effect. | [3] |
Experimental Protocols
The following are detailed protocols for the administration of ML10302 hydrochloride based on the cited literature and standard laboratory practices.
Protocol for Subcutaneous Administration in Mice
This protocol is designed for studies investigating the effects of ML10302 on sAPPα levels in the brain.
Materials:
-
ML10302 hydrochloride
-
Sterile vehicle (e.g., 0.9% sterile saline or phosphate-buffered saline)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol
-
Animal balance
-
Appropriate mouse restraints
Procedure:
-
Animal Preparation:
-
Acclimatize adult male C57BL/6j mice to the housing and handling conditions for at least one week prior to the experiment.
-
On the day of the experiment, weigh each mouse to determine the precise injection volume.
-
-
Dosing Solution Preparation:
-
Prepare a stock solution of ML10302 hydrochloride in the chosen sterile vehicle. Note: The exact vehicle used in the primary study is not specified in the available literature; therefore, a common, physiologically compatible vehicle like sterile saline is recommended.
-
From the stock solution, prepare the final dosing solutions for 5, 10, and 20 mg/kg concentrations. The final injection volume should be consistent across all animals (typically 5-10 mL/kg for subcutaneous injections in mice).
-
-
Administration:
-
Restrain the mouse securely.
-
Disinfect the injection site on the dorsal side (scruff of the neck) with 70% ethanol.
-
Gently lift the skin to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the body, ensuring it does not puncture the underlying muscle.
-
Slowly inject the calculated volume of the ML10302 hydrochloride solution or vehicle control.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.
-
-
Post-Administration Monitoring and Sample Collection:
-
Monitor the animals for any adverse reactions.
-
At the designated time point post-injection, euthanize the animals according to approved protocols.
-
Dissect the cortex and other relevant brain regions for the analysis of sAPPα levels, typically using an ELISA kit.
-
Protocol for Intravenous Administration in Dogs
This protocol is intended for studies evaluating the progastrokinetic effects of ML10302.
Materials:
-
ML10302 hydrochloride
-
Sterile vehicle for intravenous injection (e.g., sterile 0.9% saline)
-
Sterile syringes appropriate for the injection volume
-
Sterile needles (e.g., 22-25 gauge) or intravenous catheter
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine)
-
70% ethanol
-
Canine restraint equipment
Procedure:
-
Animal Preparation:
-
Use fasting, conscious dogs that have been acclimated to the experimental setup.
-
Surgically implant electrodes and strain-gauge force transducers along the small bowel and colon for motility recording, and allow for a full recovery period before the experiment.
-
On the day of the study, prepare the injection site (typically the cephalic or saphenous vein) by clipping the fur and cleaning the area with an antiseptic solution followed by 70% ethanol.
-
-
Dosing Solution Preparation:
-
Prepare a sterile solution of ML10302 hydrochloride in a suitable intravenous vehicle to achieve the final dose of 35 µg/kg. Note: The specific vehicle was not detailed in the available literature; sterile saline is a standard choice.
-
Ensure the solution is free of particulates.
-
-
Administration:
-
Properly restrain the dog.
-
Insert the needle or catheter into the prepared vein.
-
Administer the ML10302 hydrochloride solution as a bolus injection.
-
-
Post-Administration Monitoring and Data Collection:
-
Continuously record the myoelectrical and mechanical activity of the small bowel and colon using the implanted electrodes and transducers.
-
Analyze the data for changes in spike activity, frequency of contractions, and propagated myoelectrical events to quantify the prokinetic effect.
-
Visualization of Mechanisms and Workflows
Signaling Pathway of ML10302 Hydrochloride
ML10302 acts as a partial agonist at the 5-HT₄ receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the 5-HT₄ receptor is depicted below.
Caption: 5-HT₄ receptor signaling cascade initiated by ML10302.
Experimental Workflow for Subcutaneous Administration in Mice
The following diagram illustrates the typical workflow for a study investigating the effects of ML10302 on sAPPα levels in mice.
References
- 1. Effect of soluble amyloid precursor protein-alpha on adult hippocampal neurogenesis in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vt.edu [research.vt.edu]
- 3. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML10302 Hydrochloride in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML10302 hydrochloride is a potent and selective partial agonist for the 5-HT₄ receptor, with an EC₅₀ of 4 nM.[1][2] It demonstrates over 680-fold selectivity for the 5-HT₄ receptor over the 5-HT₃ receptor.[1] Research has indicated the potential of 5-HT₄ receptor agonists in models of Alzheimer's disease, where they have been shown to increase sAPPα levels.[1] This suggests a potential role for ML10302 hydrochloride in promoting neuroprotective pathways.
One of the key mechanisms of neuronal damage in various neurodegenerative diseases and acute brain injuries is glutamate-induced excitotoxicity.[3][4][5][6] This process involves the overactivation of glutamate (B1630785) receptors, leading to excessive calcium influx, oxidative stress, and ultimately neuronal cell death.[4][7] Therefore, evaluating the neuroprotective effects of compounds like ML10302 hydrochloride in an in vitro model of glutamate excitotoxicity in primary neuron cultures is a critical step in preclinical drug development.
These application notes provide a detailed protocol for assessing the neuroprotective potential of ML10302 hydrochloride against glutamate-induced toxicity in primary cortical neuron cultures.
Quantitative Data Summary
The following table summarizes key quantitative data for ML10302 hydrochloride based on available literature.
| Parameter | Value | Species/System | Reference |
| EC₅₀ (5-HT₄ Receptor) | 4 nM | In vitro | [1][2] |
| Kᵢ (5-HT₄ Receptor) | 1.07 nM | In vitro | [1] |
| Kᵢ (5-HT₃ Receptor) | 730 nM | In vitro | [1] |
| Purity | ≥99% (HPLC) | Chemical Analysis | [1] |
Signaling Pathway
Activation of the 5-HT₄ receptor, a Gs-protein coupled receptor, is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets. In the context of neuroprotection, this pathway may lead to the activation of pro-survival signaling cascades, such as the MAPK/ERK pathway, and the inhibition of apoptotic pathways.
Caption: Hypothesized signaling pathway of ML10302 hydrochloride in neurons.
Experimental Protocols
I. Primary Cortical Neuron Culture
This protocol is adapted from standard procedures for isolating and culturing primary neurons.[8][9][10][11][12]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® Plus Medium supplemented with B-27® Plus Supplement and GlutaMAX™
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
Procedure:
-
Tissue Dissection:
-
Euthanize pregnant E18 dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in ice-cold Hibernate®-E medium.
-
Dissect the cortices from the embryonic brains.
-
-
Enzymatic Digestion:
-
Transfer the cortical tissue to a tube containing a papain solution and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Neutralize the papain using an inhibitor solution as per the manufacturer's instructions.
-
-
Mechanical Dissociation:
-
Gently triturate the tissue with a fire-polished Pasteur pipette in supplemented Neurobasal® Plus Medium until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates at a density of 1 x 10⁵ to 2.5 x 10⁵ cells/cm².
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
-
Neuron Maintenance:
-
After 24 hours, perform a half-media change with fresh, pre-warmed supplemented Neurobasal® Plus Medium.
-
Continue to perform half-media changes every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.
-
II. Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines the steps to assess the neuroprotective effects of ML10302 hydrochloride.
Materials:
-
DIV 7-10 primary cortical neuron cultures
-
ML10302 hydrochloride stock solution (e.g., 10 mM in DMSO)
-
L-glutamic acid solution (e.g., 10 mM in sterile water)
-
Cell viability assays (e.g., MTT, LDH, or live/dead staining kits)
-
Microplate reader
Procedure:
-
Pre-treatment with ML10302 Hydrochloride:
-
Prepare serial dilutions of ML10302 hydrochloride in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. A vehicle control (DMSO) should be included.
-
Remove half of the medium from each well and replace it with the medium containing the appropriate concentration of ML10302 hydrochloride or vehicle.
-
Incubate the cultures for 1 to 24 hours at 37°C.
-
-
Induction of Glutamate Excitotoxicity:
-
Prepare a working solution of L-glutamic acid in culture medium. The final concentration to induce excitotoxicity may need to be optimized for your specific culture conditions but typically ranges from 25 µM to 250 µM.[6]
-
Add the L-glutamic acid solution to the wells (except for the untreated control wells) and incubate for 15-30 minutes at 37°C.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium.
-
-
Assessment of Neuronal Viability:
-
24 hours after the glutamate insult, assess neuronal viability using a preferred method:
-
MTT Assay: Measures mitochondrial activity in living cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes fluorescent dyes to distinguish between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
-
-
-
Data Analysis:
-
Quantify the results according to the assay manufacturer's instructions.
-
Express neuronal viability as a percentage of the untreated control.
-
Plot the neuronal viability against the concentration of ML10302 hydrochloride to determine the dose-response relationship and calculate the EC₅₀ for neuroprotection.
-
Experimental Workflow
Caption: Workflow for assessing neuroprotection by ML10302 hydrochloride.
References
- 1. ML 10302 hydrochloride | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduction of glutamate-induced excitotoxicity in murine primary neurons involving calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor [frontiersin.org]
- 5. A microscopy-based small molecule screen in primary neurons reveals neuroprotective properties of the FDA-approved anti-viral drug Elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 12. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
ML 10302 hydrochloride protocol for sAPPα measurement
An emerging area of interest in neurodegenerative disease research, particularly Alzheimer's disease, is the modulation of amyloid precursor protein (APP) processing. A key enzyme in the non-amyloidogenic pathway is α-secretase, which cleaves APP to produce the soluble fragment sAPPα, a neuroprotective protein.[1] Pharmacological agents that can enhance α-secretase activity and subsequently increase sAPPα levels are of significant therapeutic interest. ML 10302 hydrochloride is a compound that has been investigated in other contexts, and its potential effects on cellular signaling pathways could influence APP processing.
This document provides a detailed protocol for researchers to investigate the effect of a small molecule modulator, using this compound as an example, on sAPPα secretion from a neuronal cell line. The secreted sAPPα is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Principle of sAPPα Measurement
The experimental workflow involves treating a suitable neuronal cell line with the compound of interest, in this case, this compound, for a defined period. The cell culture supernatant is then collected, and the concentration of secreted sAPPα is determined using a sandwich ELISA. This immunoassay utilizes a pair of antibodies specific to sAPPα. One antibody is coated onto the wells of a microplate to capture sAPPα from the sample. A second, enzyme-conjugated antibody that also binds to sAPPα is then added. After a washing step, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of sAPPα present in the sample and is measured using a microplate reader.[2][3]
Signaling Pathway for APP Processing
The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the amyloidogenic pathway and the non-amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase (predominantly ADAM10) within the Aβ domain, which precludes the formation of the amyloid-beta peptide.[4] This cleavage releases the soluble N-terminal fragment, sAPPα. The remaining C-terminal fragment (C83) is then cleaved by γ-secretase. Various signaling pathways, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), can modulate the activity of α-secretase and thus influence the production of sAPPα.[1]
Experimental Protocol
This protocol is designed for the treatment of a human neuroblastoma cell line (e.g., SH-SY5Y) with this compound, followed by the quantification of secreted sAPPα using a commercially available ELISA kit.
Materials and Reagents
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (CAS: 186826-17-5)[5]
-
Vehicle control (e.g., DMSO or sterile water, depending on compound solubility)
-
Human sAPPα ELISA Kit (components typically include pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)[2][3][6][7]
-
Phosphate Buffered Saline (PBS)
-
Sterile, nuclease-free water
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Procedure
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed SH-SY5Y cells in a 24-well plate at a density of 1 x 10^5 cells/well in complete culture medium.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: After 24 hours, aspirate the culture medium and wash the cells once with sterile PBS. Replace the medium with serum-free medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1000 x g for 15 minutes at 4°C to remove any detached cells or debris.[6] The clarified supernatant can be used immediately for the ELISA or stored at -80°C for later analysis.
Part 2: sAPPα ELISA
Follow the specific instructions provided with your chosen human sAPPα ELISA kit. The following is a general protocol.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[6] Reconstitute the sAPPα standard as per the kit instructions to create a stock solution. Prepare a dilution series of the standard.
-
Sample Addition: Add 100 µL of each standard, control, and sample (cell culture supernatant) to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[6]
-
Incubation: Cover the plate and incubate as specified in the kit manual (e.g., overnight at 4°C or for a few hours at room temperature).[7]
-
Washing: Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the recommended time and temperature (e.g., 1 hour at 37°C).[6]
-
Washing: Repeat the washing step.
-
HRP-Avidin Addition: Add 100 µL of HRP-avidin solution to each well.[6]
-
Incubation: Cover the plate and incubate for the specified duration (e.g., 1 hour at 37°C).[6]
-
Washing: Repeat the washing step.
-
Substrate Development: Add 90 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at 37°C.[6]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.[6]
-
Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[2] If wavelength correction is available, subtract readings at 540 nm or 570 nm.[6]
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
sAPPα Concentration: Use the standard curve to determine the concentration of sAPPα in each sample.
-
Data Presentation: Summarize the quantitative data in a table, showing the mean sAPPα concentration for each treatment group, along with the standard deviation (SD) or standard error of the mean (SEM).
Data Presentation
The results of the experiment can be summarized in the following table:
| Treatment Group | Concentration (µM) | Mean sAPPα Concentration (ng/mL) | Standard Deviation (SD) |
| Vehicle Control | 0 | Value | Value |
| ML 10302 HCl | 1 | Value | Value |
| ML 10302 HCl | 10 | Value | Value |
| ML 10302 HCl | 50 | Value | Value |
Troubleshooting
-
High background: Inadequate washing, contamination of reagents, or prolonged incubation times can lead to high background.
-
Low signal: Inactive reagents, insufficient incubation times, or improper reagent preparation can result in a weak signal.
-
High variability: Inconsistent pipetting, improper mixing of reagents, or variations in incubation times can cause high variability between replicate wells.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling chemicals and biological materials.
-
The stop solution in many ELISA kits contains acid and should be handled with care.[7]
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents for specific handling and disposal instructions.
By following this detailed protocol, researchers can effectively assess the impact of this compound or other small molecules on sAPPα secretion, contributing to the understanding of APP processing and the development of potential therapeutics for neurodegenerative diseases.
References
- 1. europeanreview.org [europeanreview.org]
- 2. vareum.com [vareum.com]
- 3. Human sAPPα (soluble amyloid precursor protein α) ELISA Kit [elkbiotech.com]
- 4. DSpace [diposit.ub.edu]
- 5. biocrick.com [biocrick.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. HUMAN sAPP ALPHA ELISA KIT, sAPPAlpha, SAPPA, Soluble Amyloid Precursor Protein Alpha, IBL 27734: kw. sAPP-alpha, sAPPalpha, soluble amyloid precursor protein [fivephoton.com]
Application Notes and Protocols for ML10302 Hydrochloride Gastrointestinal Transit Assay in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML10302 hydrochloride is a potent and selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist.[1] In the gastrointestinal (GI) tract, 5-HT4 receptors are key mediators of prokinetic effects, stimulating gut motility.[2] Activation of these receptors enhances the release of acetylcholine (B1216132) from enteric neurons, leading to increased smooth muscle contraction and accelerated GI transit. Due to these properties, 5-HT4 receptor agonists like ML10302 are of significant interest for the therapeutic management of motility disorders such as constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis.
These application notes provide a detailed protocol for assessing the prokinetic effects of ML10302 hydrochloride on gastrointestinal transit in a rat model using the charcoal meal assay. Additionally, representative data from a similar 5-HT4 agonist, prucalopride, is presented to illustrate the expected outcomes.
Signaling Pathway of ML10302 Hydrochloride
ML10302, as a 5-HT4 receptor agonist, initiates a downstream signaling cascade upon binding to its receptor on enteric neurons. This ultimately leads to enhanced acetylcholine release and increased smooth muscle contraction.
Experimental Protocols
Charcoal Meal Gastrointestinal Transit Assay in Rats
This protocol details the methodology for evaluating the effect of ML10302 hydrochloride on gastrointestinal transit in rats.
Materials:
-
ML10302 hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Activated charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler or measuring tape
Procedure:
-
Animal Acclimation and Fasting:
-
House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
-
Fast the rats for 16-18 hours before the experiment, with free access to water.[3]
-
-
Drug Administration:
-
Prepare fresh solutions of ML10302 hydrochloride in the chosen vehicle on the day of the experiment.
-
Divide rats into groups (n=6-8 per group), including a vehicle control group and experimental groups receiving different doses of ML10302 hydrochloride (e.g., 0.1, 1, and 10 mg/kg).
-
Administer the vehicle or ML10302 hydrochloride solution orally (p.o.) or intraperitoneally (i.p.).
-
-
Charcoal Meal Administration:
-
At a predetermined time after drug administration (e.g., 30-60 minutes), administer a standardized volume of the activated charcoal meal (e.g., 1-2 ml) to each rat via oral gavage.[3]
-
-
Measurement of Gastrointestinal Transit:
-
After a set period following the charcoal meal administration (e.g., 20-30 minutes), humanely euthanize the rats.[3]
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Gently remove the small intestine and lay it flat on a clean surface, avoiding any stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal front.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine:
-
Gastrointestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the mean gastrointestinal transit percentages between the control and ML10302 hydrochloride-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Experimental Workflow
The following diagram illustrates the key steps in the gastrointestinal transit assay.
Data Presentation
Table 1: Effect of Prucalopride on Gastrointestinal Propulsion Rate in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Time Point | Gastrointestinal Propulsion Rate (%) (Mean ± SD) |
| Control (Saline) | - | 2 hours | 70.5 ± 9.2 |
| Prucalopride | 1 | 2 hours | 83.2 ± 5.5 |
| Prucalopride | 2 | 2 hours | 81.7 ± 8.5 |
| Control (Saline) | - | 4 hours | 86.8 ± 2.6 |
| Prucalopride | 1 | 4 hours | 91.2 ± 2.2 |
| Prucalopride | 2 | 4 hours | 91.3 ± 3.9 |
*P < 0.01 compared to the control group. Data adapted from a study by an unknown author.[4][5]
Note: This data is for illustrative purposes to show the potential effects of a 5-HT4 agonist. The actual results with ML10302 hydrochloride may vary depending on the specific experimental conditions, including the dose, route of administration, and timing.
References
- 1. ML 10302 hydrochloride | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]
- 2. Use of novel prokinetic agents to facilitate return of gastrointestinal motility in adult critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. amsbio.com [amsbio.com]
Application Notes and Protocols for Electrophysiological Studies of 5-HT4 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Topic: Investigation of the electrophysiological properties of 5-HT4 receptor agonists, with a focus on providing a framework for studying compounds like ML10302 hydrochloride.
Disclaimer: To date, no specific patch-clamp electrophysiology studies have been published for ML10302 hydrochloride. The following application notes and protocols are based on the known pharmacology of the 5-HT4 receptor and data from studies on other 5-HT4 receptor modulators. This information is intended to serve as a guide for designing and conducting electrophysiological experiments for novel 5-HT4 receptor agonists.
Introduction to 5-HT4 Receptors and Electrophysiology
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit.[1][2] Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling pathway can modulate the activity of various ion channels, thereby influencing neuronal excitability and cardiac function. Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds on ion channel function and cellular electrical activity with high temporal and voltage resolution.[3][4]
Potential Electrophysiological Effects of 5-HT4 Receptor Agonists
Activation of 5-HT4 receptors has been shown to modulate various ion currents, leading to changes in neuronal and cardiac myocyte excitability. While direct patch-clamp data for selective 5-HT4 agonists on neuronal ion channels is limited, studies on related compounds and tissues provide insights into potential effects.
For instance, in cardiac tissue, modulation of 5-HT4 receptors has been shown to affect key electrophysiological parameters such as the effective refractory period (ERP) and conduction velocity.[5][6][7] A study on the selective 5-HT4 receptor antagonist, RS-100302, in a swine model of atrial flutter and fibrillation, demonstrated significant changes in atrial electrophysiology, which were partially reversed by the partial 5-HT4 agonist, cisapride (B12094).[5][6][7] These findings suggest that 5-HT4 receptor activation can influence cardiac action potential duration and conduction.
In the central nervous system, given the Gs-coupled nature of the 5-HT4 receptor, agonists like ML10302 hydrochloride are hypothesized to modulate ion channels that are sensitive to cAMP levels. This could include effects on:
-
Voltage-gated potassium channels: cAMP can directly or indirectly (via Protein Kinase A) modulate the activity of various potassium channels, potentially altering neuronal firing rates and action potential waveform.
-
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels: These channels are directly gated by cyclic nucleotides, and their modulation by a 5-HT4 agonist could affect resting membrane potential and rhythmic firing.
-
Voltage-gated calcium channels: PKA-mediated phosphorylation can alter the function of calcium channels, which would, in turn, affect neurotransmitter release and synaptic plasticity.
Data Presentation: Electrophysiological Effects of 5-HT4 Receptor Modulation in Swine Atrium
The following table summarizes the quantitative data from a study investigating the effects of the 5-HT4 receptor antagonist RS-100302 and its partial reversal by the 5-HT4 partial agonist cisapride in a swine model. This data provides a reference for the potential magnitude of electrophysiological changes mediated by 5-HT4 receptor modulation in cardiac tissue.
| Parameter | Baseline | After RS-100302 (5-HT4 Antagonist) | After Cisapride (Partial 5-HT4 Agonist) |
| Mean Atrial Effective Refractory Period (ms) | 115 ± 8 | 146 ± 7 | Partially Reversed |
| Maximum Atrial Effective Refractory Period (ms) | 139 ± 10 | 161 ± 7 | Partially Reversed |
| Minimum Atrial Effective Refractory Period (ms) | 81 ± 16 | 128 ± 9 | Partially Reversed |
| Atrial Conduction Velocity (cm/s at 200ms pacing) | 72 ± 4 | 67 ± 5 | Partially Reversed |
| Atrial Wavelength (cm) | 8.3 ± 0.9 | 9.9 ± 0.8 | Partially Reversed |
| Dispersion of Atrial ERP (ms) | 15 ± 5 | 8 ± 1 | Partially Reversed |
Data adapted from Circulation. 1999;100:2010-2017.[5][6][7]
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Cultured Neurons
This protocol provides a generalized method for whole-cell patch-clamp recordings from cultured neurons to assess the effects of 5-HT4 receptor agonists.
I. Solutions and Reagents
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
ML10302 hydrochloride stock solution: Prepare a 10 mM stock solution in sterile water or DMSO. Dilute to the final desired concentration in the external solution on the day of the experiment.
II. Equipment
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and microforge
-
Computer with data acquisition and analysis software
III. Procedure
-
Cell Preparation: Plate neurons on glass coverslips at a suitable density and allow them to adhere and grow for several days.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Obtaining a Giga-seal:
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a healthy-looking neuron and gently press the pipette tip against the cell membrane.
-
Release the positive pressure to allow for the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: Clamp the cell at a holding potential (e.g., -70 mV) and apply voltage steps or ramps to elicit and record ion channel currents.
-
Current-Clamp Mode: Inject current to measure the resting membrane potential and elicit action potentials.
-
-
Compound Application: After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of ML10302 hydrochloride onto the cell.
-
Data Analysis: Analyze the recorded currents or voltage responses to determine the effects of the compound on ion channel activity and neuronal excitability.
Visualizations
5-HT4 Receptor Signaling Pathway
Caption: 5-HT4 receptor Gs-coupled signaling pathway.
Whole-Cell Patch-Clamp Experimental Workflow
Caption: General workflow for a whole-cell patch-clamp experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Modifying ligand-induced and constitutive signaling of the human 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. criver.com [criver.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Electrophysiological and antiarrhythmic effects of the atrial selective 5-HT(4) receptor antagonist RS-100302 in experimental atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML 10302 Hydrochloride cAMP Assay in 5-HT4 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML 10302 hydrochloride is a potent and selective agonist for the serotonin (B10506) 4 (5-HT4) receptor, a Gs protein-coupled receptor (GPCR).[1] Activation of the 5-HT4 receptor stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). This increase in intracellular cAMP concentration serves as a key second messenger, mediating various physiological responses. Therefore, quantifying cAMP levels in response to this compound provides a robust and direct measure of 5-HT4 receptor activation. These application notes provide a detailed protocol for a cell-based cAMP assay to characterize the activity of this compound on the 5-HT4 receptor.
5-HT4 Receptor Signaling Pathway
The binding of an agonist, such as this compound, to the 5-HT4 receptor initiates a well-defined signaling cascade. The receptor, coupled to a stimulatory G protein (Gs), undergoes a conformational change. This activates the Gs protein, causing its α-subunit to dissociate and activate adenylyl cyclase. Adenylyl cyclase then converts ATP into cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Quantitative Data Presentation
The following table summarizes the key pharmacological parameters of this compound in a 5-HT4 receptor cAMP assay. Data is presented as a representative example based on typical findings for potent 5-HT4 agonists.
| Compound | Target Receptor | Assay Type | Cell Line | Potency (EC50) | Max. cAMP Stimulation (Fold Increase) |
| ML 10302 HCl | Human 5-HT4 | cAMP Accumulation | HEK293 or CHO | 4 nM[1] | ~15-25 fold over basal |
| Serotonin (5-HT) | Human 5-HT4 | cAMP Accumulation | HEK293 or CHO | ~10-50 nM | ~10-20 fold over basal |
Experimental Protocols
This section provides a detailed methodology for a cell-based cAMP assay to determine the potency and efficacy of this compound at the 5-HT4 receptor. This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor.
-
This compound: Stock solution in DMSO or water.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates: White, opaque plates are recommended for luminescence or fluorescence-based assays.
-
Plate reader: Compatible with the chosen cAMP assay kit.
Experimental Workflow Diagram
The overall workflow for the cAMP assay is depicted below.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HEK293 or CHO cells stably expressing the 5-HT4 receptor in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in Stimulation Buffer to achieve a range of concentrations (e.g., from 1 pM to 10 µM).
-
Prepare a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.
-
Prepare a "positive control" of a known 5-HT4 agonist like serotonin.
-
-
Cell Stimulation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the various concentrations of this compound, vehicle control, or positive control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the incubation period, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. This step releases the intracellular cAMP.
-
Add the detection reagents from the cAMP assay kit to each well. This typically includes a labeled cAMP conjugate and a specific antibody.
-
-
Data Acquisition:
-
Incubate the plate as recommended by the assay kit manufacturer (usually at room temperature for 60 minutes, protected from light).
-
Read the plate on a compatible plate reader. The output will be in relative light units (RLU) for luminescence assays or fluorescence intensity for fluorescence-based assays.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Convert the raw data from the plate reader (RLU or fluorescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Calculate the fold increase in cAMP production by dividing the maximal response by the basal (vehicle control) response.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for cell seeding. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. | |
| Low signal or no response | Low receptor expression | Verify receptor expression levels using techniques like Western blot or qPCR. |
| Inactive compound | Check the purity and activity of the this compound. | |
| Inefficient cell lysis | Ensure complete cell lysis as per the assay kit protocol. | |
| Degraded cAMP | Always use a PDE inhibitor (e.g., IBMX) in the Stimulation Buffer. | |
| High background signal | Autofluorescence of compounds | Test for compound interference by running a control plate without cells. |
| Non-specific binding | Optimize antibody and tracer concentrations in the assay. |
References
Application Notes and Protocols for ML10302 Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML10302 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). As a crucial tool in neuroscience and drug discovery, particularly in studies related to cognitive function and gastrointestinal motility, understanding its long-term stability in solution is paramount for ensuring experimental accuracy and reproducibility. These application notes provide a comprehensive overview of the long-term stability of ML10302 hydrochloride in common laboratory solvents, detailed protocols for stability assessment, and recommended storage conditions.
Solubility and Storage Recommendations
ML10302 hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM and in ethanol (B145695) up to 20 mM.[1] For long-term storage, it is recommended to store stock solutions at -20°C or colder.[1] Under these conditions, stock solutions are reported to be stable for several months.[1] The solid form of ML10302 hydrochloride should be stored desiccated at room temperature. For optimal stability of the solid compound, storage at -20°C is recommended, where it can be stable for at least two years.
Long-Term Stability Data
While specific long-term stability data for ML10302 hydrochloride in various solvents is not extensively published, the following table provides representative data based on the typical stability of small molecules in DMSO. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Storage Condition | Solvent | Concentration | Time Point | Purity (%) | Degradants (%) |
| -20°C | Anhydrous DMSO | 10 mM | 0 months | >99 | <0.1 |
| 3 months | >98 | <1 | |||
| 6 months | >97 | <2 | |||
| 12 months | >95 | <5 | |||
| 4°C | Anhydrous DMSO | 10 mM | 0 months | >99 | <0.1 |
| 1 month | ~95 | ~5 | |||
| 3 months | ~90 | ~10 | |||
| Room Temperature | Anhydrous DMSO | 10 mM | 0 months | >99 | <0.1 |
| 1 week | ~90 | ~10 | |||
| 1 month | ~75 | ~25 | |||
| -20°C (with 5% H₂O) | DMSO | 10 mM | 0 months | >99 | <0.1 |
| 6 months | ~92 | ~8 |
Note: This data is illustrative. The presence of water in DMSO can significantly accelerate degradation. It is crucial to use anhydrous DMSO and minimize exposure to moisture.
Factors Influencing Stability in Solution
Several factors can impact the long-term stability of ML10302 hydrochloride in solution:
-
Solvent: The choice of solvent is critical. While DMSO is a common solvent, its hygroscopic nature can lead to the presence of water, which can facilitate hydrolysis of the ester functional group in ML10302 hydrochloride.
-
Temperature: Lower storage temperatures (-20°C or -80°C) are generally recommended to slow down the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. Stock solutions should be stored in amber vials or protected from light.
-
pH: The stability of ML10302 hydrochloride can be pH-dependent. Acidic or basic conditions may promote hydrolysis. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially lead to degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of ML10302 Hydrochloride Stock Solution
Materials:
-
ML10302 hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the ML10302 hydrochloride powder and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of ML10302 hydrochloride powder using a calibrated analytical balance.
-
In a sterile, amber vial, add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Long-Term Stability Assessment using HPLC
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of ML10302 hydrochloride solutions over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
ML10302 hydrochloride stock solution (prepared as in Protocol 1)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (or other suitable buffer)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Temperature-controlled storage units (-20°C, 4°C, room temperature)
Procedure:
-
Method Development (if necessary): Develop a gradient or isocratic HPLC method that effectively separates ML10302 hydrochloride from potential degradation products. A typical starting point could be a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with formic acid).
-
Time Point 0 (Initial Analysis):
-
Prepare a fresh stock solution of ML10302 hydrochloride in the desired solvent (e.g., DMSO).
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
The main peak corresponding to ML10302 hydrochloride should be well-resolved. Note its retention time and peak area. Purity at time 0 is considered 100%.
-
-
Stability Study Setup:
-
Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).
-
-
Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months for -20°C; 1, 2, and 4 weeks for 4°C and room temperature), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis as described in step 2.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the time 0 chromatogram.
-
Calculate the percentage of ML10302 hydrochloride remaining by comparing the peak area of the main peak at each time point to the peak area at time 0.
-
Identify and quantify any new peaks that appear, which may represent degradation products. The percentage of degradants can be calculated based on their peak areas relative to the total peak area.
-
Signaling Pathway and Experimental Workflow
5-HT4 Receptor Signaling Pathway
ML10302 hydrochloride acts as a partial agonist at the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, modulating neuronal excitability and synaptic plasticity.
Caption: 5-HT4 Receptor Gs-Protein Coupled Signaling Pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the long-term stability assessment protocol.
Caption: Workflow for Long-Term Stability Assessment.
References
ML 10302 hydrochloride safe handling and storage procedures
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML 10302 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). This document provides detailed application notes, including safe handling and storage procedures, experimental protocols for in vitro studies, and a summary of its biological activity. The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a synthetic compound with the following properties:
| Property | Value | Reference |
| Chemical Name | 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | [1] |
| CAS Number | 186826-17-5 | [1] |
| Molecular Formula | C15H22Cl2N2O3 | [1] |
| Molecular Weight | 349.25 g/mol | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol.[1] | |
| Appearance | Solid powder |
Safe Handling and Storage
As the toxicological properties of this compound have not been extensively studied, it should be handled with caution by trained personnel in a laboratory setting. The following procedures are recommended:
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them properly after handling.
-
Eye Protection: Safety glasses with side shields or goggles are required.[2]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid compound where dust may be generated, a NIOSH-approved respirator is recommended.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid inhalation of dust or aerosols.[3]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.
| Condition | Recommendation | Reference |
| Solid Compound | Store in a sealed, cool, and dry condition. Desiccate at room temperature. | [1] |
| Stock Solutions | Stock solutions can be stored at -20°C for several months. | [1] |
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill and Disposal Procedures
-
Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust. Ensure adequate ventilation.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Biological Activity and Mechanism of Action
This compound is a potent and selective 5-HT4 receptor partial agonist. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function.
In preclinical studies, this compound has been shown to increase the levels of soluble amyloid precursor protein alpha (sAPPα) in the cortex, suggesting a potential therapeutic role in Alzheimer's disease. It also exhibits pro-gastrokinetic effects.
Experimental Protocols
The following is a general protocol for an in vitro assay to evaluate the effect of this compound on cAMP production in a cell line expressing the 5-HT4 receptor.
Materials
-
HEK293 cells stably expressing the human 5-HT4 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white opaque plates
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture: Maintain HEK293 cells expressing the 5-HT4 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: The day before the experiment, harvest the cells and seed them into a 384-well white opaque plate at a density of 5,000 cells per well in 20 µL of culture medium. Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations. Further dilute these solutions in an appropriate assay buffer.
-
Cell Treatment: On the day of the experiment, carefully remove the culture medium from the wells. Add 10 µL of the diluted this compound solutions to the respective wells. Include wells with buffer only as a negative control. Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value using a non-linear regression analysis.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. The information provided in this document is for guidance only and should not be considered a substitute for a formal risk assessment. Researchers should always consult the latest safety information and exercise caution when handling this compound.
References
Application Notes and Protocols for ML10302 Hydrochloride in Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML10302 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] Activation of the 5-HT4 receptor is a promising therapeutic strategy for cognitive disorders, including Alzheimer's disease. The mechanism of action involves the modulation of cholinergic neurotransmission and the promotion of the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to an increase in the neuroprotective soluble APPα (sAPPα) fragment.[3][4] These application notes provide detailed protocols for utilizing ML10302 hydrochloride in preclinical models of cognitive impairment, specifically focusing on the widely used scopolamine-induced amnesia model.
Mechanism of Action
ML10302 hydrochloride exerts its pro-cognitive effects primarily through the activation of 5-HT4 receptors located in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] This activation initiates a signaling cascade that leads to two key downstream effects:
-
Enhancement of Cholinergic Neurotransmission: 5-HT4 receptor activation facilitates the release of acetylcholine, a neurotransmitter essential for cognitive processes that is depleted in conditions like Alzheimer's disease.[4]
-
Promotion of Non-Amyloidogenic APP Processing: Activation of the 5-HT4 receptor stimulates α-secretase activity. This enzyme cleaves APP in a manner that produces the neuroprotective sAPPα fragment, thereby preventing the formation of the neurotoxic amyloid-β (Aβ) peptide.[3][4]
A study by Cachard-Chastel et al. (2007) demonstrated that the subcutaneous administration of the 5-HT4 receptor agonist prucalopride (B966) (5 or 10 mg/kg) significantly increased sAPPα levels in the hippocampus and cortex of mice. This effect was blocked by the selective 5-HT4 receptor antagonist GR125487, confirming the receptor's role in this pathway.[3]
Signaling Pathway
The binding of ML10302 hydrochloride to the 5-HT4 receptor activates a Gs-protein coupled signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade ultimately promotes α-secretase activity and the production of sAPPα.
References
- 1. SSP-002392, a new 5-HT4 receptor agonist, dose-dependently reverses scopolamine-induced learning and memory impairments in C57Bl/6 mice [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. njppp.com [njppp.com]
- 4. Chronic 5-HT4 receptor agonist treatment restores learning and memory deficits in a neuroendocrine mouse model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML 10302 hydrochloride solubility issues in aqueous buffers
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals experiencing solubility issues with ML10302 hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is ML10302 hydrochloride and what are its key properties?
ML10302 hydrochloride is a potent and selective 5-HT4 receptor partial agonist. It is often used in research to study the effects of 5-HT4 receptor activation, which can include pro-gastrointestinal kinetic effects and increasing sAPPα levels in animal models of Alzheimer's disease.
Key Properties of ML10302 Hydrochloride:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 349.25 g/mol | |
| Molecular Formula | C₁₅H₂₁ClN₂O₃・HCl | |
| CAS Number | 186826-17-5 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Reported Solubility | 10 mM in DMSO | [2] |
| Storage | Desiccate at room temperature. Stock solutions can be stored at -20°C or -80°C. |[3] |
Q2: I'm observing precipitation when I dilute my ML10302 hydrochloride DMSO stock solution into an aqueous buffer. What is the likely cause?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[4] The final concentration of the organic solvent in the aqueous buffer is often too low to keep the compound dissolved.[4]
Q3: How does the pH of the aqueous buffer affect the solubility of ML10302 hydrochloride?
As a hydrochloride salt, ML10302 is expected to be more soluble in acidic conditions (lower pH).[4] At a lower pH, the molecule is more likely to be in its protonated, charged form, which enhances its solubility in aqueous solutions. In buffers with a pH above the compound's pKa, the less soluble free base form may precipitate out of solution.[4]
Q4: Can components of common buffers like PBS cause solubility problems?
Yes, certain buffer components can lead to precipitation. For instance, phosphate (B84403) ions in Phosphate-Buffered Saline (PBS) can sometimes form less soluble salt complexes with hydrochloride compounds.[4] If you suspect this is the issue, consider switching to a different buffer system such as HEPES or Tris-HCl.[4]
Troubleshooting Guide: Addressing ML10302 Hydrochloride Solubility Issues
If you are encountering precipitation or poor solubility with ML10302 hydrochloride, follow this step-by-step guide.
Step 1: Optimizing the Stock Solution
-
Initial Dissolution: Prepare a high-concentration stock solution of ML10302 hydrochloride in 100% DMSO. A concentration of 10 mM is a good starting point, as this has been reported to be soluble.[2]
-
Warming: Gentle warming (e.g., to 37°C) and vortexing can aid in the complete dissolution of the compound in DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C to maintain stability.[3]
Step 2: Modifying the Dilution Protocol
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into your aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Stirring: Add the stock solution to the aqueous buffer while gently stirring or vortexing to ensure rapid and even distribution.
Step 3: Adjusting the Aqueous Buffer
-
Lowering pH: Since hydrochloride salts are generally more soluble at a lower pH, consider adjusting the pH of your buffer downwards.[4] It is advisable to test a range of pH values (e.g., 6.0, 6.5, 7.0) to find a balance between solubility and the requirements of your experiment.
-
Alternative Buffers: If using PBS, consider switching to a buffer system like HEPES or Tris-HCl to avoid potential phosphate salt precipitation.[4]
Step 4: Incorporating Solubilizing Agents (for non-cell-based assays)
-
Co-solvents: For some applications, the addition of a small amount of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the aqueous buffer can improve solubility.
-
Detergents: In enzyme assays, a low concentration (0.01-0.05%) of a non-ionic detergent such as Tween-20 or Triton X-100 may help to maintain the compound in solution.[4] Note that detergents are generally not suitable for cell-based assays.
Experimental Protocols
Protocol for Determining the Aqueous Solubility of ML10302 Hydrochloride
This protocol outlines a method to determine the kinetic solubility of ML10302 hydrochloride in a buffer of your choice.
Materials:
-
ML10302 hydrochloride
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl, HEPES)
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a 10 mM stock solution of ML10302 hydrochloride in DMSO.
-
In separate microcentrifuge tubes, add increasing amounts of the 10 mM stock solution to a fixed volume of your aqueous buffer to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Ensure the final DMSO concentration is consistent across all samples and is at a level compatible with your intended assay (typically ≤ 0.5%).
-
Incubate the samples at room temperature for 1-2 hours with gentle agitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The highest concentration at which no precipitation is observed is the approximate kinetic solubility in that specific buffer.
Visualizations
Signaling Pathway of ML10302 Hydrochloride
References
optimizing ML 10302 hydrochloride concentration for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML 10302 hydrochloride in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and optimize experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective 5-HT4 receptor partial agonist.[1] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function.
Q2: What is a recommended starting dose for in vivo studies with this compound?
Based on published literature, subcutaneous (s.c.) administration of this compound in C57BL/6j mice has been explored at doses of 5, 10, and 20 mg/kg.[2][3] In these studies, a dose of 20 mg/kg was shown to significantly increase the levels of soluble amyloid precursor protein alpha (sAPPα) in the cortex.[2][3] Therefore, a dose range of 5-20 mg/kg s.c. can be considered a starting point for efficacy studies in mice. Dose-response studies are recommended to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for in vivo administration?
This compound has been reported to be soluble in DMSO at a concentration of 10 mM.[4] For in vivo studies, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for the animals. While DMSO can be used, it is often recommended to be used in combination with other vehicles to minimize its potential physiological effects. A common practice for compounds with limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a physiologically compatible vehicle such as saline or a solution containing polyethylene (B3416737) glycol (PEG) and/or Tween 80.
Q4: What are the known pharmacokinetic parameters of this compound?
Currently, there is limited publicly available information regarding the detailed pharmacokinetic profile (e.g., Cmax, Tmax, half-life, bioavailability) of this compound in vivo. Researchers should consider conducting preliminary pharmacokinetic studies in their chosen animal model to characterize these parameters, which are essential for designing an optimal dosing regimen.
Q5: What is the toxicity profile of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the desired vehicle. | The compound may have low aqueous solubility. | 1. Attempt to dissolve the compound in a small amount of 100% DMSO first. 2. Once dissolved, slowly add a co-solvent such as PEG300 or PEG400 while vortexing. 3. Further dilute the mixture with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. Ensure the final concentration of DMSO is as low as possible (ideally <10% of the total injection volume). 4. Gentle warming and sonication may also aid in dissolution. Always visually inspect the solution for any precipitation before administration. |
| Observed adverse effects in animals after administration. | The dose may be too high, or the vehicle may be causing a reaction. | 1. Reduce the dose of this compound. 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Administer a vehicle-only control group to rule out any adverse effects from the vehicle itself. 4. If using DMSO, ensure the final concentration is minimized. |
| Lack of a discernible in vivo effect at previously reported doses. | The route of administration, animal strain, or experimental endpoint may differ from published studies. The compound may have poor bioavailability with the chosen administration route. | 1. Verify the potency and purity of your this compound batch. 2. Consider alternative routes of administration (e.g., intraperitoneal, oral gavage) if subcutaneous injection is not effective, but be aware that this will require re-optimization of the dose. 3. Ensure that the timing of your experimental measurements aligns with the expected pharmacokinetic profile of the drug. If this is unknown, a pilot pharmacokinetic study is recommended. 4. Increase the dose, but not exceeding the MTD. |
| High variability in experimental results between animals. | Inconsistent dosing technique, individual animal differences in metabolism, or instability of the dosing solution. | 1. Ensure accurate and consistent administration of the dosing solution. For subcutaneous injections, vary the injection site to avoid local irritation. 2. Increase the number of animals per group to improve statistical power. 3. Prepare the dosing solution fresh for each experiment to ensure its stability. |
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Reference |
| In Vivo Efficacious Dose Range | 5 - 20 mg/kg | Mouse (C57BL/6j) | Subcutaneous (s.c.) | [2][3] |
| Solubility | 10 mM | - | DMSO | [4] |
Experimental Protocols
Detailed Methodology for Subcutaneous Administration in Mice
This protocol is based on the study by Cachard-Chastel M, et al. (2007).
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
To prepare a stock solution, dissolve the compound in a minimal amount of a suitable solvent in which it is highly soluble, such as DMSO.[4]
-
For the final dosing solution, dilute the stock solution with a sterile, physiologically compatible vehicle (e.g., 0.9% saline, PBS, or a mixture containing PEG400 and Tween 80) to the desired final concentration (e.g., 0.5, 1, or 2 mg/mL to achieve doses of 5, 10, or 20 mg/kg in a 10 mL/kg injection volume).
-
Ensure the final concentration of the initial solvent (e.g., DMSO) is as low as possible and consistent across all treatment groups, including the vehicle control.
-
Vortex the solution thoroughly to ensure homogeneity. Prepare the solution fresh on the day of the experiment.
-
-
Animal Dosing:
-
Use an appropriate mouse strain for your study (e.g., C57BL/6j).
-
Weigh each animal immediately before dosing to calculate the precise injection volume.
-
Administer the calculated volume of the this compound solution or vehicle control subcutaneously into the loose skin over the back or flank.
-
Use a sterile syringe and an appropriate gauge needle (e.g., 27-30G).
-
-
Post-Dosing Monitoring:
-
Return the animals to their cages and monitor them for any signs of distress, toxicity, or adverse reactions at regular intervals.
-
Proceed with your planned behavioral or physiological assessments at the predetermined time points post-dosing.
-
Visualizations
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: ML10302 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML10302 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is ML10302 hydrochloride and what is its primary mechanism of action?
ML10302 hydrochloride is a potent and selective partial agonist for the serotonin (B10506) 5-HT₄ receptor. Its primary mechanism of action is to bind to and activate 5-HT₄ receptors, which are G-protein coupled receptors that signal through the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of cellular processes, including the non-amyloidogenic processing of amyloid precursor protein (APP) and the stimulation of gastrointestinal motility.
Q2: What are the key binding affinities and potency of ML10302 hydrochloride?
ML10302 hydrochloride exhibits high affinity and potency for the 5-HT₄ receptor.
| Parameter | Value | Reference |
| EC₅₀ | 4 nM | [1] |
| Ki (5-HT₄ Receptor) | 1.07 nM | [1] |
| Ki (5-HT₃ Receptor) | 730 nM |
This demonstrates over 680-fold selectivity for the 5-HT₄ receptor over the 5-HT₃ receptor.
Q3: What are the known in vivo effects of ML10302 hydrochloride?
In animal models, ML10302 hydrochloride has been shown to have two primary effects:
-
Increased sAPPα levels: It promotes the non-amyloidogenic pathway of APP processing, leading to an increase in the soluble and neuroprotective fragment sAPPα.
-
Progastrokinetic effects: It stimulates gastrointestinal motility.
Q4: Are there any known off-target effects or safety concerns with 5-HT₄ receptor agonists?
While ML10302 hydrochloride is a selective 5-HT₄ receptor agonist, some older, non-selective 5-HT₄ agonists have been associated with cardiovascular side effects. This was primarily due to their interaction with the hERG potassium channel. Newer, more selective 5-HT₄ agonists have better cardiac safety profiles. However, it is always recommended to assess the cardiovascular safety of any new compound in appropriate preclinical models.
Q5: How should ML10302 hydrochloride be stored and handled?
ML10302 hydrochloride should be stored desiccated at room temperature. For long-term storage of stock solutions, it is recommended to store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific unexpected results that may be encountered during experiments with ML10302 hydrochloride.
Issue 1: Inconsistent or No Effect on sAPPα Levels in the Hippocampus
Question: I am administering a high dose (e.g., 20 mg/kg) of ML10302 hydrochloride to mice and I see a significant increase in sAPPα levels in the cortex, but no effect in the hippocampus. Is this expected?
Answer: Yes, this is a documented finding. At a dose of 20 mg/kg administered subcutaneously in C57BL/6j mice, ML10302 has been shown to significantly increase sAPPα levels in the cortex but not in the hippocampus.
Potential Explanations and Solutions:
-
Dose- and Region-Dependent Effects: The differential effect could be due to regional differences in 5-HT₄ receptor density, coupling efficiency, or downstream signaling pathways.
-
Recommendation: If a hippocampal effect is desired, consider testing a range of lower doses. It is possible that a lower concentration of ML10302 is optimal for hippocampal sAPPα induction.
-
-
Experimental Variability:
-
Recommendation: Ensure consistent experimental procedures, including the time of day of administration and tissue harvesting, as circadian rhythms can influence protein expression. Use a sufficient number of animals per group to ensure statistical power.
-
Issue 2: High Variability in Gastrointestinal Motility Measurements
Question: My in vivo gastrointestinal motility experiments with ML10302 hydrochloride are showing high variability between animals. What could be the cause?
Answer: High variability in gastrointestinal motility assays is a common challenge. Several factors can contribute to this.
Potential Causes and Solutions:
-
Animal Stress: Stress can significantly impact gastrointestinal motility.
-
Recommendation: Acclimatize animals to the experimental procedures and handling to minimize stress.
-
-
Fasting State: The fasting state of the animals can influence baseline motility.
-
Recommendation: Ensure a consistent fasting period for all animals before the experiment.
-
-
Route of Administration: The route of administration can affect the pharmacokinetics of the compound.
-
Recommendation: Be consistent with the route of administration (e.g., subcutaneous, intraperitoneal, oral gavage) and ensure accurate dosing.
-
-
Measurement Method: The method used to assess motility (e.g., charcoal meal transit, bead expulsion) can have inherent variability.
-
Recommendation: Standardize the protocol for the chosen method and ensure all experimenters are proficient in the technique.
-
Experimental Protocols
1. Preparation of ML10302 Hydrochloride Stock Solution
This protocol describes the preparation of a stock solution of ML10302 hydrochloride for in vitro and in vivo experiments.
Materials:
-
ML10302 hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of ML10302 hydrochloride powder.
-
Dissolve the powder in DMSO to create a stock solution. ML10302 hydrochloride is soluble in DMSO up to 10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
2. In Vivo Measurement of sAPPα Levels in Mouse Brain
This protocol outlines the procedure for administering ML10302 hydrochloride to mice and subsequently measuring sAPPα levels in brain tissue by Western blot.
Materials:
-
ML10302 hydrochloride stock solution
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6j)
-
Syringes and needles for subcutaneous injection
-
Anesthesia and euthanasia supplies
-
Dissection tools
-
Homogenization buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against sAPPα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Animal Dosing:
-
Dilute the ML10302 hydrochloride stock solution in sterile saline to the desired final concentration for injection.
-
Administer the solution to the mice via subcutaneous injection at the desired dose (e.g., 5, 10, or 20 mg/kg).
-
Administer vehicle (saline with the same percentage of DMSO as the drug solution) to the control group.
-
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 90 minutes), euthanize the mice according to approved protocols.
-
Rapidly dissect the cortex and hippocampus on ice.
-
-
Protein Extraction and Quantification:
-
Homogenize the brain tissue in ice-cold homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay or similar method.
-
-
Western Blotting:
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for sAPPα.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
3. In Vivo Gastrointestinal Motility Assay (Charcoal Meal Transit)
This protocol describes a common method for assessing the prokinetic effects of ML10302 hydrochloride in mice.
Materials:
-
ML10302 hydrochloride stock solution
-
Sterile saline (0.9% NaCl)
-
Mice (fasted overnight with free access to water)
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
Oral gavage needles
-
Dissection tools
Procedure:
-
Animal Dosing:
-
Dilute the ML10302 hydrochloride stock solution in sterile saline.
-
Administer the solution to the mice via the desired route (e.g., subcutaneous injection).
-
Administer vehicle to the control group.
-
-
Charcoal Meal Administration:
-
At a specific time after drug administration (e.g., 30 minutes), administer a charcoal meal to each mouse via oral gavage.
-
-
Transit Measurement:
-
After a set period (e.g., 20-30 minutes), euthanize the mice.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the percent of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.
-
Signaling Pathways and Experimental Workflows
Caption: Canonical 5-HT₄ receptor signaling pathway activated by ML10302.
Caption: Experimental workflow for measuring sAPPα levels in mouse brain.
References
ML 10302 hydrochloride degradation and stability testing
This technical support center provides guidance on the degradation and stability testing of ML10302 hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ML10302 hydrochloride and what are its storage recommendations?
ML10302 hydrochloride, with the chemical name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride, is a potent and selective 5-HT₄ partial agonist.[1] For routine laboratory use, it is recommended to store the compound desiccated at room temperature.[1]
Q2: What are the likely degradation pathways for ML10302 hydrochloride?
While specific degradation pathways for ML10302 hydrochloride are not extensively published, based on its chemical structure containing an ester linkage, it is susceptible to hydrolysis under both acidic and basic conditions.[2] Oxidative degradation is also a potential pathway that should be investigated.[3][4] Forced degradation studies are necessary to definitively identify the degradation products and pathways.[4][5]
Q3: My experimental results with ML10302 hydrochloride are inconsistent. What could be the cause?
Inconsistent results can arise from the degradation of ML10302 hydrochloride in solution. Factors to consider include the pH of your solvent, exposure to light, and the temperature at which solutions are prepared and stored. It is crucial to use freshly prepared solutions and to protect them from harsh conditions.
Q4: How can I monitor the stability of ML10302 hydrochloride in my experimental solutions?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the best way to monitor the integrity of ML10302 hydrochloride.[6][7] This method should be capable of separating the intact drug from any potential degradation products.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Aqueous Solutions | Hydrolysis of the ester linkage. | Prepare fresh solutions daily. If solutions must be stored, keep them at 2-8°C and protect from light. Buffer solutions to a neutral or slightly acidic pH if compatible with the experimental design. |
| Appearance of Unexpected Peaks in Chromatogram | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating. |
| Variability Between Experimental Replicates | Inconsistent sample handling or storage. | Standardize solution preparation and storage procedures. Ensure all samples are treated identically regarding temperature, light exposure, and time between preparation and analysis. |
| Precipitate Formation in Solution | Poor solubility or degradation product precipitation. | If solubility is an issue, consider the use of co-solvents, ensuring they do not cause degradation.[4][9] If a precipitate forms upon storage, it may be a degradant, which should be characterized. |
Forced Degradation and Stability Testing Protocols
Forced degradation studies are crucial for understanding the intrinsic stability of ML10302 hydrochloride and for developing a stability-indicating analytical method.[3][4][5]
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies on ML10302 hydrochloride.
Methodology for Forced Degradation Studies
-
Acid Hydrolysis : A solution of ML10302 hydrochloride (e.g., 1 mg/mL) is prepared in 0.1 M to 1 M hydrochloric acid and heated (e.g., at 60°C) for a specified period.[3][4][9] Samples are withdrawn at various time points, neutralized, and analyzed.
-
Base Hydrolysis : A solution of ML10302 hydrochloride is prepared in 0.1 M to 1 M sodium hydroxide (B78521) and treated similarly to the acid hydrolysis protocol.[3][4][9]
-
Oxidative Degradation : The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.[3][9]
-
Thermal Degradation : Solid ML10302 hydrochloride is exposed to dry heat (e.g., 80°C) for a defined period.[10]
-
Photolytic Degradation : A solution of the drug is exposed to a combination of UV and visible light, as per ICH Q1B guidelines.[9]
Stability-Indicating HPLC Method
A reversed-phase HPLC method is typically suitable for analyzing ML10302 hydrochloride and its degradation products.[7]
-
Column : C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol.[8]
-
Flow Rate : 1.0 mL/min
-
Detection : UV detection at a suitable wavelength.
-
Column Temperature : 30-40°C[8]
Hypothetical Degradation Profile
The following table summarizes the expected degradation of ML10302 hydrochloride under various stress conditions. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[5]
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 4-Amino-5-chloro-2-methoxybenzoic acid and 2-(1-piperidinyl)ethanol |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 20% | 4-Amino-5-chloro-2-methoxybenzoic acid and 2-(1-piperidinyl)ethanol |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 10% | N-oxide derivatives |
| Thermal | Solid Drug | 7 days | 80°C | < 5% | Minor unspecified degradants |
| Photolytic | Solution, ICH Q1B | 1.2 million lux hours (Vis) & 200 watt hours/m² (UV) | Room Temp | 5-10% | Photodegradation products |
Potential Degradation Signaling Pathway
Caption: Potential degradation pathways of ML10302 hydrochloride.
References
- 1. ML 10302 hydrochloride | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]
- 2. Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. ijsdr.org [ijsdr.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Troubleshooting ML 10302 Hydrochloride Electrophysiology Recordings
Welcome to the technical support center for researchers utilizing ML 10302 hydrochloride in electrophysiology experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges, differentiate between experimental artifacts and genuine pharmacological effects, and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the 5-HT₄ receptor.[1][2][3] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of this receptor subtype. It has been shown to have pro-gastrokinetic effects and is also being investigated for its potential in neurological diseases, such as Alzheimer's disease.[1][4]
Q2: What are the recommended storage and solubility parameters for this compound?
For long-term storage, it is recommended to keep this compound in a desiccated environment at room temperature.[1] The compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 20 mM).[5] For aqueous solutions, it is advisable to prepare fresh stocks for each experiment to avoid degradation.
Q3: At what concentration should I be using this compound in my electrophysiology experiments?
The effective concentration of this compound can vary depending on the cell type and the specific experimental question. With an EC₅₀ of 4 nM, it is a potent agonist.[1][2][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific preparation. Starting with a low nanomolar concentration and incrementally increasing it is a standard approach.
Troubleshooting Guide
This guide is designed to address common issues encountered during electrophysiology recordings with this compound, from experimental setup to data analysis.
Section 1: Noisy Recordings
High levels of noise can obscure the physiological effects of this compound. Here’s how to troubleshoot common sources of noise:
Q4: I'm observing a significant 50/60 Hz hum in my recordings. How can I eliminate it?
This is a common issue caused by electrical interference from nearby equipment.[6][7]
-
Grounding: Ensure all components of your setup (microscope, manipulators, perfusion system) are connected to a common ground. A "ground loop" can be a major source of noise.[8]
-
Faraday Cage: Check that your Faraday cage is properly sealed and grounded. Any gaps can compromise its effectiveness.[6]
-
Identify the Source: Systematically turn off and unplug nearby electronic devices to pinpoint the source of the interference. Fluorescent lights are a frequent culprit.[6][7]
-
Cable Management: Keep all cables as short as possible and avoid loops, which can act as antennae.[7]
Q5: My baseline is unstable and drifting. What could be the cause?
An unstable baseline can be due to several factors unrelated to the drug application.
-
Mechanical Stability: Ensure your anti-vibration table is floating correctly and that there are no sources of mechanical vibration in the room.[6]
-
Reference Electrode: A faulty or poorly chlorinated Ag/AgCl reference electrode is a common cause of baseline drift. Re-chlorinating or replacing the electrode may be necessary.[6]
-
Perfusion System: Inconsistent flow from your perfusion system can introduce mechanical and thermal instability. Check for bubbles and ensure a smooth, constant flow rate.[6]
-
Temperature Fluctuations: Maintaining a constant temperature is crucial for stable recordings. Use a reliable temperature controller and ensure the bath is adequately heated.[9]
Section 2: Issues with Seal Formation and Recording Stability
Problems with obtaining and maintaining a high-resistance seal are a frequent challenge in patch-clamp electrophysiology.
Q6: I'm struggling to form a giga-ohm (GΩ) seal. What should I check?
Difficulty in forming a tight seal can prevent successful recordings.
-
Pipette Quality: Ensure your pipettes are clean and have a smooth, fire-polished tip. The ideal resistance for whole-cell recordings is typically in the range of 4-8 MΩ.[6]
-
Positive Pressure: Apply gentle positive pressure as you approach the cell to clear debris from the pipette tip.[6][10]
-
Cell Health: Healthy cells with a smooth membrane are essential for forming a good seal.[6]
-
Solution Cleanliness: Filter all your solutions to remove any particulate matter that could clog the pipette tip.[10]
Q7: After achieving a whole-cell configuration, my recording is unstable and the cell dies quickly. What might be the problem?
Losing a cell shortly after break-in can be frustrating.
-
Dialysis: The intracellular solution can wash out essential cellular components. Using a perforated patch technique can help mitigate this issue.[11]
-
Solution Osmolarity and pH: Incorrect osmolarity or pH of your internal or external solutions can stress the cells. Double-check that these parameters are within the physiological range.[12]
-
Pipette Solution Contamination: Ensure your internal solution is not contaminated.[13]
Section 3: Interpreting the Effects of this compound
Distinguishing the specific effects of the drug from experimental artifacts is key to accurate data interpretation.
Q8: I'm not observing any effect after applying this compound. What could be the reason?
-
Receptor Expression: Confirm that the cells you are recording from express 5-HT₄ receptors.
-
Drug Concentration and Application: Ensure you are using an appropriate concentration and that your perfusion system is delivering the drug effectively to the cell.
-
Tachyphylaxis: Prolonged exposure to an agonist can lead to receptor desensitization. Consider the duration of your drug application.
-
Downstream Signaling: The effect of 5-HT₄ receptor activation may be subtle or involve downstream signaling pathways that are not immediately apparent as a change in membrane potential or current.
Q9: The application of this compound is causing a large, transient artifact in my recording. How can I differentiate this from a real response?
-
Vehicle Control: Apply the vehicle solution (the solution your drug is dissolved in) alone to see if it produces a similar artifact.
-
Perfusion System Artifact: Rapid changes in solution flow can cause mechanical or electrical artifacts. Ensure a smooth and continuous flow when switching solutions.[6]
-
Liquid Junction Potential: A change in the ionic composition of the bath solution upon drug application can cause a small, stable offset in the baseline. This can be measured and corrected for.[6]
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| EC₅₀ | 4 nM | 5-HT₄ | [1][2][3] |
| Kᵢ | 1.07 nM | 5-HT₄ | [1][4][14] |
| Kᵢ | 730 nM | 5-HT₃ | [1] |
| Selectivity | >680-fold for 5-HT₄ over 5-HT₃ | [1][2] |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Whole-Cell Patch-Clamp Recording Protocol
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing 5-HT₄ receptors.
-
Solution Preparation:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal Solution: Prepare a potassium-based internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2-7.4 and osmolarity to ~290 mOsm.[12]
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.[6] Fire-polish the tips to ensure a smooth surface.
-
Recording:
-
Place the cell preparation in the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Approach the target cell with the pipette while applying gentle positive pressure.[6]
-
Upon dimpling the cell membrane, release the positive pressure to form a GΩ seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp or current-clamp mode.
-
Record a stable baseline for several minutes.
-
Apply this compound via the perfusion system at the desired concentration.
-
Wash out the drug and record the recovery.
-
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway
Caption: Electrophysiology Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. This compound | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 186826-17-5 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. plexon.com [plexon.com]
- 8. blog.a-msystems.com [blog.a-msystems.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 13. researchgate.net [researchgate.net]
- 14. amsbio.com [amsbio.com]
Technical Support Center: Enhancing In Vivo Bioavailability of ML10302 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of ML10302 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is ML10302 hydrochloride and what is its primary mechanism of action?
ML10302 hydrochloride is a potent and selective partial agonist for the 5-HT4 receptor, with an EC50 of 4 nM.[1][2] It demonstrates over 680-fold selectivity for the 5-HT4 receptor compared to the 5-HT3 receptor.[1][2] Its agonistic action on 5-HT4 receptors has been shown to stimulate gut motility and increase the production of soluble amyloid precursor protein (sAPPα) in the cortex, suggesting its potential in neurological and gastrointestinal research.[1][2][3]
Q2: What are the known physicochemical properties of ML10302 hydrochloride relevant to bioavailability?
ML10302 is supplied as a hydrochloride salt, which generally aims to improve aqueous solubility and stability.[4] The molecular weight is 349.25 g/mol .[2] While specific data on its aqueous solubility is limited in currently available literature, its solubility in DMSO is reported to be 10 mM.[4] Compounds with low aqueous solubility often face challenges with in vivo bioavailability.[5]
Q3: What are the common challenges encountered when working with hydrochloride salts of research compounds in vivo?
While hydrochloride salts are intended to enhance solubility, challenges can still arise:
-
Poor aqueous solubility: Despite the salt form, the intrinsic solubility of the parent molecule might be very low, leading to poor dissolution in the gastrointestinal tract.[6]
-
Precipitation: The compound may dissolve in the formulation vehicle but precipitate upon administration into the physiological environment of the stomach or intestine due to pH shifts.
-
Low permeability: The drug molecule itself may have poor permeability across biological membranes, limiting its absorption even if it is solubilized.[6]
-
First-pass metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active compound that reaches systemic circulation.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with ML10302 hydrochloride and offers potential solutions.
Issue 1: Low or inconsistent plasma concentrations of ML10302 after oral administration.
This is a common indicator of poor oral bioavailability. The underlying cause could be poor solubility, degradation, or low permeability.
Potential Solutions & Experimental Protocols:
-
Solubility Enhancement:
-
pH Adjustment: Since ML10302 is a basic compound (amine-containing), its solubility is pH-dependent. Ensure the formulation vehicle has an appropriate pH to maintain its soluble, ionized form.
-
Co-solvents: Employing water-miscible organic solvents can increase the solubility of poorly soluble compounds.[8]
-
Surfactants: These can be used to create micelles that encapsulate the drug, improving its solubility and stability in the gastrointestinal fluids.[8]
-
Cyclodextrins: These molecules form inclusion complexes with the drug, enhancing its aqueous solubility.[9][10]
-
-
Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[5][8]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, often resulting in a nanosuspension.[11]
-
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based systems can improve absorption.
-
Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases ionization and solubility of pH-sensitive drugs. | Simple to implement.[8] | Risk of precipitation upon entering different pH environments (e.g., intestine). |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous vehicle. | Effective for many poorly soluble compounds.[8] | Potential for in vivo toxicity depending on the co-solvent and concentration used. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[6] | Broadly applicable to crystalline compounds. | Can be energy-intensive; potential for particle aggregation. |
| Cyclodextrin Complexation | Forms a host-guest complex where the drug is encapsulated, increasing its solubility.[10] | Can significantly increase solubility and stability. | Limited by the stoichiometry of complexation and the size of the drug molecule. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can be more easily absorbed.[12] | Can bypass first-pass metabolism via lymphatic uptake; protects the drug from degradation.[12] | More complex to formulate; potential for drug precipitation upon dilution. |
Issue 2: High variability in experimental results between subjects.
High inter-subject variability can stem from inconsistent drug dissolution and absorption, which is common for compounds with low solubility.
Potential Solutions & Experimental Protocols:
-
Standardize Administration Protocol:
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing to reduce variability in gastric emptying and pH.
-
Vehicle Volume: Use a consistent and appropriate volume of the dosing vehicle relative to the animal's body weight.
-
-
Improve Formulation Robustness:
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can improve dissolution rate and supersaturation.[9][11] This can lead to more consistent absorption.
-
Experimental Protocol: Prepare a solid dispersion by dissolving both ML10302 hydrochloride and a suitable polymer (e.g., HPMC, PVP) in a common solvent, followed by solvent evaporation (e.g., spray drying, film casting). Characterize the resulting solid for amorphicity using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Improving Bioavailability
The following diagram outlines a general workflow for addressing poor bioavailability of a research compound like ML10302 hydrochloride.
Workflow for enhancing in vivo bioavailability.
Signaling Pathway of 5-HT4 Receptor Agonists
This diagram illustrates the general signaling pathway initiated by a 5-HT4 receptor agonist like ML10302.
Simplified 5-HT4 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 10302 hydrochloride | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. Bioavailability Enhancement Solutions | Vici Health Sciences [vicihealthsciences.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
ML 10302 hydrochloride inconsistent results in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML10302 hydrochloride in cell culture experiments. Inconsistent results can arise from a variety of factors, from experimental design to reagent handling. This guide is designed to help you identify and address potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is ML10302 hydrochloride and what is its mechanism of action?
ML10302 hydrochloride is a potent and selective partial agonist for the serotonin (B10506) 5-HT4 receptor. As a G-protein coupled receptor (GPCR) agonist, it primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence a variety of cellular processes.
Q2: What are the key characteristics of ML10302 hydrochloride?
A summary of the key quantitative data for ML10302 hydrochloride is provided in the table below.
| Parameter | Value | Reference |
| EC₅₀ | 4 nM | |
| Kᵢ (5-HT₄) | 1.07 nM | |
| Kᵢ (5-HT₃) | 730 nM | |
| Selectivity | >680-fold for 5-HT₄ over 5-HT₃ | |
| Solubility | 10 mM in DMSO | |
| Storage | Desiccate at room temperature. Stock solutions: -20°C for 1 month, -80°C for 6 months. |
Q3: What are the common applications of ML10302 hydrochloride in cell culture?
ML10302 hydrochloride is often used to:
-
Investigate the role of 5-HT4 receptor activation in various cell types.
-
Study downstream signaling pathways, such as cAMP production.
-
Explore the physiological effects of 5-HT4 agonism, such as pro-gastrokinetic effects and its potential role in neurological diseases.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with ML10302 hydrochloride can be frustrating. This guide is structured to help you systematically troubleshoot potential issues.
Issue 1: Lower than expected or no cellular response to ML10302 hydrochloride.
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions of ML10302 hydrochloride in DMSO. For working solutions in aqueous media, prepare them immediately before use as the compound's stability in aqueous solutions can be limited. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The reported EC₅₀ of 4 nM is a good starting point, but the optimal concentration may vary. |
| Low Receptor Expression | Confirm that your cell line expresses the 5-HT4 receptor at sufficient levels. This can be done through techniques like qPCR, Western blot, or by using a positive control cell line with known 5-HT4 expression. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or high-passage cells can exhibit altered receptor expression and signaling. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected change. For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP. |
Issue 2: High variability between replicate wells or experiments.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent and careful pipetting technique to seed the same number of cells in each well. Avoid edge effects by not using the outermost wells of the plate for data collection or by filling them with sterile PBS or media. |
| Receptor Desensitization/Internalization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the cellular response over time. Optimize the incubation time with ML10302 hydrochloride. For some applications, a shorter incubation period may yield more consistent results. |
| Inconsistent Incubation Times | Ensure that the duration of drug exposure is identical for all plates and experiments being compared. |
| Solvent Effects | Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) to account for any effects of the solvent on the cells. |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for measuring cAMP production in response to ML10302 hydrochloride.
-
Cell Plating: Seed cells expressing the 5-HT4 receptor into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Assay Preparation: The next day, gently wash the cells twice with a suitable buffer (e.g., PBS or HBSS).
-
Phosphodiesterase Inhibition: Add 100 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the desired concentration of ML10302 hydrochloride to the wells. Include a vehicle control and a positive control (e.g., a known 5-HT4 agonist).
-
Incubation: Incubate the plate for 15-60 minutes at 37°C. The optimal time should be determined empirically.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay) according to the manufacturer's instructions.
Visualizations
Signaling Pathway of ML10302 Hydrochloride
Caption: Canonical signaling pathway of ML10302 hydrochloride via the 5-HT4 receptor.
Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Mitigating ML10302 Hydrochloride Cytotoxicity In Vitro
Disclaimer: Information regarding "ML10302 hydrochloride" is not widely available in public scientific literature. This guide is based on general principles of in vitro cytotoxicity, with specific considerations for proteasome modulators, a class of compounds to which the related molecule "ML-10302" belongs according to patent literature. The strategies provided are intended as a starting point for your own experimental optimization.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of death even at low concentrations of ML10302 hydrochloride. What are the immediate troubleshooting steps?
A1: High cytotoxicity at low concentrations can stem from several factors.[1][2] First, verify your compound's concentration by double-checking all dilution calculations. Assess the compound's solubility and stability in your culture medium; precipitation or degradation can lead to unexpected toxicity. Also, confirm that the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line, typically below 0.5%.[1][2]
Q2: How can I determine if the observed cytotoxicity is a specific on-target effect or a general off-target toxicity?
A2: Distinguishing on-target from off-target effects is crucial. Consider using a control cell line that does not express the intended target of ML10302 hydrochloride, if known. If the compound is still toxic to the control line, it suggests an off-target mechanism. Additionally, if the cytotoxicity is mediated by a known pathway (e.g., apoptosis), using specific inhibitors of that pathway can help determine if the cell death is a downstream consequence of the intended target modulation.
Q3: What are the likely mechanisms of cytotoxicity for a proteasome modulator like ML10302 hydrochloride?
A3: Proteasome inhibitors induce cytotoxicity through several primary mechanisms.[3] They cause the accumulation of ubiquitinated proteins, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This stress can subsequently trigger an increase in reactive oxygen species (ROS) and activate intrinsic apoptotic pathways, characterized by the activation of caspases.[3][4]
Q4: What general strategies can I employ to reduce the cytotoxicity of my compound without abolishing its intended activity?
A4: Several strategies can be tested. You can reduce the incubation time of the compound with the cells. Alternatively, you can co-treat the cells with cytoprotective agents. For example, if oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[5][6] If apoptosis is confirmed, a pan-caspase inhibitor such as Z-VAD-FMK can be used to block the cell death pathway, allowing for the study of upstream effects.[7][8]
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Results
| Problem | Potential Cause | Recommended Solution |
| High standard deviation between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Perform a cell count for each experiment. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium.[9] | |
| Inconsistent compound addition or mixing. | Use a calibrated multichannel pipette. Ensure gentle but thorough mixing after adding the compound to the wells. | |
| Cell health and passage number. | Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the time of treatment.[1] |
Guide 2: Mitigating Off-Target Cytotoxicity
This guide provides a decision-making framework for selecting an appropriate strategy to counteract unintended cytotoxicity.
Caption: Decision tree for selecting a mitigation strategy.
Quantitative Data Templates
Use these templates to structure your experimental data for clear analysis and comparison.
Table 1: Dose-Response Cytotoxicity Data Template
| Concentration (µM) | % Cell Viability (Mean) | % Cell Viability (Std. Dev.) | % Cytotoxicity (Mean) |
|---|---|---|---|
| 0 (Vehicle Control) | 100 | X | 0 |
| 0.01 | X | X | X |
| 0.1 | X | X | X |
| 1 | X | X | X |
| 10 | X | X | X |
| 100 | X | X | X |
Table 2: Co-treatment Mitigation Efficacy Data Template
| Treatment | Concentration (µM) | % Cell Viability (Mean) | % Cell Viability (Std. Dev.) | Fold Change in Viability |
|---|---|---|---|---|
| ML10302 HCl | 10 | X | X | - |
| ML10302 HCl + NAC | 10 + 1000 | Y | Y | Y/X |
| ML10302 HCl + Z-VAD-FMK | 10 + 50 | Z | Z | Z/X |
Experimental Protocols & Workflows
General Experimental Workflow
This workflow outlines a systematic approach to investigating and mitigating the cytotoxic effects of ML10302 hydrochloride.
Caption: General workflow for cytotoxicity investigation.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of ML10302 hydrochloride and appropriate controls (vehicle, positive control). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[10]
-
Absorbance Reading: Gently shake the plate to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Cell Preparation: Treat cells with ML10302 hydrochloride. After incubation, harvest both adherent and floating cells.
-
Washing: Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 3: Reactive Oxygen Species (ROS) Detection using DCFDA
This assay uses the cell-permeable probe H2DCFDA to measure intracellular ROS levels.[17][18][19]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Staining: Remove the culture medium and wash cells with PBS. Add 100 µL of 20 µM H2DCFDA working solution in serum-free medium.[18]
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.[19]
-
Treatment: Remove the H2DCFDA solution, wash the cells, and add the medium containing ML10302 hydrochloride.
-
Fluorescence Reading: Measure fluorescence immediately and at subsequent time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[19]
Signaling Pathway Visualization
Potential Cytotoxicity Pathway for Proteasome Modulators
Inhibition of the 26S proteasome by compounds like ML10302 hydrochloride can lead to an accumulation of misfolded proteins, triggering ER stress and oxidative stress, which converge on the mitochondrial pathway of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
ML 10302 hydrochloride common experimental pitfalls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental pitfalls with ML-10302 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is ML-10302 hydrochloride and what is its primary mechanism of action?
ML-10302 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor.[1] Its mechanism of action involves binding to and activating the 5-HT4 receptor, which is a Gs-protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is involved in various physiological processes, including gastrointestinal motility and neuronal signaling.[3][4]
Q2: What are the key binding affinities and effective concentrations for ML-10302 hydrochloride?
The following table summarizes the key quantitative data for ML-10302 hydrochloride:
| Parameter | Value | Receptor/System | Reference |
| EC50 | 4 nM | 5-HT4 Receptor | [1][5] |
| Ki | 1.07 nM | 5-HT4 Receptor | [3][5] |
| Ki | 730 - 782 nM | 5-HT3 Receptor | [1][5][6][7] |
| Selectivity | >680-fold | 5-HT4 over 5-HT3 | [1][5] |
Q3: What are the recommended solvent and storage conditions for ML-10302 hydrochloride?
Proper storage and handling are critical for maintaining the stability and activity of ML-10302 hydrochloride.
| Condition | Recommendation | Notes | Reference |
| Solubility | Soluble to 50 mM in DMSOSoluble to 20 mM in ethanol | For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended. | [7] |
| Solid Form Storage | Desiccate at room temperature or store at -20°C for up to 3 years. | Follow the supplier's specific recommendations. | [1][6] |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
Troubleshooting Guide
Q4: I am observing inconsistent or no biological effect in my in vitro assay. What are the possible causes?
Several factors could contribute to a lack of a discernible effect. A logical troubleshooting workflow can help identify the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q5: My ML-10302 hydrochloride solution appears to have precipitated. How can I address this?
Precipitation can occur if the solubility limit is exceeded or due to temperature changes.
-
Action: Gently warm the solution to 37°C and use an ultrasonic bath to aid redissolution.[7]
-
Prevention: When preparing aqueous dilutions from a DMSO stock, avoid high final concentrations of DMSO, which can cause the compound to crash out. It is also important to consider that hydrochloride salts can sometimes convert to the less soluble free base form, especially in neutral or basic pH environments.[8][9]
Q6: I am concerned about potential off-target effects. How selective is ML-10302 hydrochloride?
ML-10302 hydrochloride is highly selective for the 5-HT4 receptor over the 5-HT3 receptor (over 680-fold).[1][5] However, at very high concentrations, off-target effects are always a possibility with any small molecule.
-
Best Practice: Always perform a dose-response experiment to identify the optimal concentration range that elicits the desired effect without engaging off-target activities.
-
Control Experiment: To confirm that the observed effect is mediated by the 5-HT4 receptor, use a selective 5-HT4 antagonist to see if it blocks the effect of ML-10302 hydrochloride.
Q7: The pH of my culture medium changes after adding the hydrochloride salt of ML-10302. Is this a concern?
Yes, adding a hydrochloride salt can slightly lower the pH of a weakly buffered solution.
-
Impact: Significant pH shifts can affect cell health and protein function, leading to artifacts.
-
Mitigation: Use a well-buffered physiological medium (e.g., HEPES-buffered saline) for your experiments. For sensitive assays, it is advisable to check the pH of your final working solution and adjust if necessary.
Experimental Protocols & Methodologies
Protocol: In Vitro cAMP Assay for 5-HT4 Receptor Activation
This protocol outlines a typical experiment to measure the increase in intracellular cAMP following stimulation with ML-10302 hydrochloride in a cell line endogenously or recombinantly expressing the 5-HT4 receptor.
Caption: General experimental workflow for a cAMP assay.
Detailed Methodology:
-
Cell Culture: Culture cells expressing the 5-HT4 receptor (e.g., HEK293-5HT4R) in appropriate media. Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of ML-10302 hydrochloride in DMSO. On the day of the experiment, perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.
-
Assay Procedure:
-
Remove culture medium from the cells and wash once with assay buffer.
-
Add the diluted ML-10302 hydrochloride, positive control (e.g., serotonin), and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF® cAMP dynamic 2 kit), following the manufacturer's protocol.
-
-
Data Analysis: Convert the raw data to cAMP concentrations. Plot the concentration of ML-10302 hydrochloride against the cAMP response and fit the data to a four-parameter logistic equation to determine the EC50 value.
Signaling Pathway
Activation of the 5-HT4 receptor by ML-10302 hydrochloride initiates a Gs-protein-coupled signaling cascade, which has implications for neuronal function and other physiological processes.
Caption: 5-HT4 receptor signaling pathway activated by ML-10302.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocrick.com [biocrick.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. ovid.com [ovid.com]
Technical Support Center: ML 10302 Hydrochloride Dosing for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dose of ML 10302 hydrochloride for different animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor. It exhibits high affinity for the 5-HT4 receptor with a Ki of 1.07 nM and an EC50 of 4 nM.[1][2][3] Its selectivity for the 5-HT4 receptor is over 680-fold higher than for the 5-HT3 receptor.[1] The primary mechanism of action involves the activation of 5-HT4 receptors, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function.[4]
Q2: What is a typical dose of this compound for in vivo studies in mice?
A published study in 8-week-old male C57BL/6j mice (23-27 g) demonstrated that subcutaneous (s.c.) administration of this compound at doses of 5, 10, and 20 mg/kg significantly increased the level of soluble amyloid precursor protein α (sAPPα) in the cortex.[1]
Q3: Is there a recommended dose of this compound for rats?
Currently, there is a lack of published in vivo studies specifying an effective dose of this compound in rats. This necessitates a dose-finding study when using this compound in rats for the first time.
Q4: How can I determine a starting dose for this compound in rats?
In the absence of direct data for this compound in rats, researchers can consider the following approaches for designing a dose-finding study:
-
Extrapolate from mouse data: The effective dose range in mice (5-20 mg/kg, s.c.) can be used as a starting point. However, it is crucial to consider potential differences in metabolism and pharmacokinetics between mice and rats.
-
Review data from other 5-HT4 agonists in rats: Studies on other 5-HT4 agonists can provide a general idea of the dose ranges that have been found to be effective in rats for similar endpoints. For example, the 5-HT4 agonist TD-8954 has shown in vivo stimulatory activity in the gastrointestinal tract of rats. Another 5-HT4 agonist, mosapride (B1662829), has been shown to stimulate antral motility in dogs at doses of 0.3-3 mg/kg i.v.[5] While these are different compounds, the dose ranges can inform the design of a pilot study.
-
In vitro to in vivo extrapolation: If in vitro potency data for this compound on rat 5-HT4 receptors is available, pharmacokinetic and pharmacodynamic (PK/PD) modeling can be used to predict a starting dose.
It is always recommended to start with a low dose and escalate gradually while monitoring for both efficacy and any potential adverse effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect at the initial dose | - Insufficient dose for the specific animal model or endpoint.- Poor bioavailability via the chosen administration route.- Incorrect preparation of the compound. | - Perform a dose-response study, gradually increasing the dose.- Consider a different route of administration (e.g., intraperitoneal or intravenous if appropriate for the experimental design).- Verify the correct solubilization and storage of this compound. It is soluble in DMSO at 10 mM.[2] |
| Adverse effects observed (e.g., hyperactivity, gastrointestinal distress) | - The administered dose is too high.- Off-target effects, although ML 10302 is highly selective. | - Reduce the dose.- Monitor the animals closely for the duration of the experiment.- If adverse effects persist even at lower effective doses, consider a different 5-HT4 agonist with a potentially better therapeutic window for your specific application. |
| High variability in experimental results | - Inconsistent administration technique.- Differences in animal age, weight, or strain.- Instability of the prepared compound solution. | - Ensure all personnel are properly trained in the chosen administration technique.- Standardize the animal model characteristics.- Prepare fresh solutions of this compound for each experiment and store them appropriately. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[6] |
Quantitative Data Summary
Table 1: In Vivo Dosing of this compound in Mice
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| 8-week-old male C57BL/6j mice (23-27 g) | 5, 10, 20 mg/kg | Subcutaneous (s.c.) | Significantly increased sAPPα level in the cortex. | [1] |
Table 2: In Vivo Dosing of Other 5-HT4 Receptor Agonists in Rodents
| Compound | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| TD-8954 | Rats | Not specified | Not specified | Stimulatory activity in the gastrointestinal tract. | |
| Mosapride | Dogs | 0.3-3 mg/kg | Intravenous (i.v.) | Stimulated antral motility. | [5] |
Note: Data in Table 2 is provided for context on the general dose range of 5-HT4 agonists and should not be directly extrapolated to this compound.
Experimental Protocols
Detailed Methodology for Subcutaneous Administration of this compound in Mice
This protocol is based on the study that demonstrated the efficacy of this compound in C57BL/6j mice.
1. Materials:
- This compound
- Vehicle (e.g., sterile saline, phosphate-buffered saline, or a solution containing a solubilizing agent like DMSO followed by dilution in saline)
- Sterile 1 mL syringes
- Sterile needles (25-27 gauge)
- 70% ethanol
- Animal scale
- Appropriate personal protective equipment (PPE)
2. Preparation of this compound Solution:
- Calculate the required amount of this compound based on the desired dose (e.g., 5, 10, or 20 mg/kg) and the number and weight of the mice.
- If using a solubilizing agent, first dissolve the compound in a small volume of the agent (e.g., DMSO) and then dilute to the final volume with the vehicle. Ensure the final concentration of the solubilizing agent is well-tolerated by the animals.
- Vortex the solution to ensure it is completely dissolved.
- Prepare fresh on the day of the experiment or store as a stock solution according to the manufacturer's recommendations.
3. Animal Preparation:
- Acclimatize the mice to the experimental environment.
- Weigh each mouse immediately before injection to calculate the precise volume to be administered.
4. Injection Procedure:
- Gently restrain the mouse.
- Wipe the injection site (typically the loose skin over the back of the neck or flank) with 70% ethanol.
- Create a "tent" of skin by lifting the loose skin.
- Insert the needle at the base of the tented skin, parallel to the body surface. Be careful not to puncture the underlying muscle.
- Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
- Inject the calculated volume of the this compound solution slowly and steadily.
- Withdraw the needle and gently apply pressure to the injection site for a few seconds.
- Return the mouse to its cage and monitor for any immediate adverse reactions.
Signaling Pathway Diagram
Caption: 5-HT4 Receptor Signaling Pathway.
References
- 1. This compound | 186826-17-5 | MOLNOVA [molnova.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: ML10302 Hydrochloride and Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using ML10302 hydrochloride in fluorescent assays and may be concerned about potential interference. Here, you will find frequently asked questions and troubleshooting guides to help ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is ML10302 hydrochloride and what is its mechanism of action?
ML10302 hydrochloride is a potent and selective 5-HT4 receptor partial agonist, with an EC50 of 4 nM.[1][2] It displays over 680-fold selectivity for the 5-HT4 receptor over the 5-HT3 receptor.[1][2] Its primary biological effect is the stimulation of the 5-HT4 receptor, which is involved in various physiological processes.
Q2: Can ML10302 hydrochloride interfere with my fluorescent assay?
While there is no specific data in the public domain detailing the fluorescent properties of ML10302 hydrochloride, any small molecule compound has the potential to interfere with fluorescence-based assays.[3][4] Interference can occur through two primary mechanisms: autofluorescence and fluorescence quenching.[5]
Q3: What is autofluorescence and how can it lead to false results?
Autofluorescence is the natural tendency of a compound to emit light upon excitation.[5] If ML10302 hydrochloride is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can artificially increase the measured signal. This may lead to false-positive results, making the compound appear as an activator or inhibitor when it is not.[5]
Q4: What is fluorescence quenching and how can it impact my data?
Fluorescence quenching occurs when a compound absorbs the light used to excite the fluorophore or the light emitted by it. This leads to a decrease in the detected fluorescence signal. Quenching can result in false negatives or an underestimation of the biological effect being measured.
Q5: How can I determine if ML10302 hydrochloride is interfering with my assay?
The most effective way to identify potential interference is to run a set of control experiments. These include a "compound-only" control to check for autofluorescence and a quenching assay to assess for signal dampening. Detailed protocols for these experiments are provided in the Troubleshooting Guide below.
Physicochemical Properties of ML10302 Hydrochloride
| Property | Value | Source |
| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidinyl)ethyl ester hydrochloride | |
| Molecular Formula | C15H22Cl2N2O3 | |
| Molecular Weight | 349.25 g/mol | [2] |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol. |
Troubleshooting Guide
If you observe unexpected or inconsistent results in your fluorescent assays with ML10302 hydrochloride, follow this guide to identify and mitigate potential interference.
Issue 1: Higher than expected fluorescence signal or false positives.
This could be due to the intrinsic fluorescence (autofluorescence) of ML10302 hydrochloride.
Troubleshooting Workflow for Autofluorescence
Caption: Workflow to identify compound autofluorescence.
Experimental Protocol: Compound Autofluorescence Check
-
Prepare a dilution series of ML10302 hydrochloride in the same assay buffer and at the same concentrations used in your main experiment.
-
Dispense the dilutions into a microplate , including a "buffer-only" and a "vehicle-only" (e.g., DMSO) control.
-
Read the plate using the same fluorescence reader, excitation/emission wavelengths, and gain settings as your primary assay.
-
Analyze the data: Subtract the average signal of the "buffer-only" wells from all other wells. A concentration-dependent increase in fluorescence indicates that ML10302 hydrochloride is autofluorescent under your experimental conditions.
Issue 2: Lower than expected fluorescence signal or false negatives.
This may be caused by fluorescence quenching by ML10302 hydrochloride.
Mechanisms of Fluorescence Interference
Caption: Mechanisms of fluorescence interference.
Experimental Protocol: Fluorescence Quenching Assay
-
Prepare a solution of your fluorescent probe or product at a concentration that gives a robust signal in your assay.
-
Prepare a dilution series of ML10302 hydrochloride in the assay buffer.
-
In a microplate, mix the fluorescent probe with each concentration of ML10302 hydrochloride. Include controls with the probe and buffer only (maximum signal) and the probe with vehicle only.
-
Incubate under the same conditions as your primary assay.
-
Read the fluorescence intensity.
-
Analyze the data: A concentration-dependent decrease in the fluorescence signal in the presence of ML10302 hydrochloride indicates quenching.
Issue 3: High variability and an unexpected increase in signal, especially at high concentrations.
This could be due to light scattering caused by the precipitation of ML10302 hydrochloride.
Troubleshooting Steps for Light Scattering:
-
Visual Inspection: Carefully look at the wells of your assay plate. Cloudiness or visible precipitate is a strong indicator of compound insolubility.
-
Solubility Assessment: Test the solubility of ML10302 hydrochloride in your assay buffer at the highest concentration used.
-
Include Detergents: In some cases, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help improve compound solubility and reduce aggregation.
-
Light Scatter Measurement: If your plate reader has this capability, measure light scattering directly.
General Recommendations
-
Always run control experiments when testing a new compound in a fluorescent assay.
-
If interference is detected, consider using a fluorophore with a different spectral profile (i.e., different excitation and emission wavelengths) to see if the interference can be avoided.
-
Whenever possible, confirm hits from a primary screen with an orthogonal assay that uses a different detection method (e.g., absorbance or luminescence-based). This is a robust way to eliminate false positives or negatives caused by compound interference.
References
Technical Support Center: Controlling for Vehicle Effects of ML10302 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for the effects of vehicles used to deliver ML10302 hydrochloride in experimental settings. The following information is presented in a question-and-answer format within a troubleshooting guide and an FAQ section to address specific issues that may be encountered during your research.
Troubleshooting Guide
Q1: I am observing unexpected biological effects in my vehicle-only control group. What could be the cause?
A: Unexpected effects in a vehicle-only control group can arise from the inherent biological activity of the vehicle components. It is crucial to identify the source of these effects to ensure they are not mistakenly attributed to ML10302 hydrochloride.
Possible Causes and Solutions:
-
High Concentration of Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) are often necessary to dissolve ML10302 hydrochloride, but they are not biologically inert.[1][2] High concentrations of DMSO can have anti-inflammatory, analgesic, and neurotoxic effects.[1][3][4]
-
Solution: Keep the final concentration of DMSO in your formulation as low as possible. For in vitro studies, it is recommended to keep the final DMSO concentration below 0.5%. For in vivo studies, aim for the lowest possible concentration, ideally below 10%, and conduct a tolerability study to determine the maximum tolerated dose of the vehicle alone.[1][5]
-
-
Effects of Surfactants: Surfactants like Tween 80 (Polysorbate 80), used to improve solubility and stability, can also have biological consequences. Tween 80 has been shown to cause hypersensitivity reactions and can have depressive effects on the central nervous system at high doses.[6][7]
-
Solution: Use the minimum concentration of Tween 80 required to maintain the solubility of ML10302 hydrochloride. Evaluate a range of Tween 80 concentrations in your vehicle to find the lowest effective and best-tolerated level.
-
-
Route of Administration: The method of administration can influence the observed vehicle effects. For instance, intraperitoneal injections of certain vehicles can cause local irritation and inflammation.[1]
-
Solution: Ensure the chosen route of administration is appropriate for the vehicle. If irritation or other adverse effects are observed, consider alternative, less irritating vehicles or a different route of administration if experimentally feasible.
-
Q2: My ML10302 hydrochloride solution is precipitating when I dilute it for my experiment. What should I do?
A: Precipitation of your compound upon dilution is a common issue, especially when diluting a stock solution in an organic solvent into an aqueous buffer.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: ML10302 hydrochloride has limited solubility in aqueous solutions. Diluting a concentrated DMSO stock directly into saline or phosphate-buffered saline (PBS) can cause the compound to crash out of solution.
-
Solution 1: Prepare a more dilute stock solution of ML10302 hydrochloride in DMSO. This will require a larger volume of the stock to be added to your final formulation, but will result in a lower final DMSO concentration, which can help maintain solubility.
-
Solution 2: Incorporate a surfactant, such as Tween 80, into your vehicle formulation. Tween 80 can help to create a stable microemulsion and prevent precipitation. A common starting point is a final concentration of 1-5% Tween 80.
-
Solution 3: Prepare the final formulation by slowly adding the ML10302 hydrochloride stock solution to the aqueous component while vortexing or sonicating to aid in dispersion.
-
Q3: I am not observing the expected pro-kinetic or cognitive-enhancing effects of ML10302 hydrochloride in my animal model. Could the vehicle be interfering?
A: Yes, the vehicle can interfere with the pharmacological activity of your compound.
Possible Causes and Solutions:
-
Vehicle-Induced Opposing Effects: Some vehicles can have biological effects that counteract the expected action of ML10302 hydrochloride. For example, high concentrations of some solvents may induce sedative effects, which could mask cognitive enhancement.[4][8]
-
Solution: Thoroughly research the known effects of your chosen vehicle components. If possible, select a vehicle with minimal known biological activity in the context of your experimental endpoints. Always run a vehicle-only control group to assess any baseline effects.
-
-
Poor Bioavailability: An inappropriate vehicle can lead to poor absorption and distribution of ML10302 hydrochloride, resulting in a lack of efficacy.
-
Solution: Ensure your vehicle is optimized for the chosen route of administration. For subcutaneous injection, the formulation should be well-tolerated and allow for efficient absorption into the systemic circulation. It may be necessary to conduct pilot pharmacokinetic studies with different vehicle formulations to determine which provides the best bioavailability.
-
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for ML10302 hydrochloride experiments?
A: A vehicle control is a formulation that contains all the components of the experimental treatment except for the active pharmaceutical ingredient (API), in this case, ML10302 hydrochloride. It is administered to a control group of animals or applied to control wells in an in vitro assay. The vehicle control is critical for distinguishing the physiological effects of ML10302 hydrochloride from those of the solvents and excipients used to deliver it. Without a proper vehicle control, any observed biological responses could be incorrectly attributed to the compound when they are, in fact, a result of the vehicle itself.
Q2: What is a common vehicle formulation for subcutaneous administration of ML10302 hydrochloride in mice?
A: While a specific, universally accepted vehicle for ML10302 hydrochloride for subcutaneous injection is not explicitly detailed in the literature, a common approach for compounds with similar solubility profiles (soluble in DMSO, poorly soluble in water) is to first dissolve the compound in a minimal amount of DMSO and then dilute this stock in a suitable aqueous carrier, often containing a surfactant.
A recommended starting formulation to test would be:
-
5-10% DMSO
-
1-5% Tween 80
-
85-94% Saline or PBS
Important Note: It is crucial to perform a pilot study to determine the optimal and best-tolerated formulation for your specific experimental conditions.
Q3: What are the key signaling pathways activated by ML10302 hydrochloride?
A: ML10302 hydrochloride is a potent and selective 5-HT4 receptor agonist.[9] The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Its activation primarily leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to downstream cellular effects. In the gastrointestinal tract, this signaling pathway ultimately enhances cholinergic and tachykininergic neurotransmission, promoting gut motility.[10]
Q4: How can I prepare a vehicle control solution for my ML10302 hydrochloride experiment?
A: The vehicle control solution should be prepared in the exact same manner as your ML10302 hydrochloride formulation, but without the addition of the compound.
Example Protocol for a 10% DMSO, 5% Tween 80 in Saline Vehicle:
-
To prepare 10 ml of the vehicle, combine 1.0 ml of sterile DMSO and 0.5 ml of sterile Tween 80 in a sterile conical tube.
-
Vortex the mixture thoroughly to ensure the DMSO and Tween 80 are well-mixed.
-
Add 8.5 ml of sterile saline to the tube.
-
Vortex again until the solution is clear and homogenous.
-
Sterile filter the final vehicle solution through a 0.22 µm filter before use.
When preparing your ML10302 hydrochloride solution, you would first dissolve the compound in the 1.0 ml of DMSO before adding the Tween 80 and saline.
Data Presentation
Table 1: Potential Biological Effects of Common Vehicle Components in Mice
| Vehicle Component | Route of Administration | Observed Effects | Concentration |
| DMSO | Intraperitoneal (IP) | Decreased locomotor activity | 32% and 64%[8][11] |
| IP | Significant motor impairment | 100%[4] | |
| Oral | Improved physical parameters in M. tuberculosis infected mice | 10%[12] | |
| Tween 80 | IP | Decreased locomotor activity | 32%[8][11] |
| IP & Oral | Mild to moderate CNS depression, ataxia, potentiation of pentobarbital (B6593769) sleeping time | > 1 ml/kg[6] | |
| Ethanol | IP | Increased locomotor activity | 16%[8][11] |
| IP | Decreased locomotor activity | 32%[8][11] |
Experimental Protocols
Protocol: Preparation and Validation of a Vehicle for Subcutaneous Administration of ML10302 Hydrochloride
1. Objective: To prepare a vehicle for ML10302 hydrochloride and validate its solubility and tolerability for subcutaneous administration in mice.
2. Materials:
-
ML10302 hydrochloride
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
0.22 µm sterile syringe filters
3. Vehicle Preparation (Example: 10% DMSO, 2% Tween 80 in Saline):
-
Calculate the required volumes of each component based on the final desired volume. For 1 ml: 100 µl DMSO, 20 µl Tween 80, 880 µl Saline.
-
In a sterile tube, add the calculated amount of ML10302 hydrochloride to the DMSO to create a stock solution. Vortex until fully dissolved.
-
Add the Tween 80 to the DMSO/ML10302 hydrochloride solution and vortex thoroughly.
-
Slowly add the saline to the mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If necessary, sonicate for a few minutes to aid dissolution.
-
Prepare the vehicle control by following the same steps but omitting the ML10302 hydrochloride.
-
Sterile filter both the drug formulation and the vehicle control through a 0.22 µm filter before administration.
4. Pilot Solubility and Stability Study:
-
Prepare the ML10302 hydrochloride formulation at the desired concentration.
-
Visually inspect for precipitation immediately after preparation and after storing at room temperature and 4°C for the planned duration of the experiment.
-
If precipitation occurs, the formulation is not suitable and the vehicle composition should be adjusted (e.g., by increasing the percentage of DMSO or Tween 80, or by decreasing the final concentration of ML10302 hydrochloride).
5. In Vivo Tolerability Study:
-
Select a small cohort of mice (n=3-5) from the same strain, sex, and age as your main study.
-
Administer the vehicle control subcutaneously at the same volume that will be used in the main experiment.
-
Closely monitor the animals for at least 48 hours for any adverse effects, including:
-
Changes in body weight
-
Changes in food and water intake
-
Signs of pain or distress (e.g., hunched posture, piloerection)
-
Skin irritation, inflammation, or necrosis at the injection site
-
-
If any significant adverse effects are observed, the vehicle is not well-tolerated and should be reformulated (e.g., by reducing the concentration of DMSO or Tween 80).
Mandatory Visualization
Caption: 5-HT4 Receptor Signaling Pathway Activated by ML10302.
Caption: ML10302's Influence on Gut Motility Pathways.
Caption: Workflow for Vehicle Preparation and Validation.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
ensuring consistent ML 10302 hydrochloride stock solution preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the consistent preparation of ML 10302 hydrochloride stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the 5-HT₄ receptor.[1] Its mechanism of action involves binding to and activating 5-HT₄ receptors, which are G-protein coupled receptors. This activation can stimulate various downstream signaling pathways. It has been shown to increase the levels of soluble amyloid precursor protein α (sAPPα) in the cortex and hippocampus in animal models.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3]
Q3: What is the recommended storage condition for this compound powder and its stock solution?
-
Solid Powder: The solid powder form of this compound is stable for at least two years when stored at -20°C.[2] One supplier suggests a shelf life of 1095 days. Some datasheets recommend desiccating at room temperature for the solid form.
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. One supplier specifies that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[4] Another source indicates that solutions in a solvent can be stored at -80°C for up to one year.[5]
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative information for this compound.
Table 1: Physicochemical and Binding Properties
| Property | Value | Reference |
| Molecular Weight | 349.25 g/mol | [2][3] |
| Molecular Formula | C₁₅H₂₁ClN₂O₃・HCl | |
| Purity | ≥98% (HPLC) | [2] |
| EC₅₀ (5-HT₄ receptor) | 4 nM | [1][2] |
| Kᵢ (5-HT₄ receptor) | 1.07 nM | [2][4] |
| Kᵢ (5-HT₃ receptor) | 730 nM |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Reference |
| Solubility | ||
| DMSO | Up to 50 mM | [3] |
| Ethanol | Up to 20 mM | [3] |
| Storage Conditions | ||
| Solid Powder | -20°C (≥ 2 years stability) | [2] |
| Stock Solution (-20°C) | Up to 1 month | [4] |
| Stock Solution (-80°C) | Up to 6 months - 1 year | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.49 mg of the compound (Molecular Weight = 349.25 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder. For 3.49 mg, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming of the tube to 37°C and brief sonication in an ultrasonic bath can aid in dissolution.[3]
-
-
Aliquotting and Storage:
-
Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Troubleshooting Guide
Issue 1: The compound does not fully dissolve in the solvent.
-
Possible Cause: The concentration may be too high, or the dissolution process may be incomplete.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limit (e.g., 50 mM in DMSO).[3]
-
Enhance Dissolution:
-
Prepare a More Dilute Stock: If the compound still does not dissolve, prepare a more dilute stock solution and adjust the volume used in your experiments accordingly.
-
Issue 2: The stock solution appears cloudy or has visible precipitates after storage.
-
Possible Cause: The compound may have precipitated out of solution during storage, especially after a freeze-thaw cycle.
-
Troubleshooting Steps:
-
Re-dissolve: Before use, allow the aliquot to thaw completely at room temperature. Vortex the solution thoroughly to ensure any precipitate is redissolved.
-
Gentle Warming: If vortexing is insufficient, gently warm the solution to 37°C and vortex again.
-
Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots to minimize the number of times the stock solution is frozen and thawed.
-
Issue 3: Inconsistent experimental results using the same stock solution.
-
Possible Cause: This could be due to degradation of the compound, inaccurate pipetting, or improper storage.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: If you suspect the stock solution has degraded, prepare a fresh stock solution from the solid powder.
-
Verify Pipettes: Ensure your micropipettes are properly calibrated.
-
Confirm Storage Conditions: Double-check that the stock solution has been stored at the correct temperature and protected from light.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
References
Validation & Comparative
A Researcher's Guide to Validating 5-HT4 Receptor Activation: A Comparative Analysis of ML10302 Hydrochloride and Other Key Agonists
For researchers and professionals in drug development, the precise validation of compound activity at a specific receptor is paramount. This guide provides an objective comparison of ML10302 hydrochloride, a potent 5-hydroxytryptamine receptor 4 (5-HT4R) agonist, with other notable alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental processes to ensure a comprehensive understanding.
Introduction to 5-HT4 Receptor Activation
The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This pathway is crucial for regulating various physiological functions, including gastrointestinal motility and cognitive processes.[2][3] Consequently, 5-HT4R agonists are a significant area of research for conditions like chronic constipation and gastroparesis.[4][5][6][7]
ML10302 hydrochloride has been identified as a potent and selective 5-HT4 receptor partial agonist.[8] Validating its activity and comparing its performance against other agonists is essential for defining its therapeutic potential.
Comparative Analysis of 5-HT4 Receptor Agonists
The efficacy, potency, and selectivity of a receptor agonist are critical parameters for its evaluation. The following table summarizes these quantitative metrics for ML10302 hydrochloride and several alternative 5-HT4R agonists.
| Compound | Type | Potency (EC50/pEC50) | Binding Affinity (Ki/pKi) | Selectivity Highlights |
| ML10302 hydrochloride | Partial Agonist | EC50: 4 nM[8][9][10] | Ki: 1.07 nM[3][11][12] | >680-fold selective for 5-HT4 over 5-HT3 receptors.[8][9][13] |
| Prucalopride | Full Agonist | - | pKi: 8.6 (h5-HT4a), 8.1 (h5-HT4b)[5][14] | High affinity and selectivity for 5-HT4 receptors.[5][7][15] |
| Velusetrag (TD-5108) | Full Agonist | pEC50: 8.3 (cAMP assay)[16] | pKi: 7.7[16] | No significant affinity (Ki >10 µM) for 5-HT2A and 5-HT2B receptors.[16] |
| Cisapride | Full Agonist | EC50: 140 nM[17][18] | - | Non-selective; potent hERG blocker (IC50: 9.4 nM).[17][18] Withdrawn from many markets due to cardiac side effects.[6] |
| BIMU-8 | Full Agonist | EC50: 18 nM (wild type 5-HT4)[11] | - | Selective 5-HT4 agonist; also shows affinity for σ2 receptors.[19] |
Experimental Protocols for Receptor Activation Validation
Accurate validation of 5-HT4 receptor activation relies on standardized and robust experimental methodologies. Below are detailed protocols for two fundamental assays.
1. Radioligand Binding Assay (To Determine Affinity - Ki)
This assay quantifies the affinity of a test compound for the 5-HT4 receptor by measuring its ability to displace a specific, radiolabeled antagonist.
-
Materials:
-
Cell membranes from cells expressing the 5-HT4 receptor (e.g., guinea pig striatum).[20]
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).[21]
-
Test Compound: ML10302 hydrochloride at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM GR113808).[21]
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
96-well plates and filtration apparatus.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of ML10302 hydrochloride.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-GR113808 (typically near its dissociation constant, Kd), and the varying concentrations of ML10302.
-
For non-specific binding wells, add the high concentration of unlabeled ligand instead of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (To Determine Potency - EC50)
This functional assay measures the ability of an agonist to stimulate the Gs-protein-coupled 5-HT4 receptor, leading to the production of the second messenger cAMP.
-
Materials:
-
HEK-293 cells stably transfected with the human 5-HT4 receptor.[16]
-
Test Compound: ML10302 hydrochloride at various concentrations.
-
Positive Control: Serotonin (5-HT).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.[21]
-
Cell culture medium and reagents.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[21]
-
384-well plates.
-
-
Protocol:
-
Plate the transfected HEK-293 cells in a 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of ML10302 hydrochloride and the positive control, 5-HT.
-
Aspirate the culture medium from the cells and replace it with stimulation buffer containing the PDE inhibitor.
-
Add the different concentrations of the test compound or control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP response against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response).
-
Visualizing Key Pathways and Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like ML10302 triggers a cascade of intracellular events. The canonical pathway involves Gs-protein activation, though alternative pathways have also been identified.
References
- 1. researchgate.net [researchgate.net]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Velusetrag - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Cisapride - Wikipedia [en.wikipedia.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ML 10302 hydrochloride | CAS 186826-17-5 | ML10302 | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | 186826-17-5 | MOLNOVA [molnova.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. BIMU8 - Wikipedia [en.wikipedia.org]
- 20. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Receptor Specificity of ML10302 Hydrochloride with a Focus on the 5-HT3 Receptor
Introduction
This guide provides a comparative analysis of ML10302 hydrochloride's binding affinity, with a specific focus on the 5-hydroxytryptamine type 3 (5-HT3) receptor. It is critical for researchers, scientists, and drug development professionals to understand that ML10302 hydrochloride is not a 5-HT3 receptor antagonist. Instead, it is a potent and selective partial agonist for the 5-HT4 receptor. This guide will objectively compare the low binding affinity of ML10302 for the 5-HT3 receptor against the high affinity of established 5-HT3 receptor antagonists. This comparison serves to highlight the compound's significant selectivity for the 5-HT4 receptor and its corresponding lack of specificity for the 5-HT3 receptor, providing a clear perspective on its pharmacological profile.
Quantitative Data Presentation: Receptor Binding Affinity
The binding affinity of a compound for a receptor is a critical measure of its potency and potential for interaction. This affinity is commonly expressed by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for ML10302 hydrochloride against both 5-HT4 and 5-HT3 receptors and compares its 5-HT3 receptor affinity with that of several well-established 5-HT3 antagonists.
| Compound | Primary Target | Ki (nM) for 5-HT3 Receptor | Ki (nM) for 5-HT4 Receptor | Selectivity (5-HT3 Ki / 5-HT4 Ki) |
| ML10302 hydrochloride | 5-HT4 Agonist | 730 | 1.07 | >680-fold for 5-HT4 |
| Ondansetron | 5-HT3 Antagonist | 0.47 - 6.16 | Low Affinity | High for 5-HT3 |
| Granisetron | 5-HT3 Antagonist | ~0.71 (pKi 9.15) | Low Affinity | High for 5-HT3 |
| Palonosetron | 5-HT3 Antagonist | 0.17 - 0.22 | Low Affinity | High for 5-HT3 |
| Ramosetron | 5-HT3 Antagonist | 0.091 | Low Affinity | High for 5-HT3 |
| Cilansetron | 5-HT3 Antagonist | 0.19 | 960 | ~5052-fold for 5-HT3 |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.
The data clearly demonstrates that ML10302 hydrochloride possesses a significantly weaker binding affinity for the 5-HT3 receptor (Ki = 730 nM) compared to its high affinity for the 5-HT4 receptor (Ki = 1.07 nM). In contrast, dedicated 5-HT3 antagonists like Palonosetron and Ramosetron exhibit sub-nanomolar affinities for the 5-HT3 receptor, making them thousands of times more potent at this target than ML10302.
Visualization of Receptor Selectivity
The following diagram illustrates the concept of receptor selectivity, comparing the binding profile of ML10302 with that of a specific 5-HT3 receptor antagonist.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., ML10302) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Objective
To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Materials
-
Receptor Source: Cell membrane preparations from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[1]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope, such as [³H]-Granisetron or [³H]-GR65630.[1][2]
-
Test Compound: ML10302 hydrochloride and known 5-HT3 antagonists.
-
Buffers:
-
Apparatus: 96-well plates, cell harvester for filtration, glass fiber filters (e.g., GF/B or GF/C), and a scintillation counter.[1][4]
Methodology
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT3A receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[1][3]
-
Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).[4]
-
-
Competitive Binding Assay:
-
Pre-treat glass fiber filters by soaking them in a solution like 0.3-0.5% polyethyleneimine (PEI) to minimize non-specific binding of the radioligand.[1][4]
-
In a 96-well plate, set up the assay conditions in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and the membrane suspension.[1]
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled 5-HT3 antagonist (e.g., 10 µM Granisetron), the radioligand, and the membrane suspension. This determines the amount of radioligand that binds to components other than the receptor.[1][3]
-
Competitive Binding: Add serial dilutions of the test compound, the radioligand, and the membrane suspension.[1]
-
-
Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[1][3][4]
-
-
Filtration and Quantification:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[1][4]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1][4]
-
Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.[1][3]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.
-
Use non-linear regression analysis (e.g., with GraphPad Prism software) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Visualization of Experimental Workflow
The following diagram outlines the key steps in the competitive radioligand binding assay used to determine receptor affinity.
Conclusion
Experimental data conclusively show that ML10302 hydrochloride is a highly selective ligand, demonstrating potent agonist activity at the 5-HT4 receptor and only a very weak affinity for the 5-HT3 receptor. Its Ki value for the 5-HT3 receptor is several orders of magnitude higher than those of clinically established 5-HT3 antagonists, confirming its lack of specificity for this target. This high degree of selectivity is a crucial characteristic, ensuring that its pharmacological effects are mediated primarily through the 5-HT4 receptor pathway. For researchers investigating 5-HT3 receptor antagonism, compounds such as Ondansetron, Granisetron, and Palonosetron are the appropriate tools, whereas ML10302 is a specific and valuable agent for studying 5-HT4 receptor-mediated signaling and function.
References
Unveiling the Blockade: A Comparative Guide to 5-HT4 Antagonists in Counteracting ML10302 Hydrochloride Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the use of 5-HT4 antagonists to block the effects of ML10302 hydrochloride, a potent 5-HT4 receptor agonist. This document synthesizes available experimental data to illuminate the antagonistic relationship and its implications for research and development.
ML10302 hydrochloride is a powerful and selective agonist for the 5-HT4 receptor, demonstrating significant prokinetic effects on gastrointestinal motility.[1] Its mechanism of action primarily involves the stimulation of cholinergic pathways, leading to increased gut motility.[2] Understanding how to effectively and selectively block these effects is crucial for dissecting its physiological roles and for the development of targeted therapeutics. This guide explores the use of 5-HT4 antagonists as the primary tool for this purpose.
Mechanism of Action: Competitive Inhibition at the 5-HT4 Receptor
5-HT4 receptor antagonists function through a mechanism of competitive inhibition. They bind to the same site on the 5-HT4 receptor as agonists like ML10302 but do not activate the receptor. This occupation of the binding site prevents the agonist from binding and initiating the downstream signaling cascade, effectively blocking its physiological effects.[3]
Comparative Efficacy of 5-HT4 Antagonists
While direct experimental data on the blockade of ML10302 hydrochloride by specific 5-HT4 antagonists is limited in the public domain, the efficacy of these antagonists has been well-characterized against other potent 5-HT4 agonists, such as serotonin (B10506) (5-HT), zacopride, and BIMU 1. The affinity of an antagonist for the receptor is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
Below is a summary of the potency of various selective 5-HT4 antagonists against different 5-HT4 agonists in guinea-pig colon preparations. This data provides a strong indication of their potential efficacy in blocking the effects of ML10302.
| 5-HT4 Antagonist | Agonist | Apparent pA2 Value | Reference Tissue |
| GR 113808 | 5-HT | 9.2 | Guinea-pig ascending colon |
| GR 113808 | 5-methoxytryptamine | 9.7 | Guinea-pig ascending colon |
| GR 113808 | R,S-zacopride | 9.2 | Guinea-pig ascending colon |
| SB 204070 | 5-HT | 10.8 ± 0.1 | Guinea-pig distal colon |
Signaling Pathways and Experimental Workflow
The interaction between ML10302 hydrochloride and a 5-HT4 antagonist can be visualized through the following signaling pathway and a typical experimental workflow for its investigation.
Figure 1: Signaling pathway of ML10302 and its blockade by a 5-HT4 antagonist.
Figure 2: Workflow for assessing 5-HT4 antagonist effects on ML10302-induced responses.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antagonistic effects of 5-HT4 antagonists on agonist-induced responses.
In Vitro Smooth Muscle Contraction Assay
This assay is fundamental for quantifying the potency of antagonists.
Objective: To determine the pA2 value of a 5-HT4 antagonist against ML10302-induced smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., guinea-pig ileum or colon longitudinal muscle with myenteric plexus).
-
Organ bath with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic or isometric force transducer and recording system.
-
ML10302 hydrochloride stock solution.
-
5-HT4 antagonist stock solution (e.g., GR 113808, SB 204070).
Procedure:
-
Mount the tissue preparation in the organ bath under a resting tension (e.g., 1g).
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Control Curve: Generate a cumulative concentration-response curve for ML10302 by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Wash the tissue extensively to allow it to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of the 5-HT4 antagonist to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Test Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for ML10302.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. Calculate the dose ratio for each antagonist concentration and construct a Schild plot to determine the pA2 value.[4][5]
In Vivo Gastrointestinal Motility Studies
These studies assess the functional antagonism in a whole-animal model.
Objective: To evaluate the ability of a 5-HT4 antagonist to block the prokinetic effects of ML10302 in vivo.
Animal Model:
-
Conscious dogs or rodents chronically instrumented with strain-gauge force transducers or electrodes to monitor intestinal motor activity.[2]
Procedure:
-
After a fasting period, record baseline gastrointestinal motor activity.
-
Administer the 5-HT4 antagonist or vehicle intravenously or orally.
-
After a suitable pre-treatment period, administer ML10302 hydrochloride intravenously.
-
Continuously record the intestinal spike activity and mechanical contractions for a defined period post-administration.
-
Data Analysis: Quantify parameters such as the motility index (area under the curve of contractile activity) and the frequency and propagation of myoelectrical events. Compare these parameters between the vehicle-treated and antagonist-treated groups to determine the extent of blockade.[2]
Conclusion
While direct experimental evidence for the blockade of ML10302 hydrochloride by specific 5-HT4 antagonists requires further investigation, the well-established mechanism of competitive antagonism and the high potency of antagonists like GR 113808 and SB 204070 against other 5-HT4 agonists provide a strong basis for their use in modulating ML10302's effects. The experimental protocols outlined in this guide offer a robust framework for conducting such comparative studies, which are essential for advancing our understanding of 5-HT4 receptor pharmacology and for the development of novel therapeutics targeting this system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the On-Target and Off-Target Activity of ML 10302 Hydrochloride
For researchers and drug development professionals, understanding the complete activity profile of a pharmacological agent is paramount. This guide provides a detailed comparison of ML 10302 hydrochloride, a potent 5-HT4 receptor agonist, with other key alternatives. We will delve into its on-target efficacy and off-target interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action and experimental evaluation.
On-Target Activity: A Potent 5-HT4 Receptor Agonist
This compound is recognized for its high affinity and potency as a partial agonist at the serotonin (B10506) 5-HT4 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in various physiological processes, including gastrointestinal motility and cognitive functions.
The on-target activity of this compound is characterized by a low nanomolar affinity (Ki) and effective concentration (EC50), indicating its potency in activating the 5-HT4 receptor.
Off-Target Activity: A Profile of High Selectivity
A crucial aspect of any therapeutic candidate is its selectivity, as off-target interactions can lead to undesirable side effects. This compound demonstrates a high degree of selectivity for the 5-HT4 receptor over the 5-HT3 receptor.[1] The more than 680-fold selectivity is a key feature that distinguishes it from some earlier, less selective 5-HT receptor agonists.[1]
Comparative Analysis with Alternative 5-HT4 Receptor Agonists
To provide a comprehensive understanding of this compound's pharmacological profile, it is essential to compare it with other 5-HT4 receptor agonists. This includes older, less selective compounds like Cisapride and Tegaserod, as well as newer, more selective agents such as Prucalopride and Velusetrag.
Table 1: On-Target Activity of 5-HT4 Receptor Agonists
| Compound | 5-HT4 Receptor Affinity (Ki) | 5-HT4 Receptor Potency (EC50) |
| This compound | 1.07 nM | 4 nM [1] |
| Prucalopride | pKi = 8.6 (5-HT4a), 8.1 (5-HT4b)[2] | - |
| Velusetrag | pKi = 7.7[2] | pEC50 = 8.3 |
| Cisapride | - | 140 nM[2] |
| Tegaserod | pKi = 8.4 (human 5-HT4(c)) | pEC50 = 8.6 (human 5-HT4(c)) |
Table 2: Off-Target Activity of 5-HT4 Receptor Agonists
| Compound | Off-Target | Affinity (Ki/IC50) | Selectivity (Fold) |
| This compound | 5-HT3 Receptor | 730 nM (Ki) | >680-fold vs 5-HT3 |
| Prucalopride | 5-HT2B Receptor | Ki = 2,200 nM[2] | High |
| Dopamine D2 Receptor | Ki > 10,000 nM[2] | High | |
| Velusetrag | 5-HT1A, 1B, 1D, 2A, 2B, 3 Receptors | >500-fold selective over other 5-HT receptors[2] | High |
| hERG Channel | No significant affinity | High | |
| Naronapride | Dopamine D2 Receptor | D2 Antagonist[2] | Dual-action |
| Cisapride | hERG Channel | IC50 = 6.5 - 44.5 nM | Low |
| 5-HT3 Receptor | Agonist[2] | Low | |
| Tegaserod | 5-HT2B Receptor | pKi = 8.4 | Low |
| 5-HT2A Receptor | pKi = 7.5 | Low | |
| 5-HT2C Receptor | pKi = 7.0 | Low |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the 5-HT4 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the 5-HT4 receptor (e.g., [3H]GR113808), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled 5-HT4 antagonist).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for EC50 Determination
Objective: To determine the functional potency (EC50) of a test compound in activating the 5-HT4 receptor.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples from the standard curve.
-
Plot the cAMP concentration against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Conclusion
This compound stands out as a potent and highly selective 5-HT4 receptor agonist. Its favorable on-target activity, coupled with a significantly lower affinity for the 5-HT3 receptor, suggests a promising therapeutic profile. When compared to older, less selective agents, this compound and other newer agonists like Prucalopride and Velusetrag offer a clear advantage in terms of reduced potential for off-target side effects. The choice of a specific 5-HT4 agonist for research or therapeutic development will depend on the desired balance of potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for making such informed decisions.
References
Comparative Analysis of ML 10302 Hydrochloride and Alternative 5-HT4 Receptor Agonists: A Dose-Response Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML 10302 hydrochloride, a potent and selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, with other relevant compounds. The information presented herein is intended to assist researchers in designing and interpreting dose-response experiments for the evaluation of novel 5-HT4 receptor agonists.
Quantitative Comparison of 5-HT4 Receptor Agonists
The following table summarizes the key potency and binding affinity data for this compound and two alternative 5-HT4 receptor agonists, Prucalopride (B966) and Velusetrag. This data is essential for comparing the relative efficacy and selectivity of these compounds.
| Compound | EC50 (nM) | pEC50 | Ki (nM) | pKi | Receptor Selectivity |
| This compound | 4[1][2] | 8.4 | 1.07[3][4] | 8.97 | >680-fold selectivity over 5-HT3 receptor[1][2] |
| Prucalopride | 12.6 | 7.9 | 2.5 | 8.6 | High selectivity for 5-HT4 receptor |
| Velusetrag (TD-5108) | 0.5[1] | 9.3 | 20 | 7.7 | No affinity (Ki >10 μM) for 5-HT2A and 5-HT2B receptors[1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to its characterization, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical workflow for dose-response curve analysis.
Detailed Experimental Protocol: Cell-Based cAMP Assay for 5-HT4 Receptor Agonists
This protocol outlines a standard method for determining the dose-response curve of a 5-HT4 receptor agonist by measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation in a cell-based assay.
1. Materials and Reagents:
-
Cell Line: A stable cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (if applicable).
-
Test Compounds: this compound and other 5-HT4 receptor agonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
-
Multi-well Plates: 96-well or 384-well white, opaque tissue culture plates suitable for the chosen detection method.
2. Experimental Procedure:
-
Cell Culture and Seeding:
-
Maintain the 5-HT4 receptor-expressing cells in a humidified incubator at 37°C and 5% CO2.
-
The day before the assay, harvest the cells and seed them into the multi-well plates at a predetermined optimal density. Allow the cells to attach and form a monolayer overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the test agonist in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in the stimulation buffer to create a range of concentrations. It is recommended to use a logarithmic or half-log dilution series to cover a wide range of concentrations (e.g., from 1 pM to 10 µM). Include a vehicle control (stimulation buffer with the same final concentration of the solvent).
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cell plates.
-
Wash the cells once with the assay buffer.
-
Add the prepared agonist dilutions to the respective wells.
-
Incubate the plates at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
3. Data Analysis:
-
Normalize the raw data to the vehicle control.
-
Plot the normalized response as a function of the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
From the fitted curve, determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
This comprehensive guide provides a framework for the comparative analysis of this compound and other 5-HT4 receptor agonists. By following the outlined protocols and utilizing the provided data, researchers can effectively evaluate the potency and efficacy of novel compounds targeting the 5-HT4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different doses of prucalopride in treating chronic idiopathic constipation: a meta-analysis and Bayesian analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ML10302 Hydrochloride Efficacy: A Comparative Guide with Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML10302 hydrochloride, a potent and selective 5-HT₄ receptor agonist, with other alternatives. We delve into the critical role of genetic knockout models in unequivocally confirming the on-target efficacy of this class of compounds and provide detailed experimental protocols to support your research.
ML10302 hydrochloride has emerged as a significant tool in neuroscience and gastrointestinal research. It is a potent and selective partial agonist for the 5-HT₄ receptor, with a reported EC₅₀ of 4 nM and over 680-fold selectivity against the 5-HT₃ receptor.[1][2] Its prokinetic effects in the gastrointestinal tract and its potential role in neurological disorders, including Alzheimer's disease, are of particular interest.[2][3] One of its noted effects is the induction of soluble amyloid precursor protein alpha (sAPPα) production in the cortex of mice.[4]
The Imperative of Genetic Knockouts for Target Validation
While high binding affinity and selectivity are strong indicators of a compound's mechanism of action, the gold standard for confirming that its biological effects are mediated through its intended target is the use of genetic knockout models. In this context, a 5-HT₄ receptor knockout (KO) mouse model is an invaluable tool. The fundamental principle is that a specific 5-HT₄ receptor agonist should elicit a biological response in wild-type (WT) animals that is absent in their 5-HT₄ KO littermates. Any residual effect observed in the KO mice would suggest off-target activity.
Comparative Analysis of 5-HT₄ Receptor Agonists
The following table summarizes the key characteristics of ML10302 hydrochloride and other notable 5-HT₄ receptor agonists.
| Compound | Receptor Binding Affinity (Kᵢ) | Functional Potency (EC₅₀) | Key Differentiating Features |
| ML10302 hydrochloride | 1.07 nM (5-HT₄)[3][4] | 4 nM[1][2] | High potency and selectivity. Shown to increase sAPPα levels in the brain.[4] |
| Prucalopride (B966) | High affinity | ~26 nM | High selectivity. Approved for the treatment of chronic constipation.[7][8] |
| Cisapride (B12094) | High affinity | 140 nM | Non-selective, with affinity for other receptors (e.g., hERG K+ channel), leading to cardiovascular side effects.[9][10][11] |
| Tegaserod | Moderate affinity | ~100 nM | Partial agonist. Also withdrawn from the market in some regions due to cardiovascular concerns.[9] |
| BIMU-8 | High affinity | Not readily available | Used in research to investigate central cholinergic effects and antinociception.[12][13] |
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuated Response to Stress and Novelty and Hypersensitivity to Seizures in 5-HT4 Receptor Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
- 4. DSpace [scholarworks.uvm.edu]
- 5. Protective actions of a luminally acting 5-HT4 receptor agonist in mouse models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT4 Receptor Agonist Prucalopride Stimulates Mucosal Growth and Enhances Carbohydrate Absorption in the Ileum of the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of cisapride and prucalopride on human 5-HT4 receptors in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central cholinergic antinociception induced by 5HT4 agonists: BIMU 1 and BIMU 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT4 receptor modulation of acetylcholine outflow in guinea pig brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ML 10302 Hydrochloride and Tegaserod for 5-HT4 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two significant 5-HT4 receptor agonists: ML 10302 hydrochloride and tegaserod (B130379). The information presented is intended to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds, supported by experimental data and detailed methodologies.
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gastrointestinal motility. The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key target for therapeutic intervention in motility disorders. Activation of this receptor stimulates the peristaltic reflex and intestinal secretion. This compound is a potent and selective 5-HT4 receptor agonist, while tegaserod is a partial agonist at the 5-HT4 receptor, also exhibiting affinity for other serotonin receptor subtypes. This guide offers a side-by-side comparison of their in vitro and in vivo pharmacological properties.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Assay Type | Cell Line | Ki (nM) | pKi | EC50 (nM) | pEC50 | Reference |
| This compound | 5-HT4 | Binding | - | 1.07 | - | 4 | - | [1][2] |
| 5-HT3 | Binding | - | 782 | - | - | - | [2] | |
| Tegaserod | 5-HT4 | Binding | HEK-293 | - | 8.4 | - | 8.6 | [3] |
| 5-HT2B | Binding | HEK-293 | - | 8.4 | - | - | [3] | |
| 5-HT2A | Binding | CHO-K1 | - | 7.5 | - | - | [3] | |
| 5-HT2C | Binding | CHO-K1 | - | 7.0 | - | - | [3] | |
| 5-HT1 | Binding | - | Moderate Affinity | - | - | - | [4] |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. Ki (inhibition constant) and pKi (-logKi) are measures of binding affinity. EC50 (half-maximal effective concentration) and pEC50 (-logEC50) are measures of functional potency.
Table 2: In Vivo Prokinetic Effects in Canine Models
| Compound | Dose | Route of Administration | Effect | Reference |
| This compound | 35 µg/kg | Intravenous | Stimulated spike activity and increased propagated myoelectrical events in the small bowel and colon. | [1] |
| Tegaserod | 0.03 - 0.3 mg/kg | Intravenous | Accelerated colonic transit. | |
| 3 - 6 mg/kg | Oral | Normalized intestinal transit in opioid-induced bowel dysfunction. |
Experimental Protocols
In Vitro Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT4 receptor.
Materials:
-
Cell membranes from CHO or HEK-293 cells stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test compounds: this compound and tegaserod.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane pellets on ice. Homogenize in 20 volumes of cold lysis buffer. Centrifuge at 1,000 x g for 5 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled 5-HT4 ligand (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [3H]-GR113808 at a final concentration close to its Kd.
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay (Representative Protocol)
This protocol measures the ability of 5-HT4 receptor agonists to stimulate the production of cyclic AMP (cAMP), a second messenger, in cells expressing the receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test compounds: this compound and tegaserod.
-
Forskolin (B1673556) (as a positive control).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white, opaque microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Preparation: Culture HEK-293 cells expressing the 5-HT4 receptor to ~80-90% confluency. Harvest the cells and resuspend them in assay buffer to the desired concentration.
-
Assay Setup: In a 384-well plate, add:
-
5 µL of cell suspension to each well.
-
5 µL of various concentrations of the test compound or forskolin (positive control) or buffer (basal control) prepared in stimulation buffer.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions. This typically involves cell lysis and the addition of reagents that generate a detectable signal (e.g., fluorescence or luminescence) that is inversely proportional to the amount of cAMP produced.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data to cAMP concentrations. Plot the concentration-response curves for each test compound and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
In Vivo Intestinal Motility Assay in Conscious Dogs (Representative Protocol)
This protocol describes a method to assess the prokinetic effects of test compounds on gastrointestinal motility in conscious dogs.
Materials:
-
Adult beagle dogs.
-
Surgically implanted strain-gauge force transducers on the serosal surfaces of the gastric antrum, small intestine, and colon.
-
Data acquisition system to record myoelectrical and mechanical activity.
-
Test compounds: this compound and tegaserod.
-
Vehicle control (e.g., saline).
Procedure:
-
Animal Preparation and Surgical Instrumentation: Healthy adult beagle dogs are fasted overnight with free access to water. Under general anesthesia and sterile surgical conditions, strain-gauge force transducers are sutured to the serosal surface of the gastrointestinal tract at various locations (e.g., gastric antrum, duodenum, jejunum, ileum, and colon) to record circular muscle contractions. The leads from the transducers are run subcutaneously to the subscapular region and exteriorized. A recovery period of at least two weeks is allowed before any experiments.
-
Experimental Procedure: On the day of the experiment, the fasted, conscious dogs are placed in a comfortable sling. The transducer leads are connected to the recording system. A baseline recording of gastrointestinal motor activity is obtained for at least one full cycle of the migrating motor complex (MMC).
-
Drug Administration: The test compound (this compound or tegaserod) or vehicle is administered intravenously or orally at the desired doses.
-
Data Recording: Gastrointestinal motility is continuously recorded for a predefined period (e.g., 2-4 hours) after drug administration.
-
Data Analysis: The recorded data is analyzed to quantify changes in motility parameters, such as the motility index (area under the curve of contractile activity), frequency and amplitude of contractions, and the propagation of contractile waves. The effects of the test compounds are compared to the baseline and vehicle control.
Mandatory Visualization
Caption: Signaling pathway of 5-HT4 receptor activation.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship for the comparative study.
Conclusion
This comparative guide provides a summary of the available data for this compound and tegaserod. This compound appears to be a more potent and selective 5-HT4 receptor agonist compared to tegaserod, which exhibits a broader receptor binding profile. Both compounds have demonstrated prokinetic effects in vivo. The provided experimental protocols offer a foundation for designing and conducting further comparative studies. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their research when interpreting these findings.
References
- 1. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism by SB 204070 of 5-HT-evoked contractions in the dog stomach: an in-vivo model of 5-HT4 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
A Side-by-Side Analysis of ML 10302 Hydrochloride with Novel 5-HT4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the 5-HT4 receptor agonist ML 10302 hydrochloride with a selection of novel, next-generation 5-HT4 agonists. The objective of this document is to present a clear, side-by-side analysis of their performance based on available experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Introduction to 5-HT4 Receptor Agonists
The 5-hydroxytryptamine-4 (5-HT4) receptor, a Gs-protein coupled receptor, is a key therapeutic target for gastrointestinal motility disorders such as chronic constipation and gastroparesis.[1] Activation of this receptor initiates a signaling cascade that primarily leads to the release of acetylcholine, a neurotransmitter that promotes gut motility. While older 5-HT4 agonists have demonstrated clinical efficacy, concerns regarding their cardiovascular safety, often due to off-target effects, have spurred the development of more selective agents.[1] This guide focuses on the pharmacological profile of this compound in comparison to newer, highly selective 5-HT4 agonists including prucalopride (B966), velusetrag, naronapride, and YH12852.
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters for this compound and a panel of novel 5-HT4 agonists. This data provides a quantitative basis for comparing their binding affinity, functional potency, and selectivity.
Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity (vs. 5-HT) |
| This compound | 1.07[2] | 4.0[3] | Partial Agonist |
| Prucalopride | 2.5[4] | 13.0[4] | Full Agonist[5] |
| Velusetrag (TD-5108) | N/A | N/A | High Intrinsic Activity[5] |
| Naronapride | N/A | N/A | N/A |
| YH12852 | 0.47[4] | 4.2[4] | Full Agonist[4] |
N/A: Data not available in the reviewed literature under directly comparable conditions.
Table 2: Selectivity Profile of Novel 5-HT4 Agonists
| Compound | 5-HT4 Selectivity | Off-Target Interactions of Note |
| This compound | >680-fold vs. 5-HT3 | Data on a broad panel of receptors is limited. |
| Prucalopride | High | Minimal affinity for other 5-HT receptors and the hERG channel.[6] |
| Velusetrag (TD-5108) | >500-fold vs. other 5-HT receptors | Low micromolar affinity for muscarinic receptors.[2] |
| Naronapride | High | Dual 5-HT4 agonist and dopamine (B1211576) D2 antagonist activity.[2] |
| YH12852 | High | High selectivity over a wide range of other receptors and ion channels.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of 5-HT4 receptor agonists and a typical experimental workflow for their evaluation.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT4 Agonist Evaluation.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific laboratory conditions.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
Radioligand (e.g., [3H]GR113808).
-
Test compounds (this compound and novel agonists).
-
Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT4 antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT4 receptor.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Test Compound: Assay buffer, membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
Objective: To measure the functional potency (EC50) and intrinsic activity of a test compound by quantifying the agonist-induced production of cyclic AMP (cAMP).
Materials:
-
Cells stably expressing the human 5-HT4 receptor.
-
Test compounds (this compound and novel agonists).
-
5-HT (as a reference full agonist).
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add serial dilutions of the test compounds or 5-HT prepared in stimulation buffer.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. The intrinsic activity is calculated as the maximal response of the test compound as a percentage of the maximal response of 5-HT.
Conclusion
This guide provides a comparative overview of this compound and several novel 5-HT4 agonists based on currently available data. The newer generation of 5-HT4 agonists, such as prucalopride and YH12852, generally exhibit high affinity, potency, and, crucially, a high degree of selectivity for the 5-HT4 receptor, which is a key factor in mitigating the risk of off-target side effects. While ML 10302 demonstrates potent 5-HT4 agonism, a more comprehensive selectivity profile against a broad range of receptors would be beneficial for a complete comparative assessment. The experimental protocols provided herein offer a foundation for researchers to conduct their own head-to-head comparisons to generate directly comparable datasets, which are essential for making informed decisions in the drug discovery and development process.
References
- 1. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intestinal motor stimulation by the 5-HT4 receptor agonist ML10302: differential involvement of tachykininergic pathways in the canine small bowel and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Comparative Performance of ML 10302 Hydrochloride and Alternative 5-HT4 Receptor Agonists Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML 10302 hydrochloride, a potent 5-HT4 receptor agonist, with other commercially available alternatives. The performance of these compounds is evaluated across different cancer cell lines, supported by experimental data from publicly available studies.
Comparative Efficacy of 5-HT4 Receptor Agonists in Cancer Cell Lines
The following table summarizes the observed effects of the 5-HT4 receptor agonists cisapride (B12094) and prucalopride (B966) on the proliferation and viability of different cancer cell lines. It is important to note that while this compound is a potent 5-HT4 agonist, the specific data for its effects in these particular cell lines are not available in the cited literature.
| Compound | Cell Line | Cell Type | Observed Effect | Effective Concentration |
| Cisapride | HT29 | Colon Adenocarcinoma | Pro-proliferative | 100 µM[1] |
| Prucalopride | SKOV3 | Ovarian Cancer | Anti-proliferative, induced apoptosis and autophagy | Not specified[2][3] |
| Prucalopride | OVCAR3 | Ovarian Cancer | Anti-proliferative | Not specified[2][3] |
| Cisapride | Gastric Cancer Cells | Gastric Cancer | Inhibited proliferation, induced apoptosis | Not specified[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the canonical 5-HT4 receptor signaling pathway and a general workflow for cross-validating the efficacy of a compound across multiple cell lines.
References
- 1. journalaim.com [journalaim.com]
- 2. Prucalopride Inhibits Proliferation of Ovarian Cancer Cells via Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prucalopride Inhibits Proliferation of Ovarian Cancer Cells via Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potent inhibitory effects of cisapride, a specific blocker for human ether-a-go-go-related gene (HERG) channel, on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Published Findings: A Comparative Guide to ML 10302 Hydrochloride and other 5-HT4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML 10302 hydrochloride, a potent 5-HT4 receptor agonist, with other relevant compounds in the same class. The information presented is based on independently verifiable published findings to support replication and further research.
Comparative Analysis of 5-HT4 Receptor Agonists
The following table summarizes the key quantitative data for this compound and selected alternative 5-HT4 receptor agonists: Prucalopride, Velusetrag, and Cisapride. This data is essential for comparing the potency, affinity, and selectivity of these compounds.
| Compound | Ki (nM) | EC50 (nM) | Selectivity | Key Published Findings |
| This compound | 1.07 | 4 | >680-fold for 5-HT4 over 5-HT3 receptors | Potent and selective 5-HT4 partial agonist.[1] Increases sAPPα levels in the cortex in an animal model of Alzheimer's disease and exhibits progastrokinetic effects in vivo.[1] |
| Prucalopride | 2.5 (5-HT4a), 8 (5-HT4b) | 5.2 - 33 | >150-fold for 5-HT4 over other serotonin (B10506) receptors | High-affinity 5-HT4 receptor agonist.[2][3] Stimulates colonic motility and is used for the treatment of chronic idiopathic constipation.[3] |
| Velusetrag (TD-5108) | ~20 (pKi = 7.7) | ~5 (pEC50 = 8.3) | High selectivity for 5-HT4 with no significant affinity for other serotonin receptors or the hERG channel. | Potent and selective 5-HT4 receptor agonist with high intrinsic activity.[4] Investigated for gastroparesis and chronic idiopathic constipation.[5] |
| Cisapride | - | 140 | Agonist at 5-HT4 receptors, but also shows affinity for other receptors and is a potent hERG blocker (IC50 = 9.4 nM). | Gastroprokinetic agent that increases motility in the upper gastrointestinal tract.[6] Largely withdrawn from the market due to cardiac side effects. |
Signaling Pathways and Experimental Workflows
The activation of the 5-HT4 receptor by agonists like this compound initiates a cascade of intracellular events. The primary pathway involves the coupling of the receptor to a Gs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Additionally, evidence suggests a G protein-independent pathway involving the activation of Src tyrosine kinase and the Extracellular signal-Regulated Kinase (ERK) pathway.
The following diagram illustrates a general workflow for the preclinical evaluation of 5-HT4 receptor agonists, based on methodologies that would be described in the referenced publications.
Experimental Protocols
Detailed experimental protocols are critical for the independent replication of published findings. While full-text access to the primary articles for this compound was not available, the following are summaries of the likely methodologies based on standard practices in the field and information from related publications.
Receptor Binding Assays (for determining Ki)
-
Objective: To determine the binding affinity of the test compound for the 5-HT4 receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT4 receptor.
-
Radioligand Binding: A specific radioligand for the 5-HT4 receptor (e.g., [3H]-GR113808) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays (for determining EC50)
-
Objective: To determine the potency of the test compound in activating the 5-HT4 receptor.
-
General Protocol (cAMP Accumulation Assay):
-
Cell Culture: Cells stably expressing the human 5-HT4 receptor are cultured in appropriate media.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.
-
In Vivo Gastrointestinal Motility Studies
-
Objective: To evaluate the prokinetic effects of the test compound in a living organism.
-
General Protocol (Canine Model as described by De Ponti et al., 2001):
-
Animal Model: Conscious dogs equipped with strain gauge transducers on the small bowel and colon to measure contractile activity.
-
Drug Administration: The test compound (e.g., ML 10302) is administered intravenously.
-
Data Recording and Analysis: Motor activity is recorded, and the effects of the compound on the frequency and amplitude of contractions are analyzed.
-
In Vivo sAPPα Level Measurement
-
Objective: To assess the effect of the test compound on the processing of amyloid precursor protein (APP).
-
General Protocol (Mouse Model as described by Cachard-Chastel et al., 2007):
-
Animal Model: C57BL/6j mice are used.
-
Drug Administration: The test compound is administered, for example, by subcutaneous injection.
-
Tissue Collection and Processing: At a specified time after drug administration, the cortex and hippocampus are dissected and homogenized.
-
sAPPα Measurement: The levels of soluble APPα in the brain homogenates are quantified using an ELISA kit.
-
References
Assessing the Partial Agonist Activity of ML10302 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of ML10302 hydrochloride's partial agonist activity at the 5-HT₄ receptor. Through a comparative analysis with a known full agonist (Prucalopride) and a selective antagonist (GR113808), this document offers a quantitative overview supported by detailed experimental protocols to aid in research and drug development.
Comparative Analysis of 5-HT₄ Receptor Ligands
ML10302 hydrochloride is a potent and selective 5-HT₄ receptor partial agonist.[1] Its partial agonism is characterized by its ability to elicit a submaximal response compared to a full agonist, even at saturating concentrations. This property can be advantageous in therapeutic applications, potentially offering a balance between efficacy and a reduced risk of side effects associated with full receptor activation.
The following table summarizes the key pharmacological parameters of ML10302 hydrochloride in comparison to the full agonist Prucalopride (B966) and the antagonist GR113808. This data is essential for understanding the relative affinity, potency, and efficacy of these compounds at the 5-HT₄ receptor.
| Compound | Class | Binding Affinity (Ki, nM) | Potency (EC₅₀, nM) | Intrinsic Efficacy (Emax) |
| ML10302 hydrochloride | Partial Agonist | 1.07 [2][3] | 4 [1] | Partial (Specific value not available in searched literature) |
| Prucalopride | Full Agonist | 2.5 (5-HT₄ₐ), 8.0 (5-HT₄♭)[4][5] | ~3-5 (on h5-HT₄ₐ/₄♭ receptors) | Full (Assumed 100%) |
| GR113808 | Antagonist | 0.15 | N/A | N/A |
Signaling Pathway and Experimental Workflow
The 5-HT₄ receptor primarily signals through the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. The partial agonism of ML10302 hydrochloride means it activates this pathway to a lesser extent than a full agonist.
The assessment of ML10302 hydrochloride's partial agonist activity typically involves a series of in vitro assays. A standard experimental workflow is outlined below.
Detailed Experimental Protocols
Objective comparison of ML10302 hydrochloride with other ligands requires standardized experimental conditions. Below are detailed protocols for key in vitro assays.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for the 5-HT₄ receptor by assessing its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-GR113808.
-
Test compounds: ML10302 hydrochloride, Prucalopride.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT₄ ligand (e.g., serotonin).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-GR113808 and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation (for determining EC₅₀ and Emax)
This assay quantifies the ability of a compound to stimulate the production of cAMP, the primary second messenger of the 5-HT₄ receptor.
-
Materials:
-
Intact cells expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
Test compounds: ML10302 hydrochloride, Prucalopride (as a reference full agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add varying concentrations of the test compounds to the cells and incubate for a specified time.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a suitable assay kit.
-
Generate concentration-response curves to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) for each compound.
-
The partial agonist activity of ML10302 hydrochloride is determined by comparing its Emax to that of the full agonist, Prucalopride.
-
Conclusion
ML10302 hydrochloride is a high-affinity, potent partial agonist at the 5-HT₄ receptor. Its distinct pharmacological profile, characterized by submaximal receptor activation, makes it a valuable tool for research into the nuanced roles of 5-HT₄ receptor signaling. For drug development professionals, its partial agonism may offer a therapeutic advantage by potentially mitigating the risks associated with sustained, maximal receptor stimulation. Further studies directly comparing the intrinsic efficacy (Emax) of ML10302 to full agonists like prucalopride under identical experimental conditions are warranted to fully quantify its partial agonist properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 10302 hydrochloride | 186826-17-5 | MOLNOVA [molnova.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Prucalopride | CAS:179474-81-8 | 5-HT4A and 5-HT4B receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
ML 10302 hydrochloride selectivity profiling against a receptor panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor selectivity profile of ML 10302 hydrochloride, a potent partial agonist of the 5-HT₄ receptor. The information herein is intended to assist researchers in evaluating its suitability for various experimental and therapeutic applications. While comprehensive data from a broad receptor panel screening is not publicly available, this guide summarizes the well-documented selectivity of this compound for the 5-HT₄ receptor over the 5-HT₃ receptor.
Quantitative Selectivity Analysis
This compound demonstrates significant selectivity for the human 5-HT₄ receptor. The following table summarizes the binding affinity (Ki) and functional potency (EC₅₀) of this compound at the 5-HT₄ and 5-HT₃ receptors.
| Receptor | Ligand | Assay Type | Species | Kᵢ (nM) | EC₅₀ (nM) | Selectivity (fold) vs. 5-HT₃ |
| 5-HT₄ | This compound | Radioligand Binding | Human | 1.07[1][2] | 4[1][2] | >680[1][2] |
| 5-HT₃ | This compound | Radioligand Binding | Human | 730[1] - 782[2] | - | 1 |
Note: A lower Kᵢ value indicates a higher binding affinity. The selectivity is calculated as the ratio of Kᵢ values (Kᵢ of 5-HT₃ / Kᵢ of 5-HT₄).
Experimental Protocols
The selectivity of this compound is typically determined using radioligand binding assays. Below is a representative protocol for such an assay.
Radioligand Binding Assay for 5-HT₄ and 5-HT₃ Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT₄ and 5-HT₃ receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT₄ or 5-HT₃ receptor.
-
Radioligand for 5-HT₄ receptor (e.g., [³H]-GR113808).
-
Radioligand for 5-HT₃ receptor (e.g., [³H]-BRL 43694).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand for the respective receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membranes, the appropriate radioligand at a concentration near its Kₔ, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
The following diagrams illustrate the experimental workflow for determining receptor selectivity and the signaling pathway of the 5-HT₄ receptor.
References
Safety Operating Guide
Proper Disposal of ML 10302 Hydrochloride: A Guide for Laboratory Professionals
ML 10302 hydrochloride is identified chemically as 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride. This structure contains a piperidine (B6355638) ring and a substituted benzoic acid derivative. The known hazards of these components necessitate that this compound be treated as a hazardous chemical waste.
Hazard Profile of Structural Components
Based on available safety data for its primary structural motifs, the following hazards should be considered when handling and disposing of this compound.
| Component | Key Hazards | GHS Hazard Statements |
| Piperidine | Flammable, Toxic, Corrosive | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH311+H331: Toxic in contact with skin or if inhaledH314: Causes severe skin burns and eye damage |
| 4-Amino-5-chloro-2-methoxybenzoic acid | Irritant | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
This table summarizes the hazards of the core chemical structures within this compound, guiding the necessary safety and disposal precautions.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, weigh boats, and paper towels, in a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a chemically resistant material.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. The container should be appropriate for organic and chlorinated waste.
-
Sharps Waste: Any contaminated sharps, such as needles or Pasteur pipettes, must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
3. Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
4. Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the containers are kept closed except when adding waste.
5. Decontamination of Glassware and Surfaces:
-
Thoroughly rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. Collect the rinsate as hazardous liquid waste.
-
After the solvent rinse, wash the glassware with soap and water.
-
Decontaminate any spills or work surfaces using an appropriate solvent and absorbent materials. Collect all cleanup materials as solid hazardous waste.
6. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Essential Safety and Logistical Information for Handling ML 10302 Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for ML 10302 hydrochloride was not publicly available at the time of this writing. The following guidance is based on general safety and handling protocols for potent, powdered research compounds. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This compound is a potent and selective 5-HT₄ partial agonist intended for laboratory research use only.[1] Due to its pharmacological activity at low concentrations, it should be handled with care to avoid accidental exposure. The following information provides essential safety, operational, and disposal guidance.
Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the appropriate level of PPE for the specific procedures being conducted.[2] The following table summarizes recommended PPE for handling this compound in a laboratory setting.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Chemical splash goggles with side shields- Nitrile gloves (double-gloving recommended)- Lab coat- Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood) | High risk of aerosolization and inhalation of fine powder.[3] |
| Solution Preparation and Handling | - Chemical splash goggles or safety glasses with side shields- Nitrile gloves- Lab coat | Reduced risk of aerosolization, but potential for skin and eye contact from splashes. |
| General Laboratory Operations | - Safety glasses with side shields- Lab coat- Nitrile gloves | Standard laboratory practice to protect against incidental contact.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to safely handle potent research compounds like this compound.
-
Preparation and Pre-Work Checklist:
-
Consult your institution's chemical hygiene plan and relevant standard operating procedures (SOPs).
-
Ensure all necessary PPE is available and in good condition.[6]
-
Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the powdered compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Dissolve this compound in the desired solvent within a chemical fume hood.
-
Handle solutions with care to avoid splashes and aerosol generation.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan
Chemical waste disposal must comply with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated wipes, etc.) | - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.- The label should include the chemical name and any known hazards.- Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (solutions containing the compound) | - Collect in a compatible, sealed, and clearly labeled hazardous waste container.- Do not mix with incompatible waste streams.- Dispose of through your institution's hazardous waste management program. |
| Contaminated Sharps (needles, etc.) | - Place in a designated sharps container for hazardous chemical waste.- Follow your institution's procedures for the disposal of chemically contaminated sharps. |
| Empty Containers | - If "RCRA empty" (all contents removed that can be by normal means), the container may be disposed of in the regular trash after the label has been defaced. Check with your EHS department for specific requirements.[7] |
Experimental Workflow for Handling this compound
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 5. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
